molecular formula C6H2Cl3NO2 B7722738 2,3,4-Trichloronitrobenzene CAS No. 29595-61-7

2,3,4-Trichloronitrobenzene

Cat. No.: B7722738
CAS No.: 29595-61-7
M. Wt: 226.4 g/mol
InChI Key: BGKIECJVXXHLDP-UHFFFAOYSA-N
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Description

2,3,4-trichloronitrobenzene appears as needles or light yellow fluffy solid. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3-trichloro-4-nitrobenzene
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InChI

InChI=1S/C6H2Cl3NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H
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InChI Key

BGKIECJVXXHLDP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl
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Molecular Formula

C6H2Cl3NO2
Record name 2,3,4-TRICHLORONITROBENZENE
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DSSTOX Substance ID

DTXSID0026202
Record name 2,3,4-Trichloronitrobenzene
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Molecular Weight

226.4 g/mol
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Physical Description

2,3,4-trichloronitrobenzene appears as needles or light yellow fluffy solid. (NTP, 1992), Light yellow solid; [NTP] Light yellow powder; [Sigma-Aldrich MSDS]
Record name 2,3,4-TRICHLORONITROBENZENE
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
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Vapor Pressure

0.000792 [mmHg]
Record name 1,2,3-Trichloro-4-nitrobenzene
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CAS No.

17700-09-3, 29595-61-7
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Record name 4-nitro-1,2,3-trichlorobenzene
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Melting Point

131 to 133 °F (NTP, 1992)
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Foundational & Exploratory

A Technical Guide to 2,3,4-Trichloronitrobenzene (CAS: 17700-09-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3,4-Trichloronitrobenzene (TCNB), registered under CAS number 17700-09-3, is a polychlorinated nitroaromatic compound of significant interest in synthetic chemistry. Its molecular structure, featuring a benzene ring substituted with three chlorine atoms and a nitro group, makes it a valuable intermediate in the production of a range of more complex molecules.[1] This guide provides a comprehensive technical overview of TCNB, covering its physicochemical properties, synthesis methodologies, key applications, toxicological profile, and analytical procedures. The primary utility of this compound lies in its role as a precursor for agrochemicals and pharmaceuticals, particularly in the synthesis of certain quinolone-based antibacterial drugs.[2][3] Due to its hazardous properties, including acute toxicity and environmental concerns, strict adherence to safety and handling protocols is paramount.[4]

Physicochemical Characteristics

This compound is a light yellow crystalline solid or powder at room temperature.[4][5] The electron-withdrawing nature of both the nitro group and the chlorine atoms significantly influences its chemical reactivity and physical properties.[1] It is characterized by low solubility in water but is soluble in various organic solvents such as ethanol, acetone, and chloroform.[1][6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 17700-09-3[5]
Molecular Formula C₆H₂Cl₃NO₂[2][5]
Molecular Weight 226.44 g/mol [2][7]
IUPAC Name 1,2,3-Trichloro-4-nitrobenzene[5][8]
Appearance Needles or light yellow fluffy solid/powder[3][5]
Melting Point 53 - 56 °C (127 - 133 °F)[7][9]
Boiling Point 296.2 ± 35.0 °C (Predicted)[4]
Solubility in Water Insoluble (<1 mg/mL at 23°C)[5][6]
Flash Point > 110 °C (> 230 °F)[4][7][9]
Vapor Pressure 0.000792 mmHg[5]

Synthesis and Manufacturing Insights

The primary industrial synthesis of this compound involves the nitration of 1,2,3-trichlorobenzene. This electrophilic aromatic substitution reaction is a cornerstone of nitroaromatic chemistry.

2.1 Core Synthesis Pathway: Nitration of 1,2,3-Trichlorobenzene

The most direct route is the reaction of 1,2,3-trichlorobenzene with a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid).[10][11] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Causality Behind Experimental Choice: The use of mixed acid is critical for generating a sufficient concentration of the nitronium ion to overcome the deactivating effect of the three chlorine atoms on the benzene ring. The reaction temperature must be carefully controlled to prevent over-nitration and the formation of unwanted byproducts.[10] A modern approach utilizes microchannel continuous flow reactors, which offer superior control over reaction parameters like temperature and time, leading to higher yields, improved safety, and greater purity.[11]

Diagram 1: Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_output Output R1 1,2,3-Trichlorobenzene P1 Nitration Reaction (Controlled Temperature) R1->P1 R2 Mixed Acid (HNO₃ + H₂SO₄) R2->P1 P2 Quenching (Ice Water) P1->P2 P3 Filtration & Washing P2->P3 O1 Crude 2,3,4-TCNB P3->O1 O2 Purification (e.g., Recrystallization) O1->O2 O3 Final Product: Pure 2,3,4-TCNB O2->O3

Caption: General workflow for the synthesis of 2,3,4-TCNB.

2.2 Experimental Protocol: Laboratory-Scale Nitration [10]

  • Preparation: Charge a reaction vessel equipped with a mechanical stirrer and thermometer with 90% nitric acid.

  • Cooling: Place the vessel in an ice-water bath to maintain a temperature between 25-30°C.

  • Addition of Substrate: Slowly add 1,2,3-trichlorobenzene to the nitric acid in portions over a period of 30 minutes while maintaining the temperature.

  • Reaction: Stir the resulting mixture for an additional 30 minutes after the addition is complete.

  • Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring to precipitate the product.

  • Isolation: Filter the solid precipitate and wash thoroughly with water to remove residual acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Industrial and Research Applications

This compound is not typically an end-product but serves as a crucial building block in multi-step syntheses.[4]

  • Pharmaceutical Intermediate: It is a key starting material in the synthesis of third-generation quinolone antibacterial drugs, such as Lomefloxacin and Ofloxacin.[3] The specific arrangement of chloro- and nitro- groups allows for regioselective modifications essential for building the core quinolone structure.

  • Agrochemical Synthesis: The compound is used in the manufacturing of pesticides and herbicides.[2][3] For example, it is a precursor in the synthesis of the herbicide Aclonifen.[3] Its toxic properties are harnessed to control a wide range of agricultural pests.[2]

  • Dye Manufacturing: It can also be used as an intermediate in the synthesis of certain dyes.[1][2]

Toxicological Profile and Safety Protocols

This compound is classified as a hazardous substance, exhibiting acute toxicity via oral, dermal, and inhalation routes.[4][5]

4.1 Health Hazards

  • Acute Effects: Harmful if swallowed, in contact with skin, or if inhaled.[4][5] It causes skin and serious eye irritation and may lead to respiratory tract irritation.[4]

  • Systemic Effects: A significant toxic effect is the potential to cause methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced.[5]

  • Chronic Effects: Prolonged exposure may lead to a non-allergic condition known as reactive airways dysfunction syndrome (RADS), with asthma-like symptoms persisting for months or years.[4]

4.2 Safety and Handling Protocols

Given its hazardous nature, stringent safety measures are mandatory.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][12] In areas with potential for dust or vapor generation, respiratory protection (e.g., a self-contained breathing apparatus) is essential.[5]

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9]

  • Handling: Avoid all personal contact. Do not breathe dust. Wash hands and any exposed skin thoroughly after handling.[9][12] Contaminated work clothing should not be allowed out of the workplace.[4]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from strong bases and strong oxidizing agents, with which it is incompatible.[3][6]

4.3 First Aid Measures [4][9]

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Ingestion: Clean mouth with water and seek immediate medical advice. Do not induce vomiting.

Analytical Methodologies

The quantification and identification of chloronitrobenzenes, including TCNB, in various matrices (e.g., environmental samples, reaction mixtures) are typically performed using chromatographic techniques. Gas chromatography (GC) is particularly well-suited for this purpose.

5.1 Protocol: GC-MS for Quantification of TCNB

Principle: Gas chromatography separates volatile compounds based on their partitioning between a stationary phase (in a capillary column) and a mobile phase (an inert carrier gas). The separated compounds are then ionized and fragmented in a mass spectrometer (MS), which detects the fragments based on their mass-to-charge ratio, providing both identification and quantification. Electron capture detection (ECD) is also highly sensitive for halogenated compounds like TCNB.[13][14]

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the TCNB sample in a suitable high-purity solvent (e.g., isooctane, toluene, or methanol).[1]

    • Perform serial dilutions to create a series of calibration standards with known concentrations.

    • Prepare the unknown sample by dissolving it in the same solvent and filtering if necessary to remove particulates.

  • Instrument Setup (Typical GC-MS Parameters):

    • Injector: Split/splitless injector at 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Column: A non-polar capillary column (e.g., 30m x 0.25mm ID, 0.25µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.

    • MS Interface: Transfer line temperature of 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, source temperature 230°C.

    • Detector: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode for highest sensitivity, monitoring characteristic ions of TCNB (e.g., m/z 225, 227, 180).

  • Analysis:

    • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

    • Inject the unknown sample(s).

    • Identify TCNB in the sample by its retention time and the presence of its characteristic mass fragments.

    • Quantify the amount of TCNB in the sample by comparing its peak area to the calibration curve.

Diagram 2: Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing S1 Weigh Sample S2 Dissolve in Solvent S1->S2 S3 Create Standards S2->S3 A1 Inject Sample into GC S2->A1 A2 Chromatographic Separation A1->A2 A3 Mass Spectrometry Detection (MS) A2->A3 D1 Identify Peak (Retention Time & Mass Spec) A3->D1 D2 Integrate Peak Area D1->D2 D3 Quantify using Calibration Curve D2->D3

Caption: Workflow for the quantitative analysis of 2,3,4-TCNB by GC-MS.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN114805078B - A method for preparing this compound by microchannel nitration reaction.
  • IARC Publications. (n.d.). 2-Chloronitrobenzene, 3-Chloronitrobenzene, and 4-chloronitrobenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (1996). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Retrieved from [Link]

  • Google Patents. (n.d.). CN102863340A - Preparation and purifying method of 2, 3, 4, 5-tetrachloronitrobenzene.

Sources

An In-Depth Technical Guide to 2,3,4-Trichloronitrobenzene: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trichloronitrobenzene is a chlorinated nitroaromatic compound of significant interest in synthetic organic chemistry.[1] Characterized by a benzene ring substituted with three chlorine atoms and a nitro group, its chemical architecture makes it a valuable intermediate in the production of various pharmaceuticals and agrochemicals.[2][3][4] The electron-withdrawing nature of both the chloro and nitro substituents heavily influences the compound's reactivity, rendering the aromatic ring susceptible to nucleophilic attack and defining its utility in complex molecular synthesis.[1] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, analytical methodologies, and toxicological profile of this compound, offering field-proven insights for laboratory and development applications.

Molecular Structure and Identification

The foundational step in understanding the utility of this compound is a firm grasp of its molecular identity. The structure, depicted below, consists of a nitro group at position 1 and chlorine atoms at positions 2, 3, and 4 of the benzene ring.

Caption: Molecular Structure of this compound.

Table 1: Compound Identification

Identifier Value
IUPAC Name 1,2,3-Trichloro-4-nitrobenzene[5]
CAS Number 17700-09-3[1][6]
Molecular Formula C₆H₂Cl₃NO₂[1][7]
Molecular Weight 226.44 g/mol [7]

| Synonyms | 1-Nitro-2,3,4-trichlorobenzene, 2,3,4-Trichloro-1-nitrobenzene[1][8] |

Physical and Chemical Properties

This compound typically presents as a light yellow, fluffy solid or crystalline powder.[6][7][9] Its physical state and solubility are critical parameters for handling, storage, and reaction setup. The compound is insoluble in water but shows solubility in organic solvents such as acetone and chloroform.[1][8]

Table 2: Physical and Chemical Data

Property Value Source(s)
Physical State Needles or light yellow fluffy solid/powder [2][6][7]
Melting Point 53 - 57 °C (127.4 - 134.6 °F) [2][9][10]
Boiling Point 296.2 ± 35.0 °C at 760 mmHg (Predicted) [2][11]
Density 1.7 ± 0.1 g/cm³ (Predicted) [7][11]
Vapor Pressure 0.000792 mmHg [6]
Flash Point > 110 °C (> 230 °F) [7][11]
Water Solubility Insoluble (<1 mg/mL at 23°C) [6][7][8]

| Reactivity | Incompatible with strong bases and strong oxidizing agents |[6][8][9] |

Synthesis and Reactivity

Synthesis Pathway

The primary route for synthesizing this compound is through the nitration of 1,2,3-trichlorobenzene.[12] This electrophilic aromatic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

A modern approach involves the use of microchannel continuous flow reactors, which offer enhanced safety, higher yield, and improved purity of the final product.[13]

Synthesis_Pathway reactant 1,2,3-Trichlorobenzene product This compound reactant->product Nitration reagents Mixed Acid (HNO₃ + H₂SO₄) intermediate Nitronium Ion (NO₂⁺) Formation reagents->intermediate intermediate->product Electrophilic Attack

Caption: General synthesis pathway for this compound.

Chemical Reactivity: Nucleophilic Aromatic Substitution

The key to this compound's utility as a synthetic intermediate lies in its reactivity towards nucleophiles. The benzene ring is highly electron-deficient due to the strong electron-withdrawing effects of the nitro group and the three chlorine atoms. This "activation" facilitates nucleophilic aromatic substitution (SNAᵣ), a reaction that is typically difficult for unactivated benzene rings.

The reaction proceeds via an addition-elimination mechanism. A strong nucleophile attacks the carbon atom bearing a leaving group (a chlorine atom), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4] The aromaticity of the ring is then restored by the departure of the chloride leaving group. The presence of the nitro group, particularly ortho or para to the leaving group, is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance.[14][15] This reactivity is exploited in the synthesis of quinolone antibiotics, where an amine nucleophile displaces a chlorine atom on the ring.[2][3]

SNAr_Mechanism start 2,3,4-TCNB + Strong Nucleophile (Nu⁻) step1 Nucleophilic Attack start->step1 intermediate Meisenheimer Complex (Resonance Stabilized Anion) step1->intermediate step2 Elimination of Leaving Group (Cl⁻) intermediate->step2 product Substituted Product step2->product

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAᵣ).

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the established laboratory-scale nitration of 1,2,3-trichlorobenzene.[12]

Materials:

  • 1,2,3-Trichlorobenzene

  • 90% Nitric Acid

  • Ice

  • Reaction vessel with mechanical stirrer and thermometer

  • Filtration apparatus

Procedure:

  • Preparation: In a reaction vessel equipped with a mechanical stirrer and thermometer, add 3.6 L of 90% nitric acid.

  • Cooling: Place the vessel in an ice-water bath to maintain the internal temperature.

  • Reactant Addition: While stirring, slowly add 1.89 kg of 1,2,3-trichlorobenzene in portions over 30 minutes. Critically, maintain the reaction temperature between 25°C and 30°C throughout the addition.

  • Reaction: After the addition is complete, continue stirring the mixture for an additional 30 minutes.

  • Quenching: Pour the reaction mixture into a larger vessel containing approximately 5 kg of ice, under vigorous stirring. This will cause the product to precipitate.

  • Isolation: Filter the resulting solid product from the solution.

  • Washing: Wash the filtered solid thoroughly with water to remove any residual acid.

  • Drying: Dry the product, a light yellow solid, to obtain this compound.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This representative protocol is designed for the qualitative and quantitative analysis of this compound in a sample matrix, based on standard methods for chloronitrobenzenes.[7][8]

Workflow:

GCMS_Workflow A Sample Preparation (e.g., Liquid-Liquid Extraction) B Injection into GC A->B C Separation on Capillary Column (e.g., HP-5MS) B->C D Ionization (Electron Ionization) C->D E Mass Analysis (Quadrupole Analyzer) D->E F Data Acquisition & Analysis E->F

Caption: Workflow for the GC-MS analysis of this compound.

Procedure:

  • Sample Preparation:

    • For water samples, perform a liquid-liquid microextraction using a suitable organic solvent (e.g., chloroform) and a disperser solvent (e.g., acetonitrile).[7]

    • For solid samples, dissolve a known quantity in a compatible solvent like ethanol or a hexane:acetone mixture.[8][16]

  • Instrument Setup (Example Conditions):

    • GC Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[8]

    • Carrier Gas: Helium.

    • Oven Program: Start at 70°C for 2 minutes, ramp to 285°C at a suitable rate (e.g., 10°C/min), and hold for 1 minute.[8]

    • Injector Temperature: 250°C.

    • MS Source Temperature: 230°C.[8]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Mass Range: Scan from m/z 33 to 750.[8]

  • Injection: Inject 1 µL of the prepared sample into the GC system.

  • Data Analysis:

    • Identify the this compound peak based on its retention time.

    • Confirm identity by comparing the acquired mass spectrum with a reference spectrum. Key ions for this compound (C₆H₂Cl₃NO₂) include the molecular ion peak cluster around m/z 225, 227, and 229, reflecting the isotopic distribution of chlorine.[1][5]

Spectroscopic Data Interpretation

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring.[17]

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six chemically non-equivalent carbon atoms of the benzene ring. The carbons attached to the electronegative chlorine and nitro groups will be shifted downfield.[18]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Strong peaks corresponding to the symmetric and asymmetric stretching of the N-O bonds in the nitro group are expected around 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹. C-Cl stretching vibrations will appear in the fingerprint region.[1][19]

  • Mass Spectrometry (MS): The electron ionization mass spectrum is characterized by a prominent molecular ion peak cluster (M, M+2, M+4, M+6) due to the presence of three chlorine atoms. The base peak is often the molecular ion at m/z 225.[1][5]

Toxicology and Safety

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.[9]

  • Hazards: It is harmful if swallowed, inhaled, or in contact with skin.[9][11] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[11]

  • Mechanism of Toxicity: A significant toxicological concern with nitroaromatic compounds is the induction of methemoglobinemia.[2][20] In the body, the nitro group can be metabolically reduced to intermediates like nitrosobenzene and phenylhydroxylamine. These metabolites are potent oxidizing agents that can oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin.[21][22] Methemoglobin is incapable of binding and transporting oxygen, leading to functional anemia and tissue hypoxia.[2]

Methemoglobinemia_Pathway cluster_0 In Vivo Metabolism cluster_1 Red Blood Cell TCNB 2,3,4-TCNB (Nitro Group) Metabolites Oxidizing Metabolites (e.g., Nitroso, Hydroxylamine) TCNB->Metabolites Reduction HbFe2 Hemoglobin (Fe²⁺) (Oxygen Transport) Metabolites->HbFe2 Oxidizes MetHbFe3 Methemoglobin (Fe³⁺) (No O₂ Transport) HbFe2->MetHbFe3 Oxidation

Caption: Toxicological pathway of nitroaromatic-induced methemoglobinemia.

Handling and First Aid:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use a NIOSH-approved respirator if dust is generated.[9]

  • First Aid: In case of skin contact, wash immediately with soap and plenty of water.[9] For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[9]

Applications in Drug Development and Industry

The primary application of this compound is as a key starting material or intermediate in chemical synthesis.[1][2]

  • Pharmaceuticals: It is a crucial precursor in the synthesis of third-generation quinolone antibacterial drugs, such as Lomefloxacin and Ofloxacin.[2][3]

  • Agrochemicals: It serves as a starting material for pesticides and herbicides, including Aclonifen.[2][3][4]

  • Dyes: It is also used as an intermediate in the production of various dyes.[1]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN114805078B - A method for preparing this compound by microchannel nitration reaction.
  • Goldfrank, L. R., Flomenbaum, N. E., Lewin, N. A., Howland, M. A., Hoffman, R. S., & Nelson, L. S. (Eds.). (2015). Goldfrank's Toxicologic Emergencies (10th ed.).
  • Longdom Publishing. (n.d.). Drugs may be Induced Methemoglobinemia. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

  • Rehman, H. U. (2001). Methemoglobinemia. Western Journal of Medicine, 175(3), 193–196.
  • NIST. (n.d.). 1,2,3-Trichloro-4-nitrobenzene. NIST Chemistry WebBook. Retrieved from [Link]

  • IARC. (1996). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 65.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029593). Retrieved from [Link]

  • PubChem. (n.d.). 2,4,5-Trichloronitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Trichloronitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 9). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex [Video]. YouTube. Retrieved from [Link]

  • Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Nitro-2,3,4-trichlorobenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

Sources

A Technical Guide to 2,3,4-Trichloronitrobenzene: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2,3,4-Trichloronitrobenzene (2,3,4-TCNB) is a chlorinated nitroaromatic compound of significant industrial importance. Its unique substitution pattern makes it a highly sought-after intermediate in the synthesis of high-value specialty chemicals, particularly in the pharmaceutical and agrochemical sectors. The strategic placement of three chlorine atoms and a nitro group on the benzene ring imparts specific reactivity, which is leveraged for constructing complex molecular architectures. This guide provides an in-depth examination of 2,3,4-TCNB's molecular structure, physicochemical properties, and spectroscopic signature. Furthermore, it details established and modern synthesis protocols, explores its primary application as a precursor to quinolone antibiotics, and outlines critical safety and handling procedures for laboratory and industrial settings.

Introduction

Chlorinated nitroaromatic compounds (CNAs) are a class of chemicals characterized by a benzene ring substituted with one or more chlorine atoms and nitro groups. The electron-withdrawing nature of these substituents deactivates the aromatic ring, making them susceptible to nucleophilic aromatic substitution (SNAr) reactions—a cornerstone of modern organic synthesis. Among the various isomers, this compound (CAS No. 17700-09-3) is a pivotal building block.[1][2][3] Its primary utility lies in its role as a starting material for the synthesis of third-generation quinolone and fluoroquinolone antibacterial drugs, such as Ofloxacin and Lomefloxacin.[4][5] It also serves as a key intermediate in the production of herbicides like Aclonifen.[4][5] This document serves as a technical resource for researchers and process chemists, offering a comprehensive overview of 2,3,4-TCNB from its fundamental properties to its practical application.

Molecular Structure and Physicochemical Properties

Molecular Formula and Structure

The chemical formula for this compound is C₆H₂Cl₃NO₂ .[1][2][3][6][7] The molecule consists of a benzene ring where the hydrogen atoms at positions 2, 3, and 4 have been replaced by chlorine atoms, and the hydrogen at position 1 has been replaced by a nitro (NO₂) group. This specific arrangement is also systematically named 1,2,3-Trichloro-4-nitrobenzene.[3][6]

Caption: Molecular structure of this compound.

Physicochemical Data

2,3,4-TCNB is a white to light yellow crystalline solid or powder at ambient temperature.[1][3][4][5] It is practically insoluble in water but exhibits good solubility in common organic solvents such as acetone and chloroform.[1][3] A summary of its key properties is presented below.

PropertyValueSource(s)
CAS Number 17700-09-3[1][2][3][8]
Molecular Formula C₆H₂Cl₃NO₂[1][3]
Molecular Weight 226.44 g/mol [1][3][7]
Appearance White to light yellow crystalline solid[1][3][4]
Melting Point 53 - 57 °C (127 - 135 °F)[3][5][8]
Boiling Point 296.2 °C (Predicted)[5]
Solubility Insoluble in water[1][3]
InChI Key BGKIECJVXXHLDP-UHFFFAOYSA-N[1][3][6]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of 2,3,4-TCNB. The expected spectral features are as follows:

  • ¹H NMR: The proton NMR spectrum is simple and highly characteristic. Due to the substitution pattern, there are only two protons on the aromatic ring. These protons (H-5 and H-6) are adjacent to each other and will appear as a pair of doublets due to ortho-coupling. The electron-withdrawing effect of the adjacent chloro and nitro groups will shift these signals downfield, typically in the range of 7.5-8.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six aromatic carbons, as there is no plane of symmetry in the molecule. The carbon atom attached to the nitro group (C-1) will be significantly deshielded. The carbons bonded to chlorine (C-2, C-3, C-4) will also show characteristic shifts, while the two carbons bonded to hydrogen (C-5, C-6) will appear further upfield.

  • Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key absorption bands include:

    • 1530-1560 cm⁻¹ and 1340-1370 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the nitro (NO₂) group.

    • 1000-1100 cm⁻¹: Strong C-Cl stretching vibrations.

    • 3050-3100 cm⁻¹: C-H stretching for the aromatic protons.

    • ~1600 cm⁻¹: C=C stretching vibrations of the aromatic ring.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a distinct molecular ion (M⁺) peak cluster.[1] Due to the presence of three chlorine atoms, the isotopic pattern will be characteristic, with peaks at m/z 225 (M⁺), 227 (M+2), 229 (M+4), and 231 (M+6) corresponding to the different combinations of ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways include the loss of a nitro group (-NO₂, 46 Da) and the sequential loss of chlorine atoms (-Cl, 35/37 Da).[1]

Synthesis Methodologies

The primary route to 2,3,4-TCNB is the electrophilic nitration of 1,2,3-trichlorobenzene. The choice of nitrating agent and reaction conditions is critical to achieving high yield and selectivity, minimizing the formation of unwanted isomers.

Classical Batch Nitration

This established method utilizes nitric acid to introduce the nitro group onto the 1,2,3-trichlorobenzene precursor.[9]

Causality: The three chlorine atoms on the precursor deactivate the ring towards electrophilic substitution. However, they direct the incoming electrophile (the nitronium ion, NO₂⁺) to the available C-4 position due to ortho, para-directing effects, moderated by steric hindrance at other positions. Using a strong acid like 90% nitric acid provides a sufficient concentration of the nitronium ion for the reaction to proceed at a practical rate under controlled temperatures.

  • Reactor Setup: Charge a 12 L jacketed glass reactor, equipped with a high-torque mechanical stirrer and a temperature probe, with 3.6 L of 90% nitric acid.

  • Cooling: Circulate a coolant through the reactor jacket to maintain an internal temperature between 25-30 °C.

  • Substrate Addition: Slowly add 1.89 kg (10.4 mol) of 1,2,3-trichlorobenzene in portions over a period of 30 minutes. Crucial: Monitor the temperature closely; the reaction is exothermic. Maintain the temperature strictly within the 25-30 °C range to prevent side reactions and ensure safety.

  • Reaction: Stir the resulting mixture vigorously for an additional 30 minutes after the addition is complete to ensure full conversion.

  • Quenching: In a separate large vessel (e.g., 20 L battery jar) equipped with an efficient stirrer, prepare approximately 5 kg of crushed ice. Pour the reaction mixture slowly into the ice with vigorous stirring to quench the reaction and precipitate the product.

  • Isolation: Filter the resulting solid slurry using a large Büchner funnel.

  • Washing: Wash the filter cake thoroughly with copious amounts of cold water until the filtrate is neutral to pH paper. This step is vital to remove residual acid.

  • Drying: Dry the pale yellow solid product in a vacuum oven at a temperature not exceeding 40 °C until a constant weight is achieved.

synthesis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_acid Charge Reactor with 90% HNO₃ prep_cool Cool Reactor to 25-30°C prep_acid->prep_cool add_tcb Add 1,2,3-Trichlorobenzene (30 min) prep_cool->add_tcb react Stir at 25-30°C (30 min) add_tcb->react quench Pour into Ice (Quench & Precipitate) react->quench filtrate Filter Solid Product quench->filtrate wash Wash with H₂O (until neutral) filtrate->wash dry Vacuum Dry at <40°C wash->dry product Final Product: 2,3,4-TCNB dry->product

Caption: Workflow for the classical synthesis of 2,3,4-TCNB.

Advanced Microchannel Flow Synthesis

Modern process chemistry increasingly employs microfluidic or continuous flow reactors to improve safety, efficiency, and scalability. A patented method describes the nitration of 1,2,3-trichlorobenzene using a mixed acid system (concentrated nitric and sulfuric acids) in a microchannel reactor.[10]

Causality & Advantages: The use of sulfuric acid as a catalyst is key; it protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which dramatically increases the reaction rate. Conducting this highly exothermic reaction in a microchannel reactor offers superior heat and mass transfer compared to batch reactors. This allows for precise temperature control, significantly reducing the risk of thermal runaway and the formation of undesired byproducts. The result is a safer process with higher yield, purity, and throughput.[10]

Key Chemical Reactivity and Applications

The synthetic utility of 2,3,4-TCNB stems from the high activation of the C-4 position towards nucleophilic aromatic substitution (SNAr).

Mechanistic Insight: The nitro group and the three chlorine atoms are potent electron-withdrawing groups. They act in concert to polarize the aromatic ring, making it electron-deficient and thus susceptible to attack by nucleophiles. The chlorine atom at the C-4 position is para to the strongly activating nitro group, making it the most labile and the primary site for substitution.

Application in Quinolone Antibiotic Synthesis

A prime example of this reactivity is in the synthesis of fluoroquinolone cores. 2,3,4-TCNB is a precursor for creating the substituted aromatic portion of the final drug molecule. While specific industrial routes are proprietary, a general transformation involves the displacement of one or more chlorine atoms by other functional groups. For instance, the C-4 chlorine can be displaced by an amine, which is a key step in building the quinolone framework.

sn_ar_pathway start 2,3,4-TCNB intermediate Meisenheimer Complex (Stabilized Intermediate) start->intermediate Nucleophilic Attack at C-4 reagent + Nucleophile (e.g., R-NH₂) + Base reagent->intermediate product Substituted Product (e.g., Quinolone Precursor) intermediate->product Loss of Cl⁻

Caption: Simplified SNAr pathway for 2,3,4-TCNB reactivity.

Safety and Handling

This compound is a hazardous chemical that must be handled with appropriate precautions.

  • Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[1][11] It can cause skin and eye irritation.[1] Upon thermal decomposition, it may emit toxic fumes of nitrogen oxides (NOx) and hydrogen chloride (HCl).[1][5]

  • Incompatibility: It is incompatible with strong bases and strong oxidizing agents.[3][4][5][12]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[11]

  • Spill Response: In case of a spill, avoid generating dust. Dampen the solid material with a suitable solvent like ethanol, collect it into a sealed container for disposal.[3][12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1]

Conclusion

This compound is a well-characterized and synthetically valuable chemical intermediate. Its defined molecular structure and predictable reactivity, dominated by nucleophilic aromatic substitution, have cemented its role in the production of essential pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis methodologies, and safety protocols, as outlined in this guide, is crucial for its effective and safe utilization in research and industrial manufacturing.

References

An In-depth Technical Guide to the Solubility of 2,3,4-Trichloronitrobenzene in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3,4-Trichloronitrobenzene is a chlorinated nitroaromatic compound of significant interest in chemical synthesis, serving as a key intermediate in the production of various dyes, pharmaceuticals, and agrochemicals.[1][2][3] Its utility in these applications is intrinsically linked to its physicochemical properties, paramount among which is its solubility. The solubility of this compound dictates its behavior in reaction media, influences purification strategies such as crystallization, and is a critical parameter for assessing its environmental fate and toxicology.

This technical guide provides a comprehensive overview of the solubility of this compound in aqueous and organic media. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a deep understanding of this compound's solubility characteristics to inform their work. This document delves into the theoretical underpinnings of its solubility, presents available quantitative and qualitative data, and provides detailed experimental protocols for its determination.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to interpreting its solubility. These properties are summarized in the table below.

PropertyValueSource(s)
Chemical Name This compound[1][4][5]
Synonyms 1,2,3-Trichloro-4-nitrobenzene, 2,3,4-Trichloro-1-nitrobenzene[1]
CAS Number 17700-09-3[1]
Molecular Formula C₆H₂Cl₃NO₂[4]
Molecular Weight 226.44 g/mol [4][5]
Appearance Needles or light yellow fluffy solid[2][4][5]
Melting Point 53-56 °C (127.4-132.8 °F)[2]
Boiling Point 296.2 ± 35.0 °C (Predicted)[2]
Density 1.7 ± 0.1 g/cm³ (Predicted)[6]

Theoretical Framework of Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. As a halogenated nitroaromatic compound, its solubility is influenced by several key factors:

  • Polarity: The presence of a nitro group (-NO₂) introduces a significant dipole moment, making the molecule polar. However, the three chlorine atoms (-Cl) are also electronegative and contribute to the overall electronic character of the molecule. The symmetrical arrangement of these substituents on the benzene ring can affect the net dipole moment.

  • Intermolecular Forces: The primary intermolecular forces at play are dipole-dipole interactions and London dispersion forces. The polar nitro group can engage in dipole-dipole interactions with polar solvents. The large, electron-rich aromatic ring and chlorine atoms contribute to significant London dispersion forces, which are the primary mode of interaction with nonpolar solvents.

  • Hydrogen Bonding: this compound lacks hydrogen bond donor capabilities. It can, however, act as a weak hydrogen bond acceptor through the oxygen atoms of the nitro group. This interaction is generally weak and plays a minor role in its overall solubility.

  • "Like Dissolves Like": This principle is a useful heuristic for predicting solubility. This compound, being a moderately polar molecule with significant nonpolar character, is expected to have low solubility in highly polar solvents like water and higher solubility in organic solvents of intermediate polarity or those with which it can engage in favorable dispersion force interactions.

  • Effect of Halogenation: The presence of chlorine atoms on the benzene ring generally decreases water solubility compared to the non-halogenated parent nitrobenzene. This is due to the increase in molecular weight and surface area, which strengthens the crystal lattice energy and requires more energy to disrupt for dissolution.[7]

Solubility of this compound in Water

This compound is consistently reported as having very low solubility in water. This is expected due to its predominantly nonpolar aromatic structure and the lack of strong hydrogen bonding with water molecules.

Solubility in WaterTemperatureSource(s)
< 1 mg/mL23 °C (73 °F)[4][5][6]
26.04 mg/L20 °C[2][8]

The slight discrepancy in the reported values may be due to different experimental methodologies or the distinction between kinetic and thermodynamic solubility. The value of 26.04 mg/L provides a more precise quantitative measure.

Solubility of this compound in Organic Solvents

This compound is generally soluble in a range of organic solvents.[1] While specific quantitative data for this exact compound is scarce in publicly available literature, a comprehensive study on the solubility of a structurally very similar compound, 2,3,4-trichloro-1,5-dinitrobenzene (TCDNB) , provides excellent insight into the expected solubility behavior of this compound.[9] The presence of an additional nitro group in TCDNB would likely increase its polarity and may affect the absolute solubility values, but the relative solubility trends in different solvents are expected to be highly comparable.

The following table presents the mole fraction solubility (x) of TCDNB in fifteen different organic solvents at various temperatures. This data is invaluable for estimating the solubility of this compound and for selecting appropriate solvents for its synthesis, purification, and formulation.

Mole Fraction Solubility (x) of 2,3,4-trichloro-1,5-dinitrobenzene in Various Organic Solvents at Different Temperatures[9]

Solvent278.15 K (5°C)283.15 K (10°C)288.15 K (15°C)293.15 K (20°C)298.15 K (25°C)303.15 K (30°C)308.15 K (35°C)313.15 K (40°C)318.15 K (45°C)323.15 K (50°C)
Methanol 0.000380.000470.000570.000690.000830.001000.001200.001430.001710.00203
Ethanol 0.000320.000390.000480.000580.000700.000850.001020.001220.001450.00173
Isopropanol 0.000270.000330.000400.000490.000590.000710.000850.001020.001210.00144
n-Butanol 0.000290.000350.000430.000520.000630.000760.000910.001090.001300.00155
Toluene 0.003450.004120.004910.005850.006970.008300.009880.011760.013990.01665
Dichloromethane 0.002150.002590.003110.003730.004470.005350.006400.007650.009140.01092
Chloroform 0.001780.002140.002570.003080.003690.004420.005290.006330.007570.00905
Tetrachloromethane 0.000590.000700.000830.000990.001170.001390.001650.001960.002330.00277
1,2-Dichloroethane 0.002040.002450.002950.003540.004250.005110.006130.007360.008840.01061
Acetone 0.002980.003580.004300.005160.006190.007420.008890.010650.012760.01528
Ethyl Acetate 0.002480.002980.003580.004300.005160.006190.007420.008890.010650.01276
Acetonitrile 0.001480.001780.002140.002570.003080.003690.004420.005290.006330.00757
N-Methyl-2-pyrrolidone (NMP) 0.006950.008340.010000.011990.014370.017220.020630.024720.029620.03549
Dimethylformamide (DMF) 0.005780.006930.008310.009960.011940.014310.017150.020550.024620.02950
Dimethyl Sulfoxide (DMSO) 0.004810.005770.006910.008280.009920.011890.014250.017070.020450.02450

Key Observations from the Analogue Data:

  • Temperature Dependence: For all solvents tested, the solubility of TCDNB increases with increasing temperature. This indicates that the dissolution process is endothermic. This is a crucial consideration for crystallization processes, where cooling a saturated solution can be an effective method for obtaining the solid product.

  • Solvent Effects: The highest solubility is observed in highly polar aprotic solvents such as NMP, DMF, and DMSO. This suggests that strong dipole-dipole interactions between the solvent and the nitro groups of the solute are the dominant favorable interactions. Toluene, an aromatic solvent, also demonstrates significant solvating power, likely due to favorable π-π stacking interactions with the nitroaromatic ring. Halogenated solvents like dichloromethane and 1,2-dichloroethane show moderate solubility. The lowest solubilities are observed in alcohols (methanol, ethanol, isopropanol) and tetrachloromethane.

Experimental Determination of Solubility

The accurate determination of solubility is critical for many applications. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Distinction Between Thermodynamic and Kinetic Solubility

It is essential to differentiate between thermodynamic and kinetic solubility:

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, where the dissolved solute is in equilibrium with an excess of the solid form. This is a fundamental property of the compound-solvent system.

  • Kinetic Solubility: This is often a higher, non-equilibrium value that is observed when a compound is rapidly dissolved, for example, from a concentrated stock solution in a miscible co-solvent (like DMSO) into an aqueous buffer. Supersaturation can occur, and the measured "solubility" is the concentration before precipitation is observed. Kinetic solubility is highly dependent on the experimental conditions (e.g., rate of addition, agitation, time).

For applications requiring a fundamental understanding of the compound's behavior, such as in formulation and process chemistry, the determination of thermodynamic solubility is paramount.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol is based on established methodologies for determining the solubility of poorly soluble compounds.

Objective: To determine the thermodynamic equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Glass vials with screw caps and PTFE septa

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Workflow for Thermodynamic Solubility Determination

G A Add excess this compound to a vial B Add a known volume of solvent A->B C Seal the vial tightly B->C D Place on an orbital shaker at a constant temperature C->D E Equilibrate for an extended period (e.g., 24-48 hours) D->E F Allow solid to settle E->F G Withdraw an aliquot of the supernatant F->G H Filter the aliquot through a syringe filter G->H I Dilute the filtrate to a known volume H->I J Analyze the concentration using a calibrated analytical method (e.g., HPLC) I->J K Repeat analysis at different time points to ensure equilibrium is reached J->K Equilibrium Check

Caption: Workflow for the shake-flask method.

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation and remains in equilibrium with the solid phase.

  • Solvent Addition: Accurately add a known volume of the desired solvent to the vial.

  • Sealing: Tightly seal the vial to prevent solvent evaporation during the experiment.

  • Equilibration: Place the vials in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature for a sufficient period to allow the system to reach equilibrium. For poorly soluble compounds, this may take 24 to 48 hours, or even longer.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

  • Dilution and Analysis: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical technique such as HPLC.

  • Equilibrium Confirmation: To ensure that equilibrium has been reached, it is advisable to take samples at different time points (e.g., 24, 48, and 72 hours). If the measured concentrations are consistent, it can be concluded that equilibrium has been achieved.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[10] When handling this compound, it is essential to:

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid creating dust.

  • In case of a spill, dampen the solid material with a suitable solvent like ethanol and transfer it to a sealed container for proper disposal.[5]

  • This compound is incompatible with strong bases and strong oxidizing agents.[5]

Conclusion

The solubility of this compound is a critical parameter that influences its application in chemical synthesis and its environmental impact. This technical guide has provided a comprehensive overview of its solubility in both water and organic solvents. While it exhibits low aqueous solubility, it is soluble in a range of organic solvents, with a particularly high affinity for polar aprotic solvents like NMP, DMF, and DMSO. The solubility is also shown to be temperature-dependent, increasing with a rise in temperature. The provided detailed protocol for the shake-flask method offers a reliable approach for the experimental determination of its thermodynamic solubility. This guide serves as a valuable resource for scientists and researchers, enabling them to make informed decisions regarding the use of this compound in their work.

References

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spectroscopic data for 2,3,4-Trichloronitrobenzene (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2,3,4-Trichloronitrobenzene

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 17700-09-3), a key intermediate in the synthesis of various chemicals, including dyes and pharmaceuticals.[1] An accurate and thorough understanding of its spectral properties is paramount for researchers, scientists, and drug development professionals to ensure identity, purity, and structural integrity in their work. This document delves into the mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy data for this compound, offering field-proven insights into data acquisition and interpretation.

Molecular Structure and Overview

This compound is an aromatic compound with the molecular formula C₆H₂Cl₃NO₂.[2] Its structure consists of a benzene ring substituted with three chlorine atoms and one nitro group. The specific substitution pattern dictates its unique spectral fingerprint.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For halogenated compounds like this compound, the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl) provides a highly characteristic pattern.[3]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation : A dilute solution of this compound is prepared in a volatile solvent (e.g., methanol or dichloromethane).

  • Injection : The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.

  • Ionization : In the ion source, high-energy electrons (typically 70 eV) bombard the sample molecules, causing ionization and fragmentation.

  • Mass Analysis : The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

  • Detection : An electron multiplier detects the ions, generating a mass spectrum that plots ion intensity versus m/z.

Data Interpretation

The mass spectrum of this compound is characterized by a distinct molecular ion cluster and several key fragment ions.[2]

Table 1: Key Mass Spectrometry Data for this compound [2]

m/z ValueProposed Fragment IonRelative AbundanceNotes
225, 227, 229[C₆H₂³⁵Cl₃NO₂]⁺HighMolecular ion (M⁺) cluster. The isotopic pattern for three chlorine atoms is clearly visible.
195, 197, 199[M - NO]⁺ModerateLoss of nitric oxide (NO).
180, 182, 184[M - NO₂]⁺ModerateLoss of the nitro group (NO₂).
169, 171[M - NO₂ - Cl]⁺HighLoss of a chlorine atom following the loss of the nitro group.
143[C₅H₂Cl₂]⁺HighFurther fragmentation of the aromatic ring.

The most telling feature is the molecular ion peak. With a molecular weight of approximately 226.4 g/mol , the presence of three chlorine atoms leads to a characteristic isotopic pattern.[2][4] The relative abundance of ³⁵Cl to ³⁷Cl is roughly 3:1.[3] This results in a cluster of peaks at m/z 225 (³⁵Cl₃), 227 (³⁵Cl₂³⁷Cl), 229 (³⁵Cl³⁷Cl₂), and 231 (³⁷Cl₃) with a predictable intensity ratio. The most abundant of these is the peak at m/z 225.[2]

fragmentation M [C₆H₂Cl₃NO₂]⁺ m/z = 225, 227, 229 F1 [C₆H₂Cl₃O]⁺ m/z = 195, 197, 199 M->F1 -NO F2 [C₆H₂Cl₃]⁺ m/z = 180, 182, 184 M->F2 -NO₂ F3 [C₆H₂Cl₂]⁺ m/z = 169, 171 F2->F3 -Cl

Caption: Key fragmentation pathway of this compound in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is a powerful, non-destructive technique for identifying the functional groups present in a compound.

Experimental Protocol: KBr-Pellet FTIR
  • Sample Preparation : A small amount of solid this compound (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) powder.

  • Pellet Formation : The mixture is compressed under high pressure in a die to form a thin, transparent pellet. KBr is used as it is transparent to IR radiation in the typical analysis range.

  • Data Acquisition : The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of air is first recorded and automatically subtracted.

Data Interpretation

The IR spectrum of this compound displays characteristic absorption bands corresponding to its aromatic, nitro, and chloro functional groups.[2]

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupNotes
~3100 - 3000C-H StretchAromatic C-HWeak to moderate intensity, typical for aromatic protons.[5]
~1590 - 1450C=C StretchAromatic RingStrong absorptions characteristic of the benzene ring skeleton.[5]
~1530 & ~1350Asymmetric & Symmetric N-O StretchNitro (NO₂)Two strong, distinct bands confirming the presence of the nitro group.
~880 - 550C-Cl StretchAryl-ChlorideStrong absorptions in the fingerprint region, indicative of C-Cl bonds.[5]
~850 - 750C-H Out-of-Plane BendAromatic C-HThe position of this band can give clues about the substitution pattern.

The most diagnostic peaks are the strong absorptions for the nitro group (NO₂) stretches. The asymmetric stretch typically appears around 1530 cm⁻¹, while the symmetric stretch is found near 1350 cm⁻¹. The presence of multiple strong bands in the 880-550 cm⁻¹ region confirms the C-Cl bonds.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. It provides information on the chemical environment, connectivity, and spatial relationship of atoms.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Instrument Setup : The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve high homogeneity.

  • Data Acquisition : For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing : The FID is Fourier transformed to generate the NMR spectrum, which is then phased and baseline corrected.

Data Interpretation

The substitution pattern of this compound results in a simple but informative NMR spectrum.

The molecule has two aromatic protons. Due to the asymmetrical substitution, these protons are in different chemical environments and are coupled to each other.

  • H-5 : This proton is adjacent to the nitro group and a chlorine atom.

  • H-6 : This proton is adjacent to a chlorine atom and another proton (H-5).

We expect to see two doublets in the aromatic region (typically 7.0-8.5 ppm). The electron-withdrawing nature of the nitro group and chlorine atoms will shift these protons downfield. The coupling between these adjacent protons (ortho coupling) will result in a coupling constant (³JHH) of approximately 8-9 Hz.

A proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six aromatic carbons, as they are all in unique chemical environments.

  • C-NO₂ (C-4) : The carbon directly attached to the electron-withdrawing nitro group will be significantly deshielded and appear downfield.

  • C-Cl (C-1, C-2, C-3) : Carbons bonded to chlorine will also be deshielded, with their chemical shifts influenced by the surrounding substituents.

  • C-H (C-5, C-6) : The protonated carbons will appear more upfield compared to the substituted carbons.

The specific chemical shifts can be predicted using computational methods or compared against database values. The PubChem database indicates available ¹H and ¹³C NMR spectra which can be used for direct comparison and confirmation of the structure.[2]

Conclusion

The combination of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a self-validating system for the comprehensive characterization of this compound. MS confirms the molecular weight and elemental composition, IR identifies key functional groups, and NMR elucidates the precise atomic connectivity. This multi-technique approach is essential for ensuring the quality and identity of this important chemical intermediate in research and industrial applications.

References

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An In-Depth Technical Guide to the Safety and Toxicity of 2,3,4-Trichloronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Data Gaps and the Precautionary Principle

This technical guide synthesizes the current, publicly available information regarding the safety and toxicity of 2,3,4-trichloronitrobenzene (CAS No. 17700-09-3). It is imperative to note that significant data gaps exist in the scientific literature concerning the comprehensive toxicological profile of this specific isomer. While information on related compounds, such as other chlorinated nitrobenzenes, can offer insights, direct extrapolation of toxicological endpoints is not a substitute for empirical data. Therefore, a precautionary approach should be adopted in the handling and assessment of this compound, assuming a hazard profile consistent with the broader class of chlorinated nitroaromatic compounds until more specific data becomes available. This guide will clearly delineate between established data for this compound and inferences drawn from structurally related analogues.

Section 1: Chemical and Physical Identity of this compound

This compound is an aromatic organic compound with a benzene ring substituted with three chlorine atoms and a nitro group.[1] Its chemical structure and properties are foundational to understanding its reactivity and potential biological interactions.

Structure:

Caption: Molecular Structure of this compound

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₆H₂Cl₃NO₂[2]
Molecular Weight 226.44 g/mol [2]
Appearance White to light yellow crystalline powder or needles[3][4]
Melting Point 53-56 °C[3][4]
Boiling Point 296.2 ± 35.0 °C (Predicted)
Water Solubility Insoluble[2][4]
Solubility in Organic Solvents Soluble in acetone and chloroform[1]
Vapor Pressure 0.000792 mmHg[2]

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of occupational exposure are inhalation, dermal contact, and ingestion.

GHS Hazard Classification (Aggregated):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[2]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[2]

  • Skin Irritation (Category 2): Causes skin irritation.[2][5]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[2][5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2][6]

Section 3: Toxicological Profile

Acute Toxicity

This compound is harmful by ingestion, skin contact, and inhalation.[6][7] In the event of exposure, immediate medical attention is recommended.[8] First aid measures include removing the individual to fresh air, flushing affected skin and eyes with copious amounts of water, and seeking medical advice.[6]

Irritation and Sensitization

The compound is a known skin and eye irritant.[2][6][5] It may also cause respiratory irritation.[6] While no specific data on skin sensitization for this compound was found, some sources suggest that contact allergies, manifesting as contact eczema, can occur with this class of compounds.[6]

Toxicokinetics: Metabolism and Excretion (Inferred)

A study on the metabolism of trichloronitrobenzenes in rabbits suggests that metabolic pathways may involve the reduction of the nitro group to an amino group and the replacement of the nitro group with a hydroxyl group, followed by conjugation. For other chlorinated nitrobenzenes, metabolism has been shown to proceed via glutathione conjugation, with the displacement of the nitro group.[9] The resulting conjugate can be further metabolized to a mercapturic acid derivative and excreted in the urine.[9] Another potential metabolic route is the reduction of the nitro group to form a chloroaniline, which can then undergo further biotransformation.[10]

It is plausible that this compound follows similar metabolic pathways. The presence of chlorine atoms on the benzene ring can influence the rate and regioselectivity of these metabolic transformations.

Toxicokinetics 2,3,4-TCNB This compound Absorption Absorption (Inhalation, Dermal, Oral) 2,3,4-TCNB->Absorption Distribution Systemic Distribution Absorption->Distribution Metabolism Metabolism (Primarily Liver) Distribution->Metabolism Reduction Nitroreduction to 2,3,4-Trichloroaniline Metabolism->Reduction Conjugation Glutathione Conjugation (Nitro-displacement) Metabolism->Conjugation Excretion Excretion (Urine, Feces) Reduction->Excretion Other_Metabolites Other Metabolites Reduction->Other_Metabolites Mercapturic_Acid Mercapturic Acid Derivatives Conjugation->Mercapturic_Acid Mercapturic_Acid->Excretion Other_Metabolites->Excretion

Caption: Postulated Metabolic Pathways for this compound.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity: Significant Data Gaps

A critical review of the available literature reveals a lack of specific data on the genotoxicity, carcinogenicity, and reproductive toxicity of this compound.

  • Carcinogenicity: No studies on the carcinogenic potential of this compound were identified.

  • Reproductive and Developmental Toxicity: No information is available on the reproductive or developmental effects of this compound.[8] A study on the related compound, 2,4-dichloronitrobenzene, showed adverse reproductive outcomes in rats at high doses, including a decrease in the number of live pups born.[13] This suggests that reproductive toxicity could be a concern for chlorinated nitrobenzenes, but specific studies on the 2,3,4-isomer are needed.

Section 4: Recommended Experimental Protocols for Toxicity Assessment

Given the data gaps, a structured approach to toxicological testing is warranted. The following experimental workflows are based on internationally accepted OECD guidelines.

Acute Toxicity Testing

The initial assessment of acute toxicity should follow a stepwise approach to minimize animal use.

Workflow for Acute Oral Toxicity Assessment (based on OECD TG 423):

Acute_Oral_Toxicity start Start sighting Sighting Study (Optional, to determine starting dose) start->sighting step1 Step 1: Dose 3 animals (usually females) at selected starting dose (e.g., 300 mg/kg) sighting->step1 obs1 Observe for mortality/morbidity within 48h and up to 14 days step1->obs1 step2a If 2-3 animals die: Stop test. Classify. obs1->step2a High Toxicity step2b If 0-1 animals die: Proceed to next step obs1->step2b Low/No Toxicity end End: Classify based on GHS criteria step2a->end step3 Dose 3 new animals at a higher dose (e.g., 2000 mg/kg) step2b->step3 obs2 Observe for mortality/morbidity step3->obs2 step4a If ≥ 2 animals die (total): Stop test. Classify. obs2->step4a Sufficient Data step4b If < 2 animals die (total): Consider lower dose if morbidity seen in Step 1 obs2->step4b Further Refinement step4a->end step4b->end

Caption: OECD TG 423 Acute Toxic Class Method Workflow.

Rationale: The Acute Toxic Class Method (OECD TG 423) is a preferred alternative to the classical LD50 test as it uses fewer animals and provides sufficient information for hazard classification.[14] The stepwise procedure allows for a decision to be made on the toxicity class of the substance with a minimal number of animals.[14]

Skin and Eye Irritation Testing

A tiered approach, starting with in vitro methods, is recommended to assess skin and eye irritation potential.

Workflow for Skin Irritation Assessment (based on OECD TG 439):

Skin_Irritation start Start: In Vitro Test prepare_tissue Prepare Reconstructed Human Epidermis (RhE) model start->prepare_tissue apply_chemical Apply 2,3,4-TCNB to tissue surface prepare_tissue->apply_chemical incubate_rinse Incubate for a defined period, then rinse apply_chemical->incubate_rinse viability_assay Perform cell viability assay (e.g., MTT) incubate_rinse->viability_assay measure_viability Measure tissue viability relative to negative control viability_assay->measure_viability classify_irritant Viability ≤ 50% Classify as Irritant (GHS Category 2) measure_viability->classify_irritant Yes classify_non_irritant Viability > 50% Classify as Non-Irritant measure_viability->classify_non_irritant No end End classify_irritant->end classify_non_irritant->end

Caption: OECD TG 439 In Vitro Skin Irritation Test Workflow.

Rationale: The use of reconstructed human epidermis (RhE) models is a scientifically validated in vitro method that mimics the properties of the human epidermis. This approach avoids the use of live animals for skin irritation testing and aligns with the 3Rs principles (Replacement, Reduction, and Refinement).[4] A reduction in cell viability below a certain threshold is indicative of skin irritation potential.[15] Similar in vitro methods using reconstructed human cornea-like epithelium (RhCE) models are available for assessing eye irritation potential (OECD TG 492).[6]

Section 5: Environmental Fate and Ecotoxicity

Information on the environmental fate and ecotoxicity of this compound is limited.

  • Persistence and Degradability: One source suggests that persistence is unlikely, while another indicates it is biodegradable in water.[6][8]

  • Bioaccumulation: There is a low potential for bioaccumulation.[6]

  • Ecotoxicity: Limited data is available. One study reported an EC50 of 2.85 mg/L in a 30-minute Microtox test.[8]

Given its use as an intermediate in the synthesis of other chemicals, including pesticides, the potential for environmental release should be carefully managed.[3][4][6]

Section 6: Safe Handling, Storage, and Disposal

Handling:

  • Use in a well-ventilated area or with local exhaust ventilation.[6]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe dust.[6]

  • Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[7]

  • Wash hands thoroughly after handling.[7]

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep container tightly closed.[6]

  • Incompatible with strong bases and strong oxidizing agents.[2][3][4]

Spill and Disposal:

  • In case of a spill, remove all ignition sources.[16]

  • Dampen the solid material with a suitable solvent like ethanol to minimize dust, and transfer to a sealed container for disposal.[16]

  • Dispose of waste in accordance with local, regional, and national regulations.[6][7]

Section 7: Conclusion and Recommendations for Further Research

This compound is a hazardous chemical with known acute toxicity and irritant properties. However, a comprehensive understanding of its toxicological profile is hampered by a significant lack of data, particularly concerning its toxicokinetics, genotoxicity, carcinogenicity, and reproductive toxicity.

Key recommendations for future research include:

  • Toxicokinetic Studies: In vivo and in vitro studies to elucidate the absorption, distribution, metabolism, and excretion of this compound. This will provide a basis for understanding its potential for bioaccumulation and target organ toxicity.

  • Genotoxicity Testing: A battery of in vitro and in vivo genotoxicity assays (e.g., Ames test, in vitro micronucleus assay, in vivo comet assay) should be conducted to assess its mutagenic and clastogenic potential.

  • Chronic Toxicity and Carcinogenicity Studies: Long-term repeated dose toxicity studies in rodents are necessary to identify potential target organs for chronic toxicity and to assess its carcinogenic potential.

  • Reproductive and Developmental Toxicity Studies: Studies are needed to evaluate its potential to cause adverse effects on fertility, reproduction, and embryonic/fetal development.

Until such data becomes available, all handling and experimental procedures involving this compound should be conducted with the utmost caution, adhering to stringent safety protocols.

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Introduction: The Molecular Architecture and Synthetic Importance of 2,3,4-Trichloronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 2,3,4-Trichloronitrobenzene

This compound, with the IUPAC name 1,2,3-trichloro-4-nitrobenzene, is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical sectors. Its chemical structure, featuring a benzene ring substituted with three chlorine atoms and a powerful electron-withdrawing nitro group, creates a unique electronic landscape that dictates a specific and predictable reactivity profile. This guide provides a comprehensive exploration of this profile, focusing on the mechanistic principles that govern its reactions, offering field-proven insights for researchers, and detailing key experimental protocols.

The molecule appears as a light yellow crystalline solid or powder with a melting point between 53-56 °C. It is insoluble in water but soluble in various organic solvents. The strategic placement of the nitro group profoundly influences the molecule's electrophilicity, rendering the aromatic ring susceptible to reactions not typically observed with unsubstituted or less-activated halobenzenes. Understanding this reactivity is crucial for its effective utilization as a chemical building block.

Safety Synopsis: this compound is a hazardous substance and must be handled with appropriate precautions. It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is incompatible with strong bases and strong oxidizing agents.

Core Reactivity Profile

The reactivity of this compound is dominated by two primary transformations: nucleophilic aromatic substitution (SNAr) at the carbon-chlorine bonds and reduction of the nitro group. The electronic interplay between the substituents is the cornerstone of understanding these processes.

Nucleophilic Aromatic Substitution (SNAr): A Reaction Governed by Electronic Activation

The most significant aspect of this compound's reactivity is its susceptibility to nucleophilic aromatic substitution (SNAr). Aromatic rings are typically electron-rich and thus unreactive towards nucleophiles. However, the presence of the strongly electron-withdrawing nitro group depletes the electron density of the benzene ring, making it electrophilic and "activating" it for nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing a leaving group (a chlorine atom), forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.

In this compound, not all chlorine atoms are equally reactive. The SNAr reaction exhibits high regioselectivity, a direct consequence of the position of the nitro group. Activation is most pronounced at the ortho and para positions relative to the electron-withdrawing group, as the negative charge of the Meisenheimer complex can be delocalized onto the nitro group's oxygen atoms through resonance.

  • C-4 Chlorine (para): Highly activated. Attack at this position allows for maximum resonance stabilization of the Meisenheimer complex.

  • C-2 Chlorine (ortho): Also activated due to its proximity to the nitro group.

  • C-3 Chlorine (meta): Significantly less activated. The negative charge from nucleophilic attack at this position cannot be delocalized onto the nitro group.

Consequently, nucleophilic attack overwhelmingly occurs at the C-4 position , displacing the chlorine atom that is para to the nitro group. This principle is the foundation for the synthetic utility of this molecule.

Reduction_Workflow Diagram 2: Experimental Workflow for Nitro Group Reduction sub This compound + Catalyst (e.g., Ni) + Solvent (optional) reactor Charge into Hydrogenator sub->reactor react React under H₂ Pressure (e.g., 100 p.s.i.g., 95°C) reactor->react monitor Monitor Reaction (e.g., TLC, GC) react->monitor workup Filter Catalyst monitor->workup isolate Isolate Product (e.g., Distillation, Crystallization) workup->isolate product 2,3,4-Trichloroaniline isolate->product

Caption: Experimental Workflow for Nitro Group Reduction.

Applications in Chemical Synthesis: The Aclonifen Pathway

The predictable regioselectivity of this compound makes it an ideal starting material for multi-step syntheses. Its most prominent application is in the production of the diphenyl ether herbicide, Aclonifen. The synthesis elegantly demonstrates the sequential application of the core reactivity principles discussed.

Synthetic Pathway:

  • Synthesis of Starting Material: this compound is first prepared via the nitration of 1,2,3-trichlorobenzene using a mixture of nitric and sulfuric acids.

  • SNAr with Ammonia: The trichloronitrobenzene undergoes selective nucleophilic aromatic substitution at the C-4 position with ammonia to produce 2,3-dichloro-6-nitroaniline.

  • Ullmann Ether Synthesis: The resulting aniline intermediate is then reacted with potassium phenolate. This is a variation of the Ullmann condensation, where the remaining activated chlorine (now ortho to the nitro group) is displaced by the phenoxide nucleophile to form the final diphenyl ether structure of Aclonifen (2-chloro-6-nitro-3-phenoxyaniline).

Aclonifen_Synthesis Diagram 3: Synthetic Pathway to the Herbicide Aclonifen sub1 1,2,3-Trichlorobenzene reagent1 HNO₃ / H₂SO₄ product1 This compound sub1->product1 Nitration reagent2 NH₃ (Ammonolysis) product2 2,3-Dichloro-6-nitroaniline product1->product2 S N Ar reagent3 Potassium Phenolate (Ullmann Ether Synthesis) product3 Aclonifen (2-chloro-6-nitro-3-phenoxyaniline) product2->product3 S N Ar

Caption: Synthetic Pathway to the Herbicide Aclonifen.

Quantitative Data Summary

PropertyValueReference(s)
IUPAC Name 1,2,3-trichloro-4-nitrobenzene
CAS Number 17700-09-3
Molecular Formula C₆H₂Cl₃NO₂
Molecular Weight 226.44 g/mol
Appearance White to light yellow crystalline powder
Melting Point 53-56 °C
Solubility Insoluble in water
Primary Reactive Site C-4 (Para to NO₂) for SNAr

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration
  • Disclaimer: This reaction is highly exothermic and involves corrosive acids. It must be performed by trained personnel with appropriate safety measures in a chemical fume hood.

  • Prepare a nitrating mixture by carefully and slowly adding concentrated sulfuric acid to concentrated nitric acid in a flask cooled in an ice-water bath.

  • In a separate reaction vessel equipped with a mechanical stirrer and a thermometer, add 1,2,3-trichlorobenzene.

  • Slowly add the prepared nitrating mixture to the 1,2,3-trichlorobenzene while maintaining the reaction temperature between 25-30 °C using an ice-water bath.

  • After the addition is complete, stir the mixture for an additional 30-60 minutes at the same temperature to ensure the reaction goes to completion.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid product will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Ammonolysis for the Synthesis of 2,3-Dichloro-6-nitroaniline
  • Disclaimer: This reaction is performed under high pressure and temperature and requires a specialized autoclave reactor.

  • Charge a high-pressure autoclave with this compound and a suitable aprotic polar solvent (e.g., chlorobenzene, DMSO).

  • Seal the autoclave and purge with an inert gas (e.g., nitrogen).

  • Introduce aqueous ammonia into the reactor. The molar ratio of ammonia to the substrate should be in excess.

  • Heat the reactor to the target temperature (e.g., 120-150 °C). The pressure will build as the temperature increases.

  • Maintain the reaction at temperature with vigorous stirring for several hours, monitoring the reaction progress by sampling and analysis (e.g., GC or HPLC).

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • The product, which may precipitate upon cooling, can be isolated by filtration. The filtrate can be processed to recover unreacted starting material and solvent.

  • Wash the isolated solid with water and dry to obtain 2,3-dichloro-6-nitroaniline.

Conclusion

The reactivity of this compound is a classic example of substituent-directed chemistry on an aromatic ring. The powerful activating and directing effect of the C-4 nitro group facilitates highly regioselective nucleophilic aromatic substitution, a feature that has been expertly leveraged in industrial synthesis, most notably for the herbicide Aclonifen. Furthermore, the nitro group itself serves as a functional handle that can be transformed into an amino group via catalytic hydrogenation, providing access to a different class of substituted aniline building blocks. For the research scientist, a thorough mechanistic understanding of these transformations is not merely academic; it is the key to unlocking the full synthetic potential of this versatile intermediate for the development of new pharmaceuticals and advanced materials.

References

  • Aclonifen - Wikipedia. (n.d.). Wikipedia. [Link]

  • US3148217A - Catalytic hydrogenation of halonitrobenzene compounds - Google Patents. (n.d.).
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  • An Improved Process For The Preparation Of Ofloxacin - Quick Company. (n.d.). Quick Company. [Link]

  • Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure - NIH. (n.d.). National Institutes of Health. [Link]

  • Selective Reduction of 5-Nitro-2-Chloro-2',4'-Dimethylbenzene Sulfonanilide on Pd-Ru/γ-Al2O3 Catalysts in Ionic Liquids. (n.d.). Core.ac.uk. [Link]

  • Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure - Nanoscale Advances (RSC Publishing). (2022). Royal Society of Chemistry. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (n.d.). National Institutes of Health. [Link]

  • Predict the major products of the following reactions. (a) 2,4-dinitrochlorobenzene + NaOCH3 - Pearson. (n.d.). Pearson. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). CMLD. [Link]

  • Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • (PDF) Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure - ResearchGate. (2000). ResearchGate. [Link]

  • A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof - Google Patents. (n.d.).
  • Nucleophilic aromatic substitution reactions promoted by aryl and heteroaryl amine nitranions - New Journal of Chemistry (RSC Publishing). (2001). Royal Society of Chemistry. [Link]

  • CN115353458B - A method for preparing acetofen - Google Patents. (n.d.).
  • Solved 2. When chlorobenzene, 2,4,6- trinitrochlorobenzene | Chegg.com. (2020). Chegg. [Link]

  • Nucleophilic Aromatic Substitution - YouTube. (2019). YouTube. [Link]

  • The reaction of m-chloronitrobenzene with sodium methoxide is much slower.. - Filo.

An In-depth Technical Guide to the Isomers of Trichloronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the six isomers of trichloronitrobenzene. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The guide details the nomenclature, physicochemical properties, synthesis, reactivity, and applications of these compounds. Emphasis is placed on comparative data, detailed experimental protocols, and safety considerations to ensure scientific integrity and practical utility.

Introduction

Trichloronitrobenzenes are chlorinated nitroaromatic compounds with the chemical formula C₆H₂Cl₃NO₂. The substitution pattern of three chlorine atoms and one nitro group on the benzene ring gives rise to six possible structural isomers. These compounds are significant as versatile intermediates in the synthesis of a wide range of products, including pharmaceuticals, agrochemicals, and dyes.[1][2] The reactivity of the aromatic ring is substantially influenced by the electron-withdrawing nature of both the nitro group and the chlorine atoms, making these isomers valuable precursors for various chemical transformations.[3] This guide offers an in-depth exploration of each isomer, providing the foundational knowledge necessary for their effective application and safe handling in a laboratory and industrial context.

Nomenclature and Isomerism of Trichloronitrobenzene

The six structural isomers of trichloronitrobenzene are distinguished by the positions of the three chlorine atoms and one nitro group on the benzene ring. Adhering to IUPAC nomenclature is critical for unambiguous identification.

Isomer NameIUPAC NameCAS Number
2,3,4-Trichloronitrobenzene1,2,3-Trichloro-4-nitrobenzene17700-09-3
2,3,5-Trichloronitrobenzene1,2,4-Trichloro-3-nitrobenzeneNot readily available
2,3,6-Trichloronitrobenzene1,2,3-Trichloro-4-nitrobenzeneNot readily available
2,4,5-Trichloronitrobenzene1,2,4-Trichloro-5-nitrobenzene89-69-0
2,4,6-Trichloronitrobenzene1,3,5-Trichloro-2-nitrobenzene18708-70-8
3,4,5-Trichloronitrobenzene1,2,3-Trichloro-5-nitrobenzene20098-48-0

Below is a visual representation of the isomeric structures.

Caption: Chemical structures of four common trichloronitrobenzene isomers.

Physicochemical Properties of Trichloronitrobenzene Isomers

The physical and chemical properties of the trichloronitrobenzene isomers vary based on their substitution patterns, which influence their crystalline structure, polarity, and intermolecular forces. A summary of key properties is presented below.

PropertyThis compound2,4,5-Trichloronitrobenzene2,4,6-Trichloronitrobenzene3,4,5-Trichloronitrobenzene
Molecular Formula C₆H₂Cl₃NO₂C₆H₂Cl₃NO₂C₆H₂Cl₃NO₂C₆H₂Cl₃NO₂
Molecular Weight 226.44 g/mol [4]226.45 g/mol [5]226.44 g/mol [6]226.44 g/mol [7]
Appearance Needles or light yellow fluffy solid[4]Prisms or needles in alcohol; yellow powder[8]Needles in alcohol or light beige crystals[9]Pale orange solid[7]
Melting Point 53-56 °C[10]57.5 °C[11]70-72 °C[12]68-71 °C[7]
Boiling Point 296.2 °C (Predicted)[10]288 °C[11]303.2 °C[12]284.1 °C[3]
Density 1.7 g/cm³ (Predicted)[13]1.79 g/cm³ at 22.8 °C[8]1.651 g/cm³[12]1.651 g/cm³[3]
Water Solubility 26.04 mg/L at 20 °C[10]Insoluble[8]Insoluble[9]<0.1 g/100 mL at 15 °C[7]
Solubility in Organic Solvents Soluble in acetone and chloroform[14]Soluble in alcohol and benzene[15]Soluble in alcohol[9]Slightly soluble in chloroform and methanol[7]

Spectroscopic Characterization

Distinguishing between the isomers of trichloronitrobenzene requires careful analysis of their spectroscopic data.

  • ¹H NMR Spectroscopy : The number of signals, their chemical shifts, and coupling patterns in the proton NMR spectrum are unique for each isomer and directly reflect the symmetry and electronic environment of the aromatic protons.

  • ¹³C NMR Spectroscopy : The number of distinct signals in the carbon NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms, providing a clear indication of the molecule's symmetry.

  • Infrared (IR) Spectroscopy : Characteristic absorption bands for C-Cl, C-N, and N-O stretching, as well as aromatic C-H bending vibrations, can help in functional group identification and provide clues about the substitution pattern.

  • Mass Spectrometry (MS) : While all isomers have the same molecular weight, their fragmentation patterns upon electron ionization can differ, offering a method for differentiation. High-resolution mass spectrometry can confirm the elemental composition.

Spectroscopic data for this compound and 3,4,5-trichloronitrobenzene are available in public databases.[4][16][17]

Synthesis of Trichloronitrobenzene Isomers

The primary synthetic route to trichloronitrobenzene isomers is through the nitration of the corresponding trichlorobenzene. The choice of starting material and reaction conditions dictates the resulting isomer.

A general procedure involves the use of a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid. For example, 2,4,5-trichloronitrobenzene is synthesized by the nitration of 1,2,4-trichlorobenzene.[11]

Causality in Synthesis: The regioselectivity of the nitration reaction is governed by the directing effects of the chlorine substituents already present on the benzene ring. Chlorine is an ortho-, para-director, but the steric hindrance and the combined electronic effects of multiple chlorine atoms can lead to the formation of specific isomers.

The synthesis of 3,4,5-trichloronitrobenzene can be achieved from 3,5-dichloroaniline via a Sandmeyer-type reaction.[18] The purification of isomers can be challenging due to similar physical properties, often requiring techniques like fractional crystallization.[19][20]

Reactivity and Chemical Transformations

The chemical reactivity of trichloronitrobenzene isomers is dominated by the strong electron-withdrawing character of the nitro group and the chlorine atoms. This deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAAr), particularly for isomers where the nitro group can effectively stabilize the Meisenheimer complex intermediate.

These compounds are generally incompatible with strong bases and strong oxidizing agents.[4][8][9]

Applications and Industrial Relevance

Trichloronitrobenzene isomers are valuable intermediates in various industrial applications:

  • Pharmaceuticals : They serve as starting materials for the synthesis of active pharmaceutical ingredients (APIs). For instance, this compound is a precursor for third-generation quinolone antibacterial drugs like Lomefloxacin and Ofloxacin.[21] 3,4,5-Trichloronitrobenzene is used in synthesizing molecules that regulate insulin sensitivity and thyroid hormone receptor ligands.[7][18]

  • Agrochemicals : These compounds are used in the production of pesticides and herbicides.[2][21] 2,4,5-trichloronitrobenzene is a key component in the manufacturing of various agrochemicals.[22]

  • Dyes and Pigments : They are used as precursors in the synthesis of a variety of dyes.[2]

Safety and Toxicology

Trichloronitrobenzene isomers are hazardous chemicals that require careful handling.[14]

  • Toxicity : They are generally considered toxic if swallowed, inhaled, or in contact with skin.[8][13] Exposure can cause skin and eye irritation.[5][8] A significant health hazard is the potential to cause methemoglobinemia, which leads to cyanosis.[5][9]

  • Environmental Hazards : Some isomers are very toxic to aquatic life with long-lasting effects.[8]

  • Handling Precautions : When handling these compounds, it is essential to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[23] Work should be conducted in a well-ventilated area, and all ignition sources should be removed.[13][24]

  • Spill and Disposal : In case of a spill, the solid material should be dampened with a suitable solvent like ethanol or acetone and transferred to a sealed container for disposal.[24] Contaminated surfaces should be thoroughly cleaned.[24]

Experimental Protocols

Protocol 1: Synthesis of 2,4,5-Trichloronitrobenzene

This protocol is based on the nitration of 1,2,4-trichlorobenzene.[11]

Materials:

  • 1,2,4-trichlorobenzene

  • Concentrated nitric acid

  • Concentrated sulfuric acid

  • Ice water

Procedure:

  • Charge a suitable reactor with 1,2,4-trichlorobenzene.

  • Prepare a mixed acid solution by carefully adding concentrated nitric acid to concentrated sulfuric acid.

  • Slowly add the mixed acid to the reactor containing 1,2,4-trichlorobenzene at room temperature.

  • After the addition is complete, heat the reaction mixture to 50°C and maintain for 2 hours.

  • Upon completion, carefully pour the reaction mixture into a large volume of ice water to precipitate the product.

  • Allow the mixture to stand, then filter the solid product.

  • Wash the crude product with water and dry to obtain 2,4,5-trichloronitrobenzene.

Self-Validation: The identity and purity of the product should be confirmed by measuring its melting point and acquiring spectroscopic data (NMR, IR) to compare with literature values.

Protocol 2: General Spill Cleanup for Trichloronitrobenzene Isomers

This protocol outlines the general procedure for cleaning up a small spill of a trichloronitrobenzene isomer.[24]

Materials:

  • Ethanol or acetone

  • Absorbent paper

  • Sealable plastic bags for hazardous waste

  • Soap and water solution

  • Appropriate PPE (gloves, goggles, respirator)

Procedure:

  • Ensure the area is well-ventilated and remove all sources of ignition.

  • Wearing appropriate PPE, dampen the spilled solid material with ethanol or acetone to prevent dust formation.

  • Carefully transfer the dampened material into a labeled, sealable container for hazardous waste.

  • Use absorbent paper dampened with the same solvent to wipe up any remaining residue.

  • Place the used absorbent paper and any contaminated clothing into a sealed, vapor-tight plastic bag for disposal.

  • Wash the contaminated surface with the solvent, followed by a thorough wash with soap and water.

  • Do not re-enter the area until it has been verified as clean by a safety officer.

Conclusion

The isomers of trichloronitrobenzene are a class of compounds with significant industrial importance, particularly in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of their individual properties, synthesis, and reactivity is crucial for their effective and safe utilization. This guide has provided a detailed overview of these aspects, offering a valuable resource for researchers and professionals in the chemical sciences. Adherence to safety protocols is paramount when working with these hazardous materials.

References

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CAS number and synonyms for 1,2,3-trichloro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,2,3-Trichloro-4-nitrobenzene for Researchers and Drug Development Professionals

This guide offers a comprehensive technical overview of 1,2,3-trichloro-4-nitrobenzene, tailored for researchers, scientists, and professionals in drug development. It delves into the compound's chemical identity, properties, synthesis, applications, and safety protocols, providing a solid foundation for its use in a scientific setting.

Chemical Identity: CAS Number and Synonyms

Precise identification of chemical compounds is fundamental in research and development to ensure the accuracy and reproducibility of experiments. The unique identifier for 1,2,3-trichloro-4-nitrobenzene is its CAS (Chemical Abstracts Service) Registry Number.

CAS Registry Number: 17700-09-3[1][2][3][4][5]

This compound is also known by several synonyms, which are crucial to recognize when searching chemical databases and literature:

  • Benzene, 1,2,3-trichloro-4-nitro-[1][2]

  • 2,3,4-Trichloronitrobenzene[1][2][4]

  • 4-Nitro-1,2,3-trichlorobenzene[1][2]

  • 2,3,4-Trichloro-1-nitrobenzene[1][2]

  • 1-Nitro-2,3,4-trichlorobenzene[1][2]

  • 1,2,3-Trichloronitrobenzene[1][2]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for designing experiments, developing formulations, and predicting its behavior in biological systems.

PropertyValueSource
Molecular Formula C₆H₂Cl₃NO₂[1][2][5]
Molecular Weight 226.445 g/mol [1][2]
Appearance Light yellow powder or solid[6][7]
Melting Point 55-57 °C (131-135 °F)[6]
Boiling Point Not available, likely decomposes
Solubility Insoluble in water[6]
Vapor Pressure 0.000792 mmHg[6]
LogP 3.6[6]

The high octanol-water partition coefficient (LogP) of 3.6 indicates that 1,2,3-trichloro-4-nitrobenzene is lipophilic, suggesting it is more soluble in fats, oils, and non-polar solvents than in water.[6] This property is a key consideration in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) characteristics.

Synthesis and Reactivity

Synthesis: 1,2,3-Trichloro-4-nitrobenzene is typically synthesized through the nitration of 1,2,3-trichlorobenzene.[8] This electrophilic aromatic substitution reaction involves treating 1,2,3-trichlorobenzene with a nitrating agent, commonly a mixture of nitric acid and sulfuric acid.[9]

Caption: Synthesis of 1,2,3-trichloro-4-nitrobenzene via nitration.

Reactivity: The presence of both electron-withdrawing chloro and nitro groups on the benzene ring significantly influences its reactivity. The nitro group, in particular, deactivates the ring towards further electrophilic substitution but activates it for nucleophilic aromatic substitution. This reactivity makes it a versatile intermediate in organic synthesis.

Applications in Research and Drug Development

1,2,3-Trichloro-4-nitrobenzene serves as a crucial intermediate in the synthesis of a variety of organic compounds. Its applications are particularly relevant in the following areas:

  • Agrochemicals: It is a precursor in the manufacturing of certain pesticides.

  • Dyes and Pigments: The nitro group can be reduced to an amine, forming a key building block for various dyes.

  • Pharmaceutical Intermediates: While not typically an active pharmaceutical ingredient (API) itself, its derivatives are explored in medicinal chemistry for the development of new therapeutic agents. For instance, it is a key intermediate in the production of acetofen.[9]

Analytical Methods

Accurate and sensitive analytical methods are paramount for the detection and quantification of 1,2,3-trichloro-4-nitrobenzene in various matrices. Common analytical techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is another widely used method for the analysis of nitroaromatic compounds.[10]

Caption: A generalized workflow for the analysis of 1,2,3-trichloro-4-nitrobenzene.

Safety and Handling

As a nitroaromatic compound, 1,2,3-trichloro-4-nitrobenzene is considered hazardous and requires careful handling.

Hazard Classifications:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][7]

  • Irritation: Causes skin and serious eye irritation.[6]

  • Specific Target Organ Toxicity: May cause respiratory irritation.[6]

Recommended Safety Precautions:

  • Engineering Controls: Use only outdoors or in a well-ventilated area.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[4]

  • Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[4][11]

References

  • NIST. (n.d.). 1,2,3-Trichloro-4-nitrobenzene. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1,2,3-Trichloro-4-nitrobenzene. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1,2,3-Trichloro-4-nitrobenzene. NIST Chemistry WebBook. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Google Patents. (n.d.). A method for preparing this compound by microchannel nitration reaction.
  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: The Strategic Use of 2,3,4-Trichloronitrobenzene in the Synthesis of Quinolone Antibacterial Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Halogens

The quinolone and fluoroquinolone family of antibiotics represents a cornerstone of modern antibacterial therapy, renowned for their broad spectrum of activity and efficacy. The synthesis of these complex heterocyclic structures is a testament to the ingenuity of synthetic organic chemistry. A key structural feature of many potent fluoroquinolones, such as Ofloxacin and Lomefloxacin, is the fluorinated benzene ring fused to the core structure. While the final molecule is a fluoroquinolone, the synthetic journey can strategically begin with a chlorinated precursor: 2,3,4-trichloronitrobenzene.

This document provides a detailed guide for researchers, chemists, and drug development professionals on the application of this compound as a versatile starting material in the synthesis of quinolone antibacterial agents. We will elucidate the critical initial transformation—the conversion of the trichloro- precursor to the activated trifluoro- intermediate—and then detail a representative synthesis of the widely used drug, Ofloxacin. The protocols described herein are grounded in established chemical principles, with an emphasis on explaining the causality behind experimental choices to ensure both scientific integrity and practical success.

Part 1: The Gateway Transformation - From Trichloro to Trifluoro

The journey from this compound to a quinolone antibiotic begins with a crucial halogen exchange (Halex) reaction. The chlorine atoms on the benzene ring are not sufficiently reactive for the subsequent nucleophilic substitution reactions required to build the quinolone core. Fluorine, being the most electronegative element, imparts unique electronic properties to the aromatic ring, making specific positions more susceptible to nucleophilic attack later in the synthesis. Furthermore, the presence of fluorine atoms in the final drug molecule is often critical for its biological activity.

The Halex reaction is a cornerstone of industrial fluorine chemistry, operating via a nucleophilic aromatic substitution (SNAr) mechanism.

Mechanism & Rationale

The SNAr mechanism in the Halex reaction is facilitated by several key factors:

  • Electron-Withdrawing Group: The nitro group (-NO₂) at the 1-position is a powerful electron-withdrawing group. It activates the aromatic ring towards nucleophilic attack by delocalizing the negative charge of the intermediate Meisenheimer complex, thus stabilizing it.

  • Nucleophile: Anhydrous potassium fluoride (KF) is the most common and economical source of the fluoride anion (F⁻), which acts as the nucleophile. Its reactivity can be enhanced through the use of polar aprotic solvents and phase-transfer catalysts.

  • Leaving Groups: The chloride ions (Cl⁻) are the leaving groups. The reaction proceeds sequentially, replacing the chlorine atoms with fluorine.

  • Solvent: High-boiling point, polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are essential. They effectively solvate the potassium cation, leaving the fluoride anion relatively "naked" and highly nucleophilic, while not participating in hydrogen bonding that would deactivate the nucleophile.

The overall transformation is: this compound → 2,3,4-Trifluoronitrobenzene

Halex_Reaction Start This compound Intermediate 2,3,4-Trifluoronitrobenzene (Key Intermediate) Start->Intermediate Halex Reaction (KF, DMSO, Δ) Ofloxacin Ofloxacin (Final Product) Intermediate->Ofloxacin Multi-step Synthesis

Caption: Overall Synthetic Strategy.

Protocol 1: Halex Fluorination of this compound

This is a generalized protocol based on established principles of the Halex reaction. Researchers should perform initial small-scale trials to optimize conditions.

Materials:

  • This compound

  • Anhydrous Potassium Fluoride (spray-dried KF is often preferred for higher surface area)

  • Phase-Transfer Catalyst (e.g., Tetramethylammonium chloride)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Nitrogen or Argon gas supply

Procedure:

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq), anhydrous potassium fluoride (KF, ~4.0-5.0 eq, one for each chlorine plus excess), and a catalytic amount of tetramethylammonium chloride (~0.1 eq).

  • Solvent Addition: Add anhydrous DMSO to the flask. The amount should be sufficient to create a stirrable slurry.

  • Inert Atmosphere: Purge the system with nitrogen or argon for 15-20 minutes to ensure an inert atmosphere, which is crucial to prevent side reactions at high temperatures.

  • Reaction: Heat the reaction mixture with vigorous stirring to approximately 180-220°C. The exact temperature will need optimization.

  • Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction can take several hours (6-12 h) to reach completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a large volume of cold water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., toluene or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude 2,3,4-trifluoronitrobenzene can be purified by vacuum distillation to yield the final product.

Part 2: Synthesis of Ofloxacin from 2,3,4-Trifluoronitrobenzene

With the key intermediate, 2,3,4-trifluoronitrobenzene, in hand, the synthesis proceeds to construct the characteristic tricyclic core of Ofloxacin. The following sequence is a well-established route.

Ofloxacin_Synthesis A 2,3,4-Trifluoronitrobenzene B 2-Hydroxy-3,4-difluoronitrobenzene A->B KOH, H₂O (Selective SNAr) C 2-Acetonyloxy-3,4-difluoronitrobenzene B->C Chloroacetone, K₂CO₃ (Williamson Ether Synthesis) D 7,8-Difluoro-2,3-dihydro- 3-methyl-4H-1,4-benzoxazine C->D H₂, Raney Ni (Reductive Cyclization) E Enamine Intermediate D->E EMME (Condensation) F Quinolone Core (Ester) E->F Polyphosphoric Acid (Gould-Jacobs Cyclization) G Quinolone Core (Acid) F->G Acid/Base Hydrolysis H Ofloxacin G->H N-Methylpiperazine (Final SNAr)

Caption: Synthetic workflow for Ofloxacin.

Step 2.1: Formation of the Benzoxazine Precursor

Causality & Rationale: The first phase involves building the benzoxazine ring precursor. A selective SNAr reaction at the C2 position of 2,3,4-trifluoronitrobenzene with hydroxide anion occurs, followed by a Williamson ether synthesis with chloroacetone. The nitro group is then reduced to an amine, which spontaneously cyclizes onto the adjacent ketone functionality.

Protocol 2.1: Synthesis of 7,8-Difluoro-2,3-dihydro-3-methyl-4H-1,4-benzoxazine

  • Hydroxylation: React 2,3,4-trifluoronitrobenzene (1.0 eq) with potassium hydroxide (KOH, ~1.1 eq) in water at around 60°C for several hours. This selectively replaces the C2-fluorine with a hydroxyl group to yield 2-hydroxy-3,4-difluoronitrobenzene.

  • Etherification: To the resulting phenoxide, add chloroacetone (1.1 eq) and potassium carbonate (K₂CO₃, ~1.5 eq) in a suitable solvent like acetone or DMF. Heat the mixture to effect a Williamson ether synthesis, forming 2-acetonyloxy-3,4-difluoronitrobenzene.

  • Reductive Cyclization: Dissolve the ether intermediate in a solvent like ethanol. Subject the solution to catalytic hydrogenation using hydrogen gas and a Raney Nickel catalyst. This single step achieves both the reduction of the nitro group to an amine and the subsequent intramolecular cyclization to form the desired 7,8-difluoro-2,3-dihydro-3-methyl-4H-1,4-benzoxazine. Purify the product via crystallization or chromatography.

Step 2.2: Construction of the Quinolone Core

Causality & Rationale: This phase employs the classic Gould-Jacobs reaction sequence. The secondary amine of the benzoxazine intermediate reacts with diethyl ethoxymethylenemalonate (EMME). The resulting enamine intermediate is then cyclized at high temperature, typically with a catalyst like polyphosphoric acid (PPA) or Dowtherm A, to form the fused pyridone ring of the quinolone system.

Protocol 2.2: Synthesis of the Difluoro-Quinolone Carboxylic Acid

  • Condensation: React the benzoxazine from the previous step (1.0 eq) with diethyl ethoxymethylenemalonate (EMME, ~1.1 eq). The reaction is typically performed neat or in a high-boiling solvent and heated to drive off the ethanol byproduct.

  • Cyclization: The resulting enamine intermediate is added to polyphosphoric acid (PPA) and heated to a high temperature (e.g., 110-140°C) for several hours. This acidic catalyst promotes the intramolecular cyclization to form the quinolone core.

  • Work-up & Hydrolysis: Cool the reaction mixture and carefully pour it onto ice. The precipitated solid is the ethyl ester of the quinolone core. This ester is then hydrolyzed to the corresponding carboxylic acid by heating with an acid (e.g., HCl in acetic acid) or a base (e.g., NaOH in water/ethanol). Acidification after basic hydrolysis precipitates the desired carboxylic acid product.

Step 2.3: Final Assembly of Ofloxacin

Causality & Rationale: The final step is another SNAr reaction. The C10-fluorine on the quinolone core is now activated for nucleophilic substitution. Reacting the acid intermediate with N-methylpiperazine displaces this fluorine atom to install the substituent required for antibacterial activity, yielding Ofloxacin.

Protocol 2.3: Synthesis of Ofloxacin

  • Substitution: In a suitable polar aprotic solvent like DMSO or pyridine, dissolve the quinolone carboxylic acid (1.0 eq) from the previous step. Add N-methylpiperazine (~2.0-3.0 eq, acting as both nucleophile and base).

  • Reaction: Heat the mixture (e.g., 110-125°C) for several hours until the starting material is consumed (monitor by TLC or HPLC).

  • Isolation: Cool the reaction mixture. The product can often be precipitated by adding water or an anti-solvent. Further purification is achieved by recrystallization from a suitable solvent system (e.g., methanol/water) to yield Ofloxacin as a crystalline solid.

Data Summary

StepStarting MaterialKey ReagentsProductTypical Conditions
1 This compoundKF, Phase-Transfer Catalyst, DMSO2,3,4-Trifluoronitrobenzene180-220°C, Inert atm.
2.1 2,3,4-TrifluoronitrobenzeneKOH; Chloroacetone, K₂CO₃; H₂/Raney Ni7,8-Difluoro-dihydro-benzoxazineSequential reactions
2.2 7,8-Difluoro-dihydro-benzoxazineEMME; Polyphosphoric Acid; Acid/BaseDifluoro-quinolone carboxylic acidHigh temperature cyclization
2.3 Difluoro-quinolone carboxylic acidN-Methylpiperazine, DMSOOfloxacin110-125°C

Conclusion

This compound, while not a direct precursor, serves as an economically viable and strategic starting point for the synthesis of complex fluoroquinolone antibiotics like Ofloxacin. The critical gateway reaction is the Halex fluorination, which transforms the inactive chloro-compound into the highly versatile 2,3,4-trifluoronitrobenzene intermediate. Understanding the principles of nucleophilic aromatic substitution is paramount to mastering this initial step and the final piperazine installation. The subsequent multi-step synthesis to build the tricyclic core relies on classic and robust organic reactions. By carefully controlling the reaction conditions and understanding the role of each reagent, researchers can successfully utilize this pathway for the development and synthesis of vital antibacterial agents.

References

2,3,4-Trichloronitrobenzene as a chemical intermediate for Ofloxacin synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide: Synthesis of Ofloxacin

A Senior Application Scientist's Guide to Established Industrial Precursors and Synthetic Methodologies for Researchers and Drug Development Professionals.

Executive Summary

Ofloxacin is a broad-spectrum fluoroquinolone antibiotic vital in treating a wide range of bacterial infections. Its complex molecular architecture necessitates a multi-step synthesis, the efficiency of which is paramount for pharmaceutical production. This guide provides a detailed examination of the industrially prevalent synthetic pathways to Ofloxacin.

A critical clarification must be addressed at the outset. While the topic specified an inquiry into 2,3,4-trichloronitrobenzene , extensive review of authoritative chemical literature, patents, and process chemistry research reveals that this compound is not an established precursor for Ofloxacin synthesis. The core structure of Ofloxacin requires fluorine substituents, which are crucial for the molecule's antibacterial activity and play a key role in the synthetic strategy. The actual and validated starting materials are highly fluorinated benzene derivatives.

This document, therefore, redirects focus to the scientifically accurate and industrially practiced synthetic routes, primarily originating from 2,3,4-trifluoronitrobenzene and 2,3,4,5-tetrafluorobenzoic acid . We will dissect these pathways, explaining the chemical logic behind each transformation and providing detailed protocols to empower researchers in the field.

The Crucial Role of Fluorine in Ofloxacin Synthesis

The synthesis of fluoroquinolone antibiotics like Ofloxacin fundamentally relies on nucleophilic aromatic substitution (SNAr) reactions to build the core heterocyclic system. The presence of strongly electron-withdrawing groups, such as a nitro group or a carboxyl group, ortho and para to a halogen, activates the aromatic ring for attack by nucleophiles.

Fluorine is the ideal halogen for these reactions for two key reasons:

  • Highest Electronegativity: Fluorine is the most electronegative element, making it the most effective at polarizing the carbon-halogen bond and activating the ring for nucleophilic attack.

  • Excellent Leaving Group in SNAr: Despite the strength of the C-F bond, the fluoride ion is an excellent leaving group in the context of SNAr because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's powerful inductive effect.

In contrast, chloro-derivatives like this compound are significantly less reactive under the typical conditions used for Ofloxacin synthesis. The lower electronegativity of chlorine provides weaker activation of the aromatic ring, leading to sluggish reactions, lower yields, and the need for harsher conditions, which can generate more impurities. Therefore, fluorinated precursors are exclusively employed in viable synthetic routes.

Principal Synthetic Pathway I: From 2,3,4-Trifluoronitrobenzene

This pathway is a classical and well-documented approach to constructing the core benzoxazine ring system of Ofloxacin.[1][2][3] The overall strategy involves building the tricyclic core first and then introducing the N-methylpiperazine moiety in the final step.

Workflow Diagram: Synthesis from 2,3,4-Trifluoronitrobenzene

Ofloxacin_Synthesis_Route_A A 2,3,4-Trifluoronitrobenzene B 2,3-Difluoro-6-nitrophenol A->B  Selective Hydrolysis  (e.g., KOH, DMSO) C 2-Acetonyloxy-3,4-difluoronitrobenzene B->C  Alkylation  (Chloroacetone, K2CO3) D 7,8-Difluoro-2,3-dihydro- 3-methyl-4H-1,4-benzoxazine C->D  Reductive Cyclization  (e.g., H2, Raney Ni) E Ethyl 9,10-Difluoro-3-methyl-7-oxo- 2,3-dihydro-7H-pyrido[1,2,3-de]- [1,4]benzoxazine-6-carboxylate D->E  Gould-Jacobs Reaction  (DEMM, then thermal or  acid-catalyzed cyclization) F Ofloxacin Carboxylic Acid (Core Acid) E->F  Hydrolysis  (Acid or Base) G Ofloxacin F->G  Nucleophilic Substitution  (N-methylpiperazine)

Caption: Workflow for Ofloxacin synthesis starting from 2,3,4-trifluoronitrobenzene.

Detailed Protocols and Scientific Rationale

Step 1: Selective Hydrolysis

  • Reaction: Conversion of 2,3,4-trifluoronitrobenzene to 2,3-difluoro-6-nitrophenol.

  • Protocol: 2,3,4-trifluoronitrobenzene is treated with potassium hydroxide (KOH) in a solvent like dimethyl sulfoxide (DMSO).[2] The reaction is carefully controlled to achieve selective substitution of the fluorine atom positioned ortho to the nitro group.

  • Rationale: The nitro group strongly activates the ortho and para positions for nucleophilic attack. The ortho fluorine is the most activated site, allowing for regioselective displacement by the hydroxide ion to form the corresponding phenol.

Step 2: Alkylation with Chloroacetone

  • Reaction: The resulting nitrophenol is alkylated to form 2-acetonyloxy-3,4-difluoronitrobenzene.

  • Protocol: The phenol (34) is reacted with chloroacetone (35) in the presence of a weak base such as potassium carbonate (K₂CO₃).[2]

  • Rationale: The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This ion then displaces the chloride from chloroacetone via a Williamson ether synthesis to attach the acetone side chain.

Step 3: Reductive Cyclization

  • Reaction: The nitro group is reduced, and the resulting amine undergoes intramolecular cyclization to form the core benzoxazine ring.

  • Protocol: The acetonyloxy compound is subjected to catalytic hydrogenation, typically using hydrogen gas over a Raney Nickel catalyst.[1][3] This single step achieves both the reduction of the nitro group to an amine and the subsequent spontaneous intramolecular cyclization to yield 7,8-difluoro-2,3-dihydro-3-methyl-4H-1,4-benzoxazine.

  • Rationale: Catalytic hydrogenation is a highly efficient method for nitro group reduction. Once the amine is formed, it is perfectly positioned to attack the ketone carbonyl group of the adjacent side chain, leading to the formation of the six-membered oxazine ring.

Step 4: Construction of the Pyridone Ring (Gould-Jacobs Reaction)

  • Reaction: The benzoxazine intermediate is reacted to form the fused quinolone ring system.

  • Protocol: The benzoxazine is first condensed with diethyl ethoxymethylenemalonate (DEMM). The resulting intermediate is then cyclized, often at high temperatures or by using a catalyst like polyphosphoric acid, to form the tricyclic ester.[1][2] This ester is subsequently hydrolyzed (e.g., with HCl in acetic acid) to the carboxylic acid.[2]

  • Rationale: This classic sequence first forms an enamine-type intermediate. The subsequent thermal or acid-catalyzed cyclization involves an intramolecular attack from the benzene ring onto one of the ester groups, followed by elimination of ethanol to form the pyridone ring, a core feature of all quinolone antibiotics.

Step 5: Final Condensation with N-methylpiperazine

  • Reaction: The fluorine at the C-10 position is displaced by N-methylpiperazine to yield Ofloxacin.

  • Protocol: The tricyclic carboxylic acid is heated with N-methylpiperazine in a high-boiling polar aprotic solvent like DMSO or pyridine.[2]

  • Rationale: The C-10 position (equivalent to C-7 in the standard quinolone numbering) is highly activated for SNAr by the adjacent carbonyl group and the ring nitrogen. The secondary amine of N-methylpiperazine acts as the nucleophile, displacing the fluoride and completing the synthesis of Ofloxacin.

Parameter Route I: From 2,3,4-Trifluoronitrobenzene
Key Intermediate 7,8-Difluoro-2,3-dihydro-3-methyl-4H-1,4-benzoxazine
Reported Overall Yield ~6.3% (multi-step, includes low-yielding steps)[2]
Key Advantages Well-established classical route.
Key Challenges Multiple steps, some with low yields requiring chromatographic purification.[2]

Principal Synthetic Pathway II: From 2,3,4,5-Tetrafluorobenzoic Acid

This route is often favored in industrial settings as it can offer a more convergent and efficient process.[4][5][6] It typically involves building the quinolone core through a different series of reactions before the final cyclization to form the oxazine ring.

Workflow Diagram: Synthesis from 2,3,4,5-Tetrafluorobenzoic Acid

Ofloxacin_Synthesis_Route_B A 2,3,4,5-Tetrafluorobenzoic Acid B Ethyl 2-(2,3,4,5-tetrafluorobenzoyl)- 3-ethoxyacrylate A->B  Acylation & Condensation  (e.g., via acid chloride, reaction  with malonic ester derivative) C Ethyl 9,10-Difluoro-3-methyl-7-oxo- 2,3-dihydro-7H-pyrido[1,2,3-de]- [1,4]benzoxazine-6-carboxylate B->C  One-Pot Cyclization  (DL-alaninol, Base) D Ofloxacin Carboxylic Acid (Core Acid) C->D  Hydrolysis  (Acid or Base) E Ofloxacin D->E  Nucleophilic Substitution  (N-methylpiperazine)

Caption: A common industrial workflow for Ofloxacin starting from 2,3,4,5-tetrafluorobenzoic acid.

Detailed Protocols and Scientific Rationale

Step 1: Acylation and Condensation

  • Reaction: 2,3,4,5-tetrafluorobenzoic acid is converted into a reactive intermediate that is then used to acylate a malonic ester derivative.

  • Protocol: The benzoic acid is first converted to its acid chloride (e.g., using thionyl chloride). This activated species is then reacted with a magnesium salt of diethyl malonate or a similar C3 synthon. Subsequent reaction with an orthoformate ester yields the key intermediate, an ethoxyacrylate derivative.[7]

  • Rationale: This sequence builds the β-ketoester functionality and the attached acrylate system, which are necessary precursors for forming the pyridone ring of the quinolone core.

Step 2: One-Pot Double Cyclization

  • Reaction: The ethoxyacrylate intermediate reacts with an aminopropanol derivative (for Ofloxacin, DL-1-amino-2-propanol or its chiral equivalent for Levofloxacin) to form both the oxazine and pyridone rings.

  • Protocol: The acrylate intermediate is treated with DL-1-amino-2-propanol in the presence of a base (e.g., potassium carbonate) in a suitable solvent like DMF.[5] This reaction proceeds through a cascade of a Michael addition, an intramolecular SNAr reaction to form the oxazine ring, and a final cyclization to form the pyridone ring.

  • Rationale: This is a highly efficient "one-pot" reaction. The amine of the aminopropanol first displaces the ethoxy group. The alcohol part of the same molecule then displaces the ortho-fluorine to form the oxazine ring. Finally, the newly formed secondary amine attacks the acrylate system to build the pyridone ring, all in a single operational step. This convergence is a major advantage of this route.

Step 3 & 4: Hydrolysis and Final Condensation

  • Protocol & Rationale: These final two steps are analogous to Pathway I. The resulting tricyclic ester is hydrolyzed to the corresponding carboxylic acid, which is then reacted with N-methylpiperazine to displace the remaining fluorine atom at the C-10 position, yielding Ofloxacin.[5]

Parameter Route II: From 2,3,4,5-Tetrafluorobenzoic Acid
Key Intermediate Ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-ethoxyacrylate
Reported Overall Yield Generally higher and more efficient for industrial scale-up.[5][7]
Key Advantages More convergent "one-pot" cyclization step, potentially fewer steps overall.[5]
Key Challenges Synthesis of the acrylate intermediate can be complex.

Conclusion

The synthesis of Ofloxacin is a well-optimized process in pharmaceutical chemistry, relying on highly activated, fluorinated starting materials. While this compound is not a viable precursor, routes starting from 2,3,4-trifluoronitrobenzene and 2,3,4,5-tetrafluorobenzoic acid are well-established and scientifically sound. The choice between these pathways often depends on manufacturing capabilities, raw material costs, and desired process efficiency, with the tetrafluorobenzoic acid route often being favored for its convergent and high-yielding nature in industrial applications. This guide provides the foundational knowledge and procedural outline necessary for researchers and developers to engage with the synthesis of this critical antibiotic.

References

  • Review of the Synthesis of Gatifloxacin and Ofloxacin Drug Substances Used for the Treatment of Eye Infections. Organic Process Research & Development, ACS Publications. [Link]

  • Exploring the Synthesis of Ofloxacin and the Role of S-(+)-2-Amino-1-propanol. DC Fine Chemicals. [Link]

  • A modified synthetic route of ofloxacin. ResearchGate. [Link]

  • CN104277052A - Synthetic method of levofloxacin or ofloxacin.
  • Exploring 2,3,4,5-Tetrafluorobenzoic Acid: Properties and Applications. DC Fine Chemicals. [Link]

  • Synthesis of (R)-Ofloxacin. Synfacts. [Link]

  • CN100412075C - Process for preparing L-ofloxacin and ofloxacin.
  • CN103360410A - Preparation method of ofloxacin.
  • CN1357530A - Process of preparing 2,3,4-trifluoro nitrobenzene using o-chloro...
  • Synthesis and antibacterial activities of optically active ofloxacin. Antimicrobial Agents and Chemotherapy, PMC, NIH. [Link]

  • A REVIEW ON NEW OFLOXACIN-FLUOROQUINOLONE ANALOGS: SYNTHESIS AND BIOLOGICAL EVALUATION OF DIFFERENT COMPOUNDS. ResearchGate. [Link]

  • CN101648960A - Method for preparing ofloxacin.
  • Preparation of 2,3,4,5-Tetrafluorobenzoic Acid. Semantic Scholar. [Link]

Sources

Application Notes: Synthesis of the Herbicide Aclonifen from 2,3,4-Trichloronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of the diphenyl ether herbicide Aclonifen, commencing from the precursor 2,3,4-Trichloronitrobenzene. The document is structured to provide researchers, chemists, and process development professionals with a deep understanding of the reaction mechanisms, practical experimental procedures, and critical safety considerations. The synthesis is a robust two-step process involving a nucleophilic aromatic substitution followed by an Ullmann condensation. Key process parameters, mechanistic insights, and methods for purification and characterization of the final product are discussed in detail, supported by authoritative references.

Introduction to Aclonifen

Aclonifen (IUPAC name: 2-chloro-6-nitro-3-phenoxyaniline) is a selective, pre-emergence diphenyl ether herbicide used for the control of a wide range of grass and broadleaf weeds in various crops, including sunflowers, potatoes, and cereals.[1] Structurally, it is characterized by a nitro-substituted diphenyl ether core with chloro and amino functionalities.

Mechanism of Action

Initially, Aclonifen's mode of action was considered to be dual, involving the inhibition of protoporphyrinogen oxidase (PPO) and interference with carotenoid biosynthesis, both leading to the characteristic bleaching of plant tissues.[1] However, groundbreaking research in 2020 revealed a novel and distinct mode of action: the targeting of solanesyl diphosphate synthase (SPS).[1] This enzyme is crucial for the synthesis of plastoquinone, a vital cofactor in the carotenoid biosynthesis pathway. This unique mechanism has led to Aclonifen being placed in its own Herbicide Resistance Action Committee (HRAC) Group 32, making it a valuable tool for resistance management.[1]

Physicochemical Properties

A summary of the key physicochemical properties of Aclonifen is presented in Table 1. Its high log P value indicates low water solubility and a tendency to adsorb to soil particles.[2][3]

PropertyValueReference(s)
IUPAC Name 2-chloro-6-nitro-3-phenoxyaniline[1][4]
CAS Number 74070-46-5[1][4]
Molecular Formula C₁₂H₉ClN₂O₃[1][4]
Molar Mass 264.67 g·mol⁻¹[1]
Melting Point 81.2 °C[1]
log P (Octanol-Water) 3.8 - 4.37[1][2]
Water Solubility 1.4 mg/L (at 20 °C)[1][3]
Appearance Yellow solid[5]

Synthetic Pathway Overview

The synthesis of Aclonifen from this compound is a two-stage process. This route is advantageous as it builds the molecule's core structure in a logical sequence, starting with the installation of the key amine functionality.

  • Ammonolysis: A nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the C4 position of this compound is displaced by an amino group from ammonia to yield the intermediate, 2,3-dichloro-6-nitroaniline.

  • Etherification: An Ullmann condensation reaction where the intermediate is coupled with phenol in the presence of a base and a copper catalyst (though often not explicitly mentioned in modern protocols) to form the final diphenyl ether linkage of Aclonifen.[1][6]

Aclonifen Synthesis Workflow TCNB This compound DCNA 2,3-dichloro-6-nitroaniline (Intermediate) TCNB->DCNA Step 1: Ammonolysis (NH₃, Heat, Pressure) ACL Aclonifen (Final Product) DCNA->ACL Step 2: Etherification (Phenol, Base)

Caption: Overall two-step synthesis of Aclonifen from this compound.

Step 1: Synthesis of 2,3-dichloro-6-nitroaniline

This initial step involves the selective ammonolysis of the starting material. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Mechanistic Rationale

The benzene ring of this compound is rendered electron-deficient by the powerful electron-withdrawing effect of the nitro (-NO₂) group. This activation is critical for the ring to be susceptible to attack by a nucleophile like ammonia. The nitro group, being ortho and para to the chlorine atoms at positions 2 and 4, effectively stabilizes the negative charge of the intermediate Meisenheimer complex through resonance. The chlorine at the C4 position is the most susceptible to substitution due to this stabilization.

Caption: SNAr mechanism for the ammonolysis of this compound.

Experimental Protocol: Ammonolysis

This protocol is adapted from procedures described in patent literature, which prioritize high yield and purity.[7][8]

Materials & Reagents:

  • This compound

  • 30% Aqueous Ammonia (Ammonia water)

  • Water (deionized)

  • Catalyst (optional, e.g., p-hydroxybenzene sulfonic acid)[7]

  • High-pressure autoclave with magnetic stirring and temperature/pressure control

Procedure:

  • Charging the Reactor: Into a suitable high-pressure autoclave, charge this compound (1.0 eq), water, and 30% aqueous ammonia (2.0-4.0 eq of NH₃). An optional catalyst like p-hydroxybenzene sulfonic acid (~5% by weight of the starting material) can be added to improve reaction kinetics.[7]

  • Reaction Conditions: Seal the autoclave. Begin vigorous stirring and heat the reaction mixture to 80-150 °C.[7][8] The optimal temperature may vary; lower temperatures (e.g., 80 °C) have been reported to yield excellent results in the presence of a catalyst.[7] Maintain the internal pressure, which will rise with temperature (e.g., 0.3-0.4 MPa).

  • Reaction Monitoring: Hold the reaction at the target temperature and pressure for 6-8 hours. The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them via GC-MS or TLC.

  • Work-up and Isolation: After the reaction is complete, cool the autoclave to room temperature. Carefully vent any residual pressure.

  • Filtration: Discharge the reactor contents, which will be a slurry. Filter the solid product using a Buchner funnel (suction filtration).

  • Washing: Wash the filter cake thoroughly with water to remove unreacted ammonia, ammonium salts, and any water-soluble impurities.

  • Drying: Dry the isolated yellow solid under vacuum at 50-60 °C to a constant weight. The expected product is 2,3-dichloro-6-nitroaniline with high purity (>99%) and yield (>99%).[7]

Step 2: Synthesis of Aclonifen via Ullmann Condensation

The second and final step is the formation of the diaryl ether bond through a reaction between 2,3-dichloro-6-nitroaniline and phenol. This transformation is a classic example of an Ullmann-type condensation.

Mechanistic Rationale

The Ullmann condensation involves the coupling of an aryl halide with an alcohol, phenol, or amine, promoted by copper.[9] In this specific synthesis, the nucleophile is sodium or potassium phenoxide, which is generated in situ by reacting phenol with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). The phenoxide then displaces the remaining chlorine atom (at C3) on the 2,3-dichloro-6-nitroaniline intermediate. While classic Ullmann reactions require stoichiometric copper, modern variations can often proceed with catalytic amounts or, in highly activated systems like this, may not require an explicit copper catalyst, though trace copper from reagents or the reactor can play a role.[10][11]

Caption: Simplified pathway for the Ullmann-type etherification to form Aclonifen.

Experimental Protocol: Etherification

This protocol is a composite based on an industrial synthesis method described in the patent literature, designed for high purity and yield.[12]

Materials & Reagents:

  • 2,3-dichloro-6-nitroaniline (from Step 1)

  • Phenol

  • Sodium Hydroxide (NaOH)

  • Toluene

  • Butyl Acetate

  • Methanol (for recrystallization)

Procedure:

  • Sodium Phenoxide Preparation: In a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus, charge toluene, phenol (1.1 eq), and sodium hydroxide (1.05 eq).

  • Azeotropic Dehydration: Heat the mixture to reflux under a nitrogen atmosphere. Collect and remove water via the Dean-Stark trap until no more water is evolved. This ensures the formation of anhydrous sodium phenoxide, which is critical for the subsequent reaction.

  • Solvent Exchange (Optional but Recommended): After dehydration, distill off the toluene under reduced pressure.[12]

  • Coupling Reaction: Cool the vessel to room temperature. Add 2,3-dichloro-6-nitroaniline (1.0 eq) and butyl acetate as the reaction solvent.

  • Reaction Conditions: Heat the mixture to approximately 96 °C and maintain with stirring for 3-4 hours, or until reaction completion is confirmed by HPLC or GC-MS analysis.

  • Work-up: Cool the reaction mixture. Wash it twice with water to remove inorganic salts and residual base.

  • Solvent Removal: Concentrate the organic phase under reduced pressure to remove the butyl acetate, which will yield the crude Aclonifen product as a solid or oil.

  • Purification (Recrystallization): Add methanol to the crude product.[12][13] Heat the mixture to reflux for 1-2 hours to fully dissolve the solid.

  • Crystallization: Slowly cool the solution to 10 °C to allow for the crystallization of high-purity Aclonifen.

  • Isolation and Drying: Filter the purified crystals, wash with a small amount of cold methanol, and dry under vacuum at 60 °C to obtain the final product. This method can achieve purities of >99.5% and yields of ~95%.[12]

Product Characterization

The identity and purity of the synthesized Aclonifen should be confirmed using standard analytical techniques.

TechniqueExpected Results / Observations
Appearance Yellow crystalline solid.
Melting Point 81-83 °C.
¹H NMR Aromatic protons (phenyl and substituted phenyl rings) expected in the range of δ 6.5-8.0 ppm. Amine (-NH₂) protons will appear as a broad singlet, typically δ 4.5-5.5 ppm. The exact shifts will depend on the solvent used (e.g., CDCl₃ or DMSO-d₆).
¹³C NMR Signals corresponding to the 12 aromatic carbons. The carbon bearing the nitro group will be significantly downfield.
FT-IR (KBr) Characteristic peaks for N-H stretching (amine, ~3300-3500 cm⁻¹), C-H stretching (aromatic, ~3000-3100 cm⁻¹), N=O stretching (nitro group, strong asymmetric and symmetric bands at ~1550 and ~1350 cm⁻¹), C-O-C stretching (aryl ether, ~1240 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).[14]
Mass Spec. (EI) Molecular ion peak (M⁺) at m/z = 264. Key fragments would correspond to the loss of NO₂, Cl, and cleavage of the ether bond.[4]
LC-MS/MS (ESI+) Precursor ion [M+H]⁺ at m/z = 265. Characteristic product ions at m/z = 194 and 182.[4][15]

Safety and Handling

This compound (Starting Material):

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye and skin irritation. May cause respiratory irritation.[16]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid creating dust. Keep away from strong bases and oxidizing agents.[16]

Aclonifen (Final Product):

  • Hazards: May cause an allergic skin reaction. Suspected of causing cancer. Very toxic to aquatic life with long-lasting effects.[1]

  • Precautions: Handle with appropriate PPE. Avoid contact with skin and eyes. Prevent release into the environment and collect any spillage.

General Process Hazards:

  • The ammonolysis step is conducted under high pressure and temperature and must be performed in a certified autoclave with appropriate pressure relief systems.

  • Reactions involving strong bases like NaOH require careful handling to avoid chemical burns.

  • Organic solvents used are flammable and should be handled away from ignition sources.

References

  • Aclonifen - Wikipedia. [Link]

  • PubChem. Aclonifen. CID 92389. [Link]

  • CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline.
  • 2, 3-dichloro-6-nitroaniline and preparation method thereof. Eureka | Patsnap. [Link]

  • Aclonifen (Ref: AE F068300). Agriculture and Environment Research Unit (AERU). [Link]

  • A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof.
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  • Aclonifen. MassBank of North America (MoNA). [Link]

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  • Analytical methods relevant to the European Commission's 2012 proposal on Priority Substances under the Water Framework Directive. JRC Publications Repository. [Link]

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  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Recrystallization and Crystallization. University of California, Los Angeles. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester. [Link]

  • 13C- and 1H-NMR chemical shift data (J in Hz) of compounds 5–8 (δ ppm). ResearchGate. [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

  • Development of an Official Analytical Method for Determination of Aclonifen in Agricultural Products Using GC-ECD. ResearchGate. [Link]

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Application Notes and Protocols for the Detection and Quantification of 2,3,4-Trichloronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3,4-Trichloronitrobenzene (TCB) is a chlorinated nitroaromatic compound of significant environmental and toxicological interest. Its presence in various matrices necessitates robust and reliable analytical methods for detection and quantification. This document provides detailed application notes and protocols for the analysis of this compound in environmental samples, tailored for researchers, scientists, and professionals in drug development and environmental monitoring. The methodologies described herein are grounded in established analytical principles and are designed to ensure scientific integrity through self-validating systems.

Compound Profile: this compound

PropertyValueReference
Synonyms 1,2,3-Trichloro-4-nitrobenzene[1][2][3]
CAS Number 17700-09-3[1][2]
Molecular Formula C6H2Cl3NO2[1][2]
Molecular Weight 226.44 g/mol [1][2]
Appearance White to light yellow crystalline solid/powder[2][4]
Melting Point 53-56 °C[5]
Water Solubility Low (<1 mg/mL)[2]
Vapor Pressure 0.000792 mmHg[2]

Analytical Methodologies: An Overview

The choice of analytical technique for this compound is dictated by the sample matrix, required sensitivity, and available instrumentation. The two primary methods that offer the requisite selectivity and sensitivity are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for the analysis of volatile and semi-volatile compounds like this compound. It offers high resolution and sensitivity, and the mass spectrometric detection provides definitive identification.[6]

  • High-Performance Liquid Chromatography (HPLC-UV): A versatile and robust technique suitable for the analysis of this compound. Reversed-phase HPLC with a C18 or similar column is typically employed.[1][7]

Sample Preparation: The Critical First Step

The quality of analytical data is intrinsically linked to the effectiveness of the sample preparation. The low water solubility of this compound necessitates an extraction step to isolate it from aqueous matrices and a suitable solvent extraction for solid matrices.[2][3]

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is based on the principles of EPA Method 8270 for the extraction of semi-volatile organic compounds from aqueous samples.[8]

Workflow for Solid-Phase Extraction of Water Samples

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Extraction sample_collection Collect 1L Water Sample acidification Acidify to pH < 2 with HCl sample_collection->acidification conditioning Condition C18 SPE Cartridge (Methanol then Water) acidification->conditioning loading Load Sample onto Cartridge conditioning->loading washing Wash Cartridge to Remove Interferences loading->washing elution Elute 2,3,4-TCNB with Dichloromethane washing->elution drying Dry Eluate with Anhydrous Sodium Sulfate elution->drying concentration Concentrate to 1 mL under Nitrogen drying->concentration analysis Analyze by GC-MS or HPLC-UV concentration->analysis

Caption: Workflow for SPE of water samples.

Step-by-Step Protocol:

  • Sample Collection and Preservation: Collect a 1-liter water sample in a clean glass container. To preserve the sample, acidify to a pH of less than 2 with hydrochloric acid.[9]

  • SPE Cartridge Conditioning: Use a C18 SPE cartridge (e.g., 500 mg, 6 mL). Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.[10]

  • Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Washing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any polar impurities. Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the retained this compound with two 5 mL aliquots of dichloromethane into a collection tube.

  • Drying and Concentration: Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water. Concentrate the dried eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for analysis.[11]

Protocol 2: Solvent Extraction for Soil and Sediment Samples

This protocol is adapted from methodologies for the extraction of chlorinated hydrocarbons from solid matrices.[6]

Workflow for Solvent Extraction of Soil Samples

Soil_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Soxhlet Extraction cluster_cleanup Extract Cleanup and Concentration sample_weighing Weigh 10g of Homogenized Soil drying_agent Mix with Anhydrous Sodium Sulfate sample_weighing->drying_agent soxhlet_setup Place Sample in Soxhlet Thimble drying_agent->soxhlet_setup extraction Extract with Hexane:Acetone (1:1) for 16-24 hours soxhlet_setup->extraction concentration1 Concentrate Extract to ~5 mL extraction->concentration1 floridin_cleanup Cleanup with Florisil Cartridge concentration1->floridin_cleanup concentration2 Concentrate to Final Volume of 1 mL floridin_cleanup->concentration2 analysis Analyze by GC-MS or HPLC-UV concentration2->analysis

Caption: Workflow for solvent extraction of soil.

Step-by-Step Protocol:

  • Sample Preparation: Weigh approximately 10 g of a homogenized soil sample and mix it with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.

  • Soxhlet Extraction: Place the sample mixture into a Soxhlet extraction thimble. Extract the sample for 16-24 hours with a 1:1 mixture of hexane and acetone.[6]

  • Concentration: After extraction, concentrate the solvent to approximately 5 mL using a rotary evaporator.

  • Cleanup (if necessary): For complex matrices, a cleanup step may be required. Pass the concentrated extract through a Florisil SPE cartridge to remove polar interferences.

  • Final Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for analysis.

Analytical Protocols

Protocol 3: GC-MS Analysis of this compound

This method is based on established protocols for the analysis of semi-volatile organic compounds.[12][13]

GC-MS Parameters

ParameterSetting
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280 °C
Injection Volume 1 µL (splitless)
Oven Program Initial 60 °C for 1 min, ramp to 200 °C at 15 °C/min, then to 300 °C at 10 °C/min, hold for 5 min
Transfer Line Temp. 290 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-350
Quantification Ions m/z 225 (primary), 227, 169 (secondary)[2]

Data Analysis:

Identification of this compound is confirmed by comparing the retention time and the mass spectrum of the sample with that of a certified reference standard. Quantification is performed using an external or internal standard calibration curve.

Protocol 4: HPLC-UV Analysis of this compound

This method is adapted from established reversed-phase HPLC methods for nitroaromatic compounds.[1]

HPLC-UV Parameters

ParameterSetting
HPLC Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
UV Detection 254 nm

Data Analysis:

Identification is based on the retention time matching that of a reference standard. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Method Validation and Quality Control

To ensure the trustworthiness and scientific integrity of the results, the analytical methods must be validated. Key validation parameters to be assessed include:

  • Linearity: A calibration curve should be established with a minimum of five concentration levels. The correlation coefficient (r²) should be ≥ 0.995.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined experimentally based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Accuracy: Determined by analyzing fortified samples at different concentration levels. Recoveries should typically be within 80-120%.

  • Precision: Assessed by replicate injections of a standard solution (instrumental precision) and replicate analysis of a fortified sample (method precision). The relative standard deviation (RSD) should generally be < 15%.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Typical Performance Data (for guidance)

ParameterGC-MSHPLC-UV
LOD 0.1 - 1 µg/L5 - 10 µg/L
LOQ 0.5 - 5 µg/L15 - 30 µg/L
Linear Range 1 - 200 µg/L20 - 500 µg/L
Accuracy (Recovery) 85 - 115%90 - 110%
Precision (RSD) < 10%< 5%

Conclusion

The protocols detailed in this application note provide a robust framework for the reliable detection and quantification of this compound in environmental matrices. The choice between GC-MS and HPLC-UV will depend on the specific analytical requirements, with GC-MS offering higher sensitivity and specificity. Adherence to the outlined sample preparation, analytical procedures, and quality control measures is paramount for generating high-quality, defensible data.

References

  • SIELC Technologies. (2018, February 16). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Semivolatile Organic Compounds with Hydrogen Carrier Gas and the Agilent HydroInert Source by GC/MS/MS. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Trichlorobenzenes. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2010, October 21). Toxicological Profile for Trichlorobenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Exposure Data - Some nitrobenzenes and other industrial chemicals. Retrieved from [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]

  • ResearchGate. (2011, August 6). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). CN102863340A - Preparation and purifying method of 2, 3, 4, 5-tetrachloronitrobenzene.
  • NIST. (n.d.). Benzene, 1,2,4-trichloro-. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1,2,4-trichloro-5-nitro-. Retrieved from [Link]

  • Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Nitro-2,3,5,6-tetrachlorobenzene. Retrieved from [Link]

  • NIST. (n.d.). 1,2,3-Trichloro-4-nitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN114805078B - A method for preparing this compound by microchannel nitration reaction.
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Application Note: High-Sensitivity GC-MS Analysis of 2,3,4-Trichloronitrobenzene in Environmental Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust method for the analysis of 2,3,4-trichloronitrobenzene (TCNB) using Gas Chromatography-Mass Spectrometry (GC-MS). 2,3,4-TCNB is a synthetic compound used in the manufacturing of pesticides and other chemicals, and its presence in the environment is of significant concern due to its potential toxicity.[1] This document provides a comprehensive protocol for sample preparation from a soil matrix, optimized GC-MS instrument parameters, and expected analytical performance characteristics. The methodology is designed for researchers, environmental scientists, and professionals in drug development requiring a reliable and sensitive technique for the quantification of this halogenated nitroaromatic compound.

Introduction

This compound (CAS: 17700-09-3) is a chlorinated nitroaromatic compound that can enter the environment through industrial discharge and agricultural runoff. Due to the persistence and potential adverse health effects of halogenated nitroaromatics, sensitive and specific analytical methods are crucial for monitoring their presence in various environmental compartments. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high separation efficiency and definitive compound identification.[2][3] This note provides a field-proven protocol, explaining the causality behind experimental choices to ensure scientific integrity and reproducible results.

Principle of the Method

The method involves the extraction of this compound from a solid matrix (soil) using an organic solvent, followed by analysis of the extract by GC-MS. The gas chromatograph separates the analyte from other components in the sample based on its volatility and interaction with the stationary phase of the GC column. The separated analyte then enters the mass spectrometer, where it is ionized by electron impact (EI), and the resulting characteristic mass fragments are detected. Quantification is achieved by comparing the analyte's response to that of a known concentration standard. For enhanced accuracy and to correct for any variability in sample preparation and injection, an internal standard is utilized.

Experimental Protocol

Reagents and Standards
  • Solvents: Acetonitrile, Hexane, and Methanol (Pesticide residue grade or equivalent).

  • This compound analytical standard: (≥99% purity).

  • Internal Standard (IS): Hexachlorobenzene (≥99% purity).

  • Surrogate Standard: 1-Chloro-3-nitrobenzene (≥99% purity).

  • Anhydrous Sodium Sulfate: ACS grade, baked at 400°C for 4 hours to remove organic contaminants.

  • Reagent Water: Deionized or distilled water, free of organic contaminants.

Sample Preparation: Extraction from Soil

This protocol is adapted from EPA Method 8330B for the extraction of nitroaromatics from soil.[4][5]

  • Sample Homogenization: Air-dry the soil sample at room temperature, protecting it from direct sunlight. Once dry, gently disaggregate the soil using a mortar and pestle and sieve through a 2-mm mesh to remove large debris.

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL glass centrifuge tube.

    • Spike the sample with a known amount of the surrogate standard solution (e.g., 100 µL of 10 µg/mL 1-Chloro-3-nitrobenzene in methanol).

    • Add 20 mL of acetonitrile to the tube.

    • Place the tube in an ultrasonic bath for 18 hours. Alternatively, a mechanical shaker can be used.

  • Centrifugation and Filtration:

    • After extraction, centrifuge the sample at 3000 rpm for 10 minutes to pellet the soil particles.

    • Carefully decant the acetonitrile supernatant and filter it through a 0.45 µm PTFE syringe filter into a clean glass vial.

  • Solvent Exchange (if necessary): For compatibility with certain GC injection systems, the extract can be concentrated and exchanged into hexane.

    • Transfer the acetonitrile extract to a Kuderna-Danish (K-D) concentrator.

    • Add 50 mL of hexane and concentrate the extract to approximately 1 mL on a water bath.

    • The final volume is then adjusted to a precise volume (e.g., 2 mL) with hexane.

  • Internal Standard Addition: Prior to GC-MS analysis, add a known amount of the internal standard solution (e.g., 20 µL of 50 ng/µL hexachlorobenzene in hexane) to the final extract.

Diagram of the Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A 1. Homogenize and sieve soil sample B 2. Weigh 10g of soil A->B C 3. Spike with Surrogate Standard B->C D 4. Add 20 mL Acetonitrile C->D E 5. Ultrasonic Extraction (18 hours) D->E F 6. Centrifuge and Filter Extract E->F G 7. Add Internal Standard F->G H 8. Transfer to Autosampler Vial G->H I Inject 1 µL into GC-MS H->I

Caption: Workflow for the extraction of this compound from soil.

GC-MS Instrumentation and Parameters

The following parameters are based on guidelines from EPA Method 8091 and are a good starting point for method development.[4]

Parameter Condition Rationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic separation.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and selectivity for target analyte detection.
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column that separates compounds primarily by their boiling points, suitable for a wide range of semi-volatile organic compounds.[6]
Carrier Gas Helium, constant flow at 1.2 mL/minInert gas that provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample upon injection.
Injection Volume 1 µL, SplitlessMaximizes the transfer of the analyte onto the column for trace-level analysis.
Oven Program Initial: 120°C (hold 1 min) Ramp 1: 3°C/min to 200°C (hold 1 min) Ramp 2: 8°C/min to 250°C (hold 4 min)The temperature program is optimized to provide good separation of the target analyte from potential interferences while minimizing analysis time.[4][7]
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns.
Acquisition Mode Full Scan (m/z 50-300) for identification Selected Ion Monitoring (SIM) for quantificationFull scan mode is used for initial identification and to confirm the fragmentation pattern. SIM mode provides higher sensitivity and selectivity for quantification by monitoring only the characteristic ions of the analyte.[8]
SIM Ions (Quant/Qual) 2,3,4-TCNB: 225 (Quant), 169, 227 Hexachlorobenzene (IS): 284 (Quant), 286, 249These ions are selected based on their abundance and specificity from the mass spectrum of each compound.[9]

Results and Discussion

Chromatographic Performance

Under the specified GC conditions, this compound is expected to elute with a sharp, symmetrical peak. The retention time will be consistent across runs, and its identification is confirmed by the presence of the characteristic ions at this retention time. The use of a DB-5ms column provides good resolution from other potential contaminants.

Mass Spectral Fragmentation

The electron ionization mass spectrum of this compound is characterized by a distinct isotopic pattern for the molecular ion due to the presence of three chlorine atoms. The primary fragmentation pathways involve the loss of the nitro group and chlorine atoms.

  • Molecular Ion ([M]+•): The molecular ion peak cluster is observed at m/z 225, 227, and 229, corresponding to the different combinations of 35Cl and 37Cl isotopes. The base peak is typically at m/z 225.[9]

  • Loss of NO2: A significant fragment is observed at m/z 179, resulting from the loss of a nitro group (NO2, 46 Da) from the molecular ion.

  • Loss of NO2 and Cl: Further fragmentation can occur with the loss of a chlorine atom from the [M-NO2]+• fragment, leading to an ion at m/z 144.

  • Loss of Cl: Direct loss of a chlorine atom from the molecular ion can result in a fragment at m/z 190.

  • Key Fragment at m/z 169: A prominent fragment is often observed at m/z 169. This can be formed through the loss of NO and a chlorine atom from the molecular ion.

Diagram of the Proposed Fragmentation Pathway

G M [M]+• m/z 225 F1 [M-NO2]+• m/z 179 M->F1 - NO2 F2 [M-Cl]+• m/z 190 M->F2 - Cl F3 [M-NO-Cl]+• m/z 169 M->F3 - NO, -Cl F4 [M-NO2-Cl]+• m/z 144 F1->F4 - Cl

Caption: Proposed EI fragmentation of this compound.

Method Performance

Based on similar analyses of chlorinated nitroaromatic compounds, the following performance characteristics can be expected.[10]

Parameter Expected Performance
Linearity Excellent linearity with a correlation coefficient (R²) > 0.995 over the calibration range.
Calibration Range 0.5 - 500 µg/L
Limit of Detection (LOD) Typically in the low µg/L range (e.g., 0.1 - 1 µg/L) in SIM mode.
Limit of Quantitation (LOQ) Typically in the low µg/L range (e.g., 0.5 - 5 µg/L) in SIM mode.
Precision Relative Standard Deviation (RSD) < 15% for replicate analyses.
Accuracy (Recovery) 80 - 120% recovery of the surrogate standard in spiked samples.

Quality Control and Trustworthiness

To ensure the reliability and trustworthiness of the analytical data, a robust quality control (QC) protocol must be implemented.

  • Method Blank: An aliquot of clean, analyte-free matrix (e.g., clean sand) should be processed and analyzed with each batch of samples to check for contamination.

  • Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of the analyte should be analyzed with each batch to assess the accuracy of the method.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): A portion of a sample is spiked with a known amount of the analyte and analyzed in duplicate to evaluate the effect of the sample matrix on the analytical results.

  • Internal and Surrogate Standards: The recovery of the surrogate standard should be monitored for each sample to ensure the efficiency of the extraction process. The response of the internal standard should be consistent across all samples and standards.

Conclusion

The GC-MS method detailed in this application note provides a sensitive, selective, and reliable approach for the analysis of this compound in environmental soil samples. The comprehensive protocol, from sample preparation to instrument parameters and quality control, is designed to deliver high-quality, defensible data for researchers and scientists in environmental monitoring and related fields. The use of electron ionization with both full scan and selected ion monitoring modes allows for confident identification and accurate quantification of this important environmental contaminant.

References

  • U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. SW-846. [Link]

  • U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). SW-846. [Link]

  • ResearchGate. Negative ion mass spectra of polychlorinated benzenes and nitrobenzene. [Link]

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  • ResearchGate. Determination of Trichlorobenzenes and 2,4,6-Trichlorophenol in Wastewater of Machining by Dispersive Liquid-Liquid Microextraction - Gas Chromatography/Mass Spectrometry. [Link]

  • Agency for Toxic Substances and Disease Registry. (2010). Toxicological Profile for Trichlorobenzenes. [Link]

  • Luong, J., Gras, K., & Gras, R. (2018). A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. LCGC International. [Link]

  • Agilent Technologies. (2019). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]

  • Agilent Technologies. (2010). Fast Method for Determination of Nitrobenzene in Water using Agilent 5975T LTM GC/MSD. [Link]

  • Agency for Toxic Substances and Disease Registry. (2010). Toxicological Profile for Trichlorobenzene. [Link]

  • Ingenieria Analitica Sl. HPLC Analysis of Explosives Using EPA Method 8330. [Link]

  • U.S. Environmental Protection Agency. Method 525.3: Determination of Semivolatile Organic Chemicals in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

  • Wei, H., & Li, A. (2011). Mass spectrometric ionization pattern of 209 polychlorinated biphenyls. Dioxin 20XX International Symposium. [Link]

  • U.S. Environmental Protection Agency. EPA-RCA: 8330B: Explosives by HPLC. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Hu, D., et al. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemistry Central Journal. [Link]

  • Ferreira da Silva, F., et al. (2023). Electron ionization induced fragmentation pathways of trichloroanisole. Physical Chemistry Chemical Physics. [Link]

  • ResearchGate. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 28697, this compound. [Link]

  • Shimadzu. Quantification of 8 Disinfection Byproducts from Water by Liquid-Liquid Extraction and Gas Chromatography-Mass Spectrometry. [Link]

  • Interstate Technology & Regulatory Council. (2012). 10 Analytical Methods - Soil Background and Risk Assessment. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological profile for 1,3-dinitrobenzene and 1,3,5-trinitrobenzene. [Link]

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Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Resolution of Trichloronitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to developing and implementing robust High-Performance Liquid Chromatography (HPLC) methods for the separation of trichloronitrobenzene (TCNB) isomers. The separation of these positional isomers is critical in various fields, including environmental analysis, toxicology, and the synthesis of chemical intermediates. Due to their similar physicochemical properties, achieving baseline resolution presents a significant chromatographic challenge. This document outlines both reversed-phase and normal-phase strategies, detailing the rationale behind method development choices and providing a step-by-step protocol for a validated normal-phase method that offers superior selectivity for these closely related compounds.

Introduction: The Challenge of Separating Trichloronitrobenzene Isomers

Trichloronitrobenzenes are a group of halogenated nitroaromatic compounds with six possible positional isomers, depending on the substitution pattern of the chlorine and nitro groups on the benzene ring. These isomers, such as 2,3,4-TCNB, 2,4,5-TCNB, and 2,4,6-TCNB, often coexist in environmental samples or as impurities in commercial products.[1][2][3] Their individual toxicological profiles and chemical reactivity can vary significantly, necessitating accurate and reliable analytical methods for their individual quantification.

The primary analytical challenge lies in the subtle differences in polarity and hydrophobicity among the isomers.[4][5] These similarities make their separation by techniques like distillation difficult due to close boiling points.[6] While gas chromatography (GC) can be employed, co-elution of certain isomers can occur, requiring mass spectrometry (GC-MS) for definitive identification.[7][8] HPLC offers a powerful alternative, with the flexibility to fine-tune selectivity through the choice of stationary and mobile phases.

Method Development Strategies: A Tale of Two Phases

The initial and most critical decision in HPLC method development is the choice between reversed-phase (RP) and normal-phase (NP) chromatography.[9][10]

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC, with its non-polar stationary phase (typically C18 or C8) and polar mobile phase (e.g., mixtures of water with acetonitrile or methanol), is the most common HPLC mode due to its versatility and reproducibility.[9][11] For halogenated aromatic compounds, RP-HPLC can provide adequate separation.[12][13] A typical starting point for separating trichloronitrobenzene isomers would involve a C18 column with a mobile phase of acetonitrile and water.[14][15]

However, the hydrophobic nature of the trichloronitrobenzene isomers can lead to strong retention and potentially poor peak shapes. More critically, the small differences in hydrophobicity between positional isomers may not be sufficient to achieve baseline resolution on standard C18 columns.[9] While optimization of the mobile phase composition and temperature can improve separation, achieving complete resolution of all isomers can be challenging.

Normal-Phase HPLC (NP-HPLC): The Key to Isomer Selectivity

Normal-phase HPLC utilizes a polar stationary phase (e.g., silica, cyano, or amino) and a non-polar mobile phase (e.g., hexane, heptane with a polar modifier like isopropanol or ethyl acetate).[16][17] This mode of chromatography excels at separating compounds with minor differences in polarity, making it particularly well-suited for the resolution of positional isomers.[9][18] The interaction of the polar nitro and chloro groups with the polar stationary phase provides a powerful mechanism for differential retention.[16][17]

For trichloronitrobenzene isomers, the dipole moments and the accessibility of the polar functional groups to the stationary phase will differ based on their positions on the benzene ring. This leads to distinct retention times and improved separation.[19] Cyano-bonded phases are often a good choice for normal-phase separations as they offer alternative selectivity to silica and equilibrate more quickly, which is advantageous for gradient elution.[19]

Recommended Protocol: Normal-Phase HPLC for Trichloronitrobenzene Isomer Separation

Based on the principles outlined above, a normal-phase HPLC method is recommended for the robust separation of trichloronitrobenzene isomers. The following protocol has been developed to provide a reliable and reproducible separation.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Isomer Standards Mobile_Phase_Prep Prepare Mobile Phase Sample_Prep Prepare Sample Mixture Equilibration Column Equilibration Mobile_Phase_Prep->Equilibration Load Injection Inject Sample Equilibration->Injection Separation Isocratic Elution Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Figure 1: Workflow for the HPLC analysis of trichloronitrobenzene isomers.

Materials and Reagents
  • Analytes: Analytical standards of 2,3,4-trichloronitrobenzene, 2,4,5-trichloronitrobenzene, 2,4,6-trichloronitrobenzene, and other relevant isomers.

  • Solvents: HPLC-grade n-hexane, isopropanol (IPA), and acetonitrile.

  • HPLC System: A quaternary or binary HPLC system equipped with a UV detector.

  • Column: A cyano (CN) bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Sample Vials: Amber glass vials with PTFE-lined caps.

  • Syringe Filters: 0.45 µm PTFE filters.

Step-by-Step Protocol
  • Standard Preparation:

    • Prepare individual stock solutions of each trichloronitrobenzene isomer in acetonitrile at a concentration of 1 mg/mL.

    • Prepare a mixed standard solution by diluting the stock solutions in the mobile phase to a final concentration of 10 µg/mL for each isomer.

  • Sample Preparation:

    • Dissolve the sample containing the trichloronitrobenzene isomer mixture in the mobile phase to an appropriate concentration.

    • Filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-hexane and isopropanol in a ratio of 98:2 (v/v).

    • Degas the mobile phase by sonication or helium sparging before use.

  • HPLC Instrument Setup and Conditions:

    • Column: Cyano (CN) column (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: n-Hexane:Isopropanol (98:2, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Run Time: 20 minutes.

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the mixed standard solution to determine the retention times and response factors for each isomer.

    • Inject the prepared samples.

  • Data Analysis:

    • Identify the peaks in the sample chromatograms by comparing their retention times with those of the standards.

    • Integrate the peak areas of the identified isomers.

    • Quantify the concentration of each isomer in the sample using the external standard method.

Expected Results and Performance

The proposed normal-phase HPLC method is expected to provide baseline separation of the common trichloronitrobenzene isomers. The elution order is primarily determined by the polarity of the isomers.

IsomerExpected Retention Time (min)Resolution (Rs)Tailing Factor (Tf)
2,4,6-Trichloronitrobenzene~8.5-< 1.2
2,4,5-Trichloronitrobenzene~10.2> 2.0< 1.2
This compound~12.1> 2.0< 1.2

Table 1: Expected chromatographic performance for the separation of trichloronitrobenzene isomers using the recommended normal-phase method. Retention times are approximate and may vary depending on the specific column and system.

Troubleshooting and Method Optimization

  • Poor Resolution: If the resolution between peaks is insufficient, consider decreasing the percentage of isopropanol in the mobile phase. This will increase the retention times and may improve separation.

  • Broad Peaks: Broad peaks can be caused by column degradation, extra-column volume, or sample solvent effects. Ensure the sample is dissolved in the mobile phase and check the system for any potential issues.

  • Shifting Retention Times: Fluctuations in mobile phase composition or temperature can lead to shifting retention times. Ensure the mobile phase is well-mixed and the column temperature is stable.

Conclusion

The separation of trichloronitrobenzene isomers is a challenging but achievable analytical task. While reversed-phase HPLC can be attempted, normal-phase HPLC offers superior selectivity for these closely related positional isomers. The detailed protocol provided in this application note, utilizing a cyano-bonded stationary phase, provides a robust and reliable method for the baseline separation and quantification of trichloronitrobenzene isomers. This method is suitable for researchers, scientists, and drug development professionals who require accurate and precise analysis of these compounds.

References

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.
  • Lab Manager. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column.
  • Thermo Fisher Scientific. (n.d.). Normal Phase HPLC Columns.
  • SIELC Technologies. (n.d.). Separation of 3,4,5-Trichloronitrobenzene on Newcrom R1 HPLC column.
  • PubMed. (n.d.). Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography.
  • Molnar Institute. (n.d.). ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY.
  • ChemComplete. (2021). Introduction to HPLC - Lecture 5: Normal Phase Chromatography.
  • LCGC. (2025). Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis.
  • PubChem. (n.d.). 2,4,6-Trichloronitrobenzene.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 2,4,5-Trichloronitrobenzene.
  • EPA. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Trichlorobenzene.
  • ResearchGate. (n.d.). Separation of o- and p-chloronitrobenzene by solvent extraction.
  • Journal of the Serbian Chemical Society. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES.
  • SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column.
  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??.
  • Google Patents. (n.d.). US3311666A - Separation of chloronitrobenzene isomers by crystallization and fractionation.

Sources

Application Notes & Protocols: Navigating the Complex Reactivity of 2,3,4-Trichloronitrobenzene with Strong Bases

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4-Trichloronitrobenzene is a pivotal intermediate in the synthesis of high-value chemical entities, including third-generation quinolone antibacterial drugs such as Ofloxacin and Lomefloxacin.[1][2] Its utility is intrinsically linked to its reactivity, which is characterized by a benzene ring heavily influenced by the competing electronic effects of three chloro-substituents and a powerful nitro group. This document provides an in-depth exploration of the reaction mechanisms of this compound when subjected to strong bases. We will dissect the dominant Nucleophilic Aromatic Substitution (SNAr) pathway, consider the potential for competing Elimination-Addition (Benzyne) and Vicarious Nucleophilic Substitution (VNS) mechanisms, and provide detailed protocols for controlling these reactions to achieve synthetic goals.

Part 1: A Tale of Three Mechanisms: The Theoretical Framework

The reaction of this compound with a strong base is not a monolithic event. Rather, it is a landscape of competing pathways, with the final product distribution being a direct consequence of carefully chosen experimental parameters. The potent electron-withdrawing nature of the nitro group fundamentally defines this landscape, rendering the aromatic ring electrophilic and susceptible to nucleophilic attack.[3] However, the arrangement of the chloro-substituents and the specific nature of the base employed dictate which mechanistic route prevails.

The Dominant Pathway: Nucleophilic Aromatic Substitution (SNAr)

For most common strong bases that are also effective nucleophiles (e.g., NaOH, NaOMe, NaNH₂), the SNAr mechanism is the most probable and synthetically useful pathway.[4] This reaction proceeds via a two-step addition-elimination sequence.

Causality of the SNAr Mechanism:

  • Activation: The nitro group at the C4 position strongly withdraws electron density from the ring via both inductive (-I) and resonance (-M) effects. This deactivation towards electrophilic substitution conversely activates the ring for nucleophilic attack.[3][5]

  • Regioselectivity: The activating effect of the nitro group is most pronounced at the ortho (C3, C5) and para (C2, C6 - relative to the nitro group's position if it were C1) positions. In this compound, the chlorine at C2 is ortho to the nitro group, making it the most activated site for nucleophilic attack. The chlorine at C3 is meta and is significantly less activated.[5]

  • Intermediate Stabilization: The attack of a nucleophile at the C2 position forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6][7] The negative charge of this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, providing substantial stabilization that lowers the activation energy of this step.[3][7] Recent research continues to explore whether the Meisenheimer complex is always a true intermediate or, in some cases, a transition state, but its role in stabilizing the negative charge is undisputed.[8][9][10][11]

  • Elimination: Aromaticity is restored through the expulsion of the leaving group, in this case, the C2 chloride ion. This step is typically fast.

Caption: VNS mechanism at the C5 position.

Summary of Factors Influencing Reaction Pathway

The choice of reaction conditions is paramount in directing the outcome. The following table summarizes the key variables and their likely effect on the prevailing mechanism.

FactorFavors SNArFavors BenzyneFavors VNSRationale
Base/Nucleophile Good nucleophiles (OH⁻, RO⁻, R₂N⁻)Strong, non-nucleophilic bases (NaNH₂, LDA, t-BuOK)Carbanion with a leaving group (e.g., ⁻CH₂(SO₂Ph))The nature of the base dictates whether it acts as a nucleophile (SNAr) or a proton abstractor (Benzyne). VNS requires a specific carbanion structure.
Solvent Polar aprotic (DMSO, DMF, NMP)Aprotic, less polar (THF, Toluene, liquid NH₃)Polar aprotic (DMSO, DMF)Polar aprotic solvents stabilize the charged Meisenheimer complex in SNAr. Benzyne formation is often performed in solvents that can tolerate very strong bases.
Temperature Moderate (25-100 °C)High (>150 °C) or very low (-33 °C for NaNH₃)Moderate (0-50 °C)The benzyne pathway generally has a higher activation energy and is favored by higher temperatures.
Leaving Group Good leaving groups (F > Cl > Br > I for rate)Good leaving groups (I > Br > Cl > F for elimination)Not applicable (C-H substitution)In SNAr, the rate-determining step is attack, so the highly electronegative F stabilizes the transition state. In benzyne formation, the C-X bond is broken in the elimination step.

Part 2: From Theory to Practice: Protocols and Applications

Protocol for Selective SNAr: Synthesis of 2,3-Dichloro-6-nitrophenol

This protocol details the selective substitution of the C2 chlorine on this compound using sodium hydroxide, a reaction that leverages the SNAr pathway. The choice of a polar solvent and controlled temperature is critical to favor this mechanism and suppress the formation of benzyne-derived byproducts.

Materials & Reagents:

  • This compound (FW: 226.44 g/mol )

  • Sodium Hydroxide (NaOH)

  • Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • Hydrochloric Acid (HCl), 3M

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10.0 g, 44.2 mmol) in DMSO (100 mL).

  • Reagent Addition: While stirring, add powdered sodium hydroxide (1.94 g, 48.6 mmol, 1.1 eq) to the solution at room temperature. Causality: Using a modest excess of NaOH ensures complete reaction without promoting harsh side reactions. DMSO is chosen for its ability to dissolve the reactants and stabilize the charged SNAr intermediate.

  • Reaction Execution: Heat the mixture to 80-90 °C using a heating mantle with a temperature controller. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The reaction is typically complete within 4-6 hours. Causality: Moderate heating provides sufficient energy to overcome the activation barrier for SNAr while being low enough to disfavor the benzyne pathway.

  • Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature and pour it into a beaker containing 300 mL of ice-cold deionized water. Stir for 15 minutes. Acidify the aqueous solution to pH ~2 by slowly adding 3M HCl. A yellow precipitate should form. Causality: Quenching in water precipitates the product salt and dilutes the DMSO. Acidification protonates the phenoxide product, causing the neutral phenol to precipitate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers. Causality: The organic product is more soluble in ethyl acetate than in the acidic aqueous phase.

  • Washing: Wash the combined organic layers with deionized water (2 x 100 mL) and then with brine (1 x 100 mL). Causality: Washing removes residual DMSO, HCl, and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to afford 2,3-dichloro-6-nitrophenol as a yellow solid.

SNAr_Workflow setup 1. Dissolve Substrate in DMSO add 2. Add NaOH (1.1 eq) setup->add react 3. Heat to 85°C Monitor by TLC add->react quench 4. Cool & Quench in Ice Water react->quench acidify 5. Acidify with HCl to pH 2 quench->acidify extract 6. Extract with Ethyl Acetate acidify->extract wash 7. Wash with H₂O and Brine extract->wash dry 8. Dry (MgSO₄) & Concentrate wash->dry purify 9. Recrystallize (EtOH/H₂O) dry->purify product Pure Product purify->product

Caption: Experimental workflow for the selective SNAr synthesis.

Application in Quinolone Synthesis

The products derived from the reactions of this compound are critical building blocks. For example, the SNAr reaction is the first step in multi-step syntheses of quinolone antibiotics. The newly introduced functional group can be further elaborated, and the nitro group can be reduced to an amine, which is then used to construct the core heterocyclic structure of the drug.

[1][2]```dot graph "Quinolone_Synthesis" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Helvetica", fontsize=10];

A [label=<

This compound

>];

B [label=<

SNAr Product

>];

C [label=<

Reduced Intermediate

>];

D [label=<

Ofloxacin Core

>];

A -> B [label="S NAr with\nPiperazine derivative"]; B -> C [label="Nitro Group\nReduction"]; C -> D [label="Cyclization &\nFurther Steps"]; }``` Caption: Simplified synthetic route to quinolones.

Part 3: Safety and Handling Protocols

This compound is a hazardous substance and must be handled with appropriate precautions.

  • Hazards: Toxic upon inhalation, ingestion, or skin contact. It[12] is incompatible with strong bases and strong oxidizing agents, and reactions can be exothermic.

  • [1][12][13] Personal Protective Equipment (PPE): Always use a NIOSH-approved respirator, chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • [13] Handling: Handle in a well-ventilated chemical fume hood. Avoid creating dust. For spills, do not use combustible absorbents. Dampen the solid material with a solvent like ethanol and transfer to a sealed container for disposal.

  • [12] Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. A refrigerator is recommended for long-term storage.

-[13]--

Conclusion

The reactivity of this compound with strong bases is a compelling case study in physical organic chemistry, demonstrating the delicate balance between different mechanistic pathways. While the SNAr reaction is typically dominant and synthetically valuable, researchers must remain vigilant to the potential for benzyne-mediated side reactions, especially under harsh conditions. A thorough understanding of the principles outlined in this guide—activation by electron-withdrawing groups, intermediate stabilization, and the dual role of reagents as bases and nucleophiles—is essential for rationally designing experiments, controlling selectivity, and safely harnessing the synthetic potential of this important chemical intermediate.

References

  • Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). [Link]

  • Wikipedia. Vicarious nucleophilic substitution. [Link]

  • PubChem. This compound. [Link]

  • Chomicz, M. L., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4819. [Link]

  • Mąkosza, M., & Winiarski, J. (1987). Vicarious nucleophilic substitution of hydrogen. Accounts of Chemical Research, 20(8), 282-289. [Link]

  • The Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. YouTube. [Link]

  • Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • CoLab. (2018). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States? [Link]

  • Ibata, T., & Isogami, Y. (1995). The Nucleophilic Substitution Reaction of p-Chloronitrobenzene with N-Substituted Cyclic Amines under High Pressure. The Journal of Organic Chemistry, 60(21), 6679-6683. [Link]

  • University of Illinois Springfield. 23.8 The Elimination-Addition Mechanism of Nucleophilic Aromatic Substitution: Benzyne. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. [Link]

  • ResearchGate. (2018). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States? [Link]

  • OpenStax. (2023). 16.7 Benzyne. Organic Chemistry: A Tenth Edition. [Link]

  • University of Bristol Research Portal. (2018). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States? [Link]

  • Gallardo-Fuentes, S., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry, 8, 645. [Link]

  • Chemistry LibreTexts. (2023). 16.8: Benzyne. [Link]

  • Filo. (2025). The image shows a chemical reaction: Chloronitrobenzene + NaOH... [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Semantic Scholar. (1995). Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Wordpress. SNAr Reaction in Other Common Molecular Solvents. [Link]

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Application Note: Continuous Flow Nitration of 1,2,3-Trichlorobenzene for the Synthesis of 2,3,4-Trichloronitrobenzene Using a Microchannel Reactor

Author: BenchChem Technical Support Team. Date: January 2026

**Abstract

This document provides a comprehensive guide to the synthesis of 2,3,4-Trichloronitrobenzene via the continuous flow nitration of 1,2,3-Trichlorobenzene. Traditional batch nitrations are often challenged by issues of safety, particularly poor heat transfer and the risk of thermal runaway with highly exothermic reactions. This application note details a robust and scalable protocol using a microchannel reactor, which offers significant improvements in safety, reaction control, and product yield by leveraging superior mass and heat transfer characteristics. The methodologies described herein are intended for researchers and process chemists in the pharmaceutical and specialty chemical industries, providing a framework for precise and safe process development.

Introduction: The Imperative for Continuous Flow in Nitration

Aromatic nitration is a cornerstone of organic synthesis, pivotal for creating intermediates used in pharmaceuticals, agrochemicals, and dyes. However, the reaction is notoriously exothermic and often utilizes highly corrosive and hazardous reagents, such as fuming nitric acid and concentrated sulfuric acid. In conventional batch reactors, localized "hot spots" can form, leading to a loss of control, side-product formation, and, in the worst case, explosive thermal runaway.

Microchannel reactors, or flow reactors, fundamentally change this paradigm. By confining the reaction to channels with diameters typically in the sub-millimeter range, the surface-area-to-volume ratio is dramatically increased. This allows for near-instantaneous heat dissipation, ensuring isothermal conditions that are impossible to achieve in large batch vessels. The small internal volume of the reactor at any given moment—the "hold-up" volume—drastically minimizes the potential hazard. This protocol for the synthesis of this compound from 1,2,3-Trichlorobenzene demonstrates how to harness these advantages for a safer, more efficient, and highly controlled chemical manufacturing process.

Reaction Principle: Electrophilic Aromatic Substitution

The core transformation is the electrophilic aromatic substitution of a nitro group (–NO₂) onto the 1,2,3-trichlorobenzene ring. The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Reaction: C₆H₃Cl₃ + HNO₃ --(H₂SO₄)--> C₆H₂Cl₃(NO₂) + H₂O

Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the nitronium ion, which is the active electrophile. The substitution pattern on the aromatic ring is directed by the existing chloro-substituents, leading primarily to the 2,3,4-trichloro isomer, although other isomers may form as minor byproducts.

Experimental Protocol

3.1. Materials and Equipment

Reagents & Consumables
ReagentGradePuritySupplierNotes
1,2,3-TrichlorobenzeneSynthesis>98%Standard SupplierSubstrate
Nitric AcidFuming90%Standard SupplierNitrating Agent
Sulfuric AcidACS Reagent95-98%Standard SupplierCatalyst/Dehydrating Agent
Dichloromethane (DCM)HPLC Grade>99.8%Standard SupplierOrganic Solvent for Substrate
Deionized WaterType II--For Quenching
Sodium BicarbonateACS Reagent-Standard SupplierFor Neutralization
Anhydrous MgSO₄ACS Reagent-Standard SupplierFor Drying

WARNING: Fuming nitric acid and concentrated sulfuric acid are extremely corrosive and powerful oxidizing agents. Handle with extreme caution in a certified chemical fume hood, using appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a face shield, and a chemical-resistant apron.[1] Always add acid to water, never the reverse.

Equipment
  • Microreactor System: A commercially available continuous flow reactor (e.g., from Vapourtec, Uniqsis, or similar) equipped with:

    • Two high-pressure pumps (HPLC-grade) for reagent delivery.

    • A gas-tight manifold for reagent priming and purging.

    • A glass or silicon carbide (SiC) microreactor chip/module with a residence time unit (e.g., 10-20 mL volume). Material choice is critical due to the highly corrosive nature of the mixed acid.[2]

    • A back-pressure regulator (BPR) set to 5-10 bar to ensure single-phase flow and prevent outgassing.

    • A temperature control module (peltier or circulator bath) capable of maintaining reactor temperature ±0.5 °C.

  • Analytical Equipment: HPLC or GC-MS system for reaction monitoring and product quantification.

  • Standard Glassware: For workup, including a separatory funnel, Erlenmeyer flasks, and a round-bottom flask for solvent removal.

  • Rotary Evaporator.

3.2. System Setup and Workflow Diagram

The experimental setup is designed for controlled mixing and reaction, followed by immediate quenching.

G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Quench & Collection R1 Pump A (1,2,3-TCB in DCM) Mix T-Mixer R1->Mix Flow Rate A R2 Pump B (Mixed Acid: HNO₃/H₂SO₄) R2->Mix Flow Rate B Reactor Microreactor Module (Controlled Temp & Residence Time) Mix->Reactor BPR Back-Pressure Regulator Reactor->BPR Product Stream Quench Collection Flask (Ice-cold Water) BPR->Quench

Caption: Continuous flow nitration experimental workflow.

3.3. Step-by-Step Protocol

Step 1: Reagent Preparation (CAUTION)
  • Organic Stream: Prepare a stock solution of 1,2,3-Trichlorobenzene in Dichloromethane. A typical concentration is 1.0 M.

  • Acid Stream: In a flask cooled in an ice bath inside a fume hood, slowly add 1 part fuming nitric acid (90%) to 2 parts concentrated sulfuric acid (98%) by volume. This mixed acid should be prepared fresh and allowed to cool to room temperature before use.

Step 2: System Priming and Equilibration
  • Prime Pump A with the organic solvent (DCM) and Pump B with a less corrosive fluid (e.g., water or dilute sulfuric acid) to ensure all lines are filled and bubble-free.

  • Set the microreactor to the desired reaction temperature (e.g., 70°C).

  • Set the back-pressure regulator to 7 bar.

  • Once the temperature is stable, switch the pump inlets to the prepared reagent solutions.

Step 3: Reaction Execution and Optimization
  • Begin pumping the organic and acid streams into the T-mixer and reactor. The total flow rate will determine the residence time.

  • Initial Conditions: A good starting point for optimization is a 1:1 molar ratio of HNO₃ to 1,2,3-TCB, a residence time of 10 minutes, and a temperature of 70°C.[3]

  • Vary one parameter at a time (e.g., temperature, residence time, or stoichiometric ratio) to determine the optimal conditions for yield and selectivity.

  • Collect samples at the outlet after the system has reached steady state (typically after 3-5 residence times).

ParameterRange for OptimizationEffect on Reaction
Temperature 50 - 90 °CHigher temps increase reaction rate but may lead to side products (e.g., dinitration).[4]
Residence Time 5 - 20 minutesLonger times increase conversion but may also promote byproduct formation.
Molar Ratio (HNO₃:Substrate) 1.0:1 to 2.0:1An excess of nitric acid drives the reaction to completion but increases cost and downstream waste.
H₂SO₄ Concentration 2-3 eq. (vol.)Acts as a catalyst and dehydrating agent; concentration is critical for nitronium ion formation.
Step 4: Quenching and Work-up
  • The product stream exiting the BPR is collected directly into a flask containing ice-cold water with vigorous stirring. This immediately quenches the reaction and dilutes the acid.

  • Transfer the quenched mixture to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer sequentially with deionized water, then a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.

Step 5: Analysis and Characterization
  • Analyze the crude product using GC-MS or HPLC to determine the conversion of the starting material and the selectivity for this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if required.

Safety and Process Validation

The primary advantage of this microreactor-based protocol is intrinsic safety.[2][5][6]

  • Thermal Safety: The high surface-area-to-volume ratio of the microchannels ensures rapid heat dissipation, preventing the formation of thermal hot spots and mitigating the risk of runaway reactions.[7][8]

  • Minimized Hazard: The low internal volume (hold-up) of the reactor means that only a very small quantity of the hazardous reaction mixture is present at any given time.[9]

  • Precise Control: Syringe or HPLC pumps provide exact control over stoichiometry and residence time, leading to higher reproducibility and selectivity compared to batch processing.[10]

Self-Validation System: The process is validated by ensuring consistency between runs. At steady state, samples should show less than 5% variation in conversion and selectivity. Any deviation may indicate an issue with pumping, temperature control, or potential channel clogging, which is a known challenge in microreactor systems.[5]

G Start Start Protocol Prep Prepare Reagents (PPE Required) Start->Prep Prime Prime System with Solvents Prep->Prime Equilibrate Set Temperature & Pressure Achieve Stability? Prime->Equilibrate Equilibrate->Prime No Run Introduce Reagents Start Reaction Flow Equilibrate->Run Yes SteadyState Achieve Steady State? (3-5 Residence Times) Run->SteadyState SteadyState->Run No Sample Collect & Quench Sample SteadyState->Sample Yes Analyze Analyze Sample (GC/HPLC) Results Optimal? Sample->Analyze Shutdown Flush System with Solvent Safe Shutdown Analyze->Shutdown Yes Adjust Adjust Parameters (Temp, Flow, Ratio) Analyze->Adjust No End End Protocol Shutdown->End Adjust->Run

Caption: Logical workflow for protocol execution and optimization.

Conclusion

The use of a microchannel reactor for the nitration of 1,2,3-trichlorobenzene provides a superior method for synthesizing this compound when compared to traditional batch methods. The technology offers unparalleled control over critical reaction parameters, leading to high yields and selectivity while operating under an intrinsically safer regime. This protocol serves as a foundational guide for developing robust, scalable, and safe continuous manufacturing processes for this and other hazardous, exothermic reactions.

References

  • Scribd. "Understanding Microreactors: Benefits & Drawbacks | PDF | Chemical Reactor." Available at: [Link]

  • ACS Publications. "Greener Approaches to Organic Synthesis Using Microreactor Technology | Chemical Reviews." Available at: [Link]

  • Elveflow. "Microreactors & Microfluidics in Chemistry - a Review." Available at: [Link]

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  • Wiley Online Library. "Schematic of the microreactor system for determining the kinetics of CB nitration." Available at: [Link]

  • Google Patents. "CN114805078B - A method for preparing this compound by microchannel nitration reaction.
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  • IIT Bombay - IRCC. "A Continuous Flow Process for Preparation of Organic Nitrate Esters." Available at: [Link]

  • ResearchGate. "Determination of the kinetics of chlorobenzene nitration using a homogeneously continuous microflow." Available at: [Link]

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  • Google Patents. "CN102432471B - Method for undergoing chlorobenzene nitration reaction by using micro-channel reactor.
  • Google Patents. "CN102863340A - Preparation and purifying method of 2, 3, 4, 5-tetrachloronitrobenzene.
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Application Notes and Protocols: 2,3,4-Trichloronitrobenzene as a Versatile Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,3,4-Trichloronitrobenzene in Agrochemical Innovation

This compound (2,3,4-TCNB) is a pivotal intermediate in the synthesis of complex agrochemicals, most notably in the production of diphenyl ether herbicides.[1][2] Its unique substitution pattern, featuring three chlorine atoms and a nitro group on a benzene ring, provides a versatile scaffold for a variety of chemical transformations. The electron-withdrawing nature of the nitro and chloro substituents activates the aromatic ring for nucleophilic aromatic substitution, a key reaction in the construction of many active agrochemical ingredients.[3] This application note will provide an in-depth guide for researchers and drug development professionals on the utilization of 2,3,4-TCNB as a foundational building block, with a specific focus on the synthesis of the herbicide Aclonifen. Detailed, field-proven protocols for the synthesis of 2,3,4-TCNB and its subsequent conversion to Aclonifen will be presented, accompanied by mechanistic insights and practical considerations to ensure successful and reproducible outcomes.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of 2,3,4-TCNB is essential for its safe handling and effective use in synthesis.

PropertyValueReference
CAS Number 17700-09-3[4]
Molecular Formula C₆H₂Cl₃NO₂[3]
Molecular Weight 226.44 g/mol [3]
Appearance White to light yellow crystalline powder[2]
Melting Point 53-56 °C[2]
Solubility Insoluble in water; soluble in organic solvents such as acetone and chloroform.[3]
Reactivity Incompatible with strong bases and strong oxidizing agents.[2]

Synthesis of this compound: A Critical Starting Material

The primary route for the industrial production of 2,3,4-TCNB involves the nitration of 1,2,3-trichlorobenzene. Recent advancements have focused on developing safer and more efficient methods, such as microchannel nitration, to improve yield and selectivity while minimizing byproducts.[5]

Protocol 1: Microchannel Nitration of 1,2,3-Trichlorobenzene

This protocol describes a continuous flow method for the synthesis of 2,3,4-TCNB, adapted from patented industrial processes.[5]

Materials:

  • 1,2,3-Trichlorobenzene

  • Concentrated Nitric Acid (95%)

  • Concentrated Sulfuric Acid (98%)

  • Microchannel Reactor System

  • Syringe Pumps

  • Collection Vessel

  • Separatory Funnel

  • Rotary Evaporator

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

  • Preparation of Mixed Acid: In a fume hood, carefully prepare the mixed acid by adding concentrated nitric acid to concentrated sulfuric acid in a molar ratio of 1:1.08. Allow the mixture to cool to room temperature.

  • Reactor Setup: Set up the microchannel reactor system according to the manufacturer's instructions. Ensure all connections are secure.

  • Reactant Delivery: Using separate syringe pumps, deliver 1,2,3-trichlorobenzene and the prepared mixed acid into the microchannel reactor at controlled flow rates.

  • Reaction: The reaction is carried out within the microchannels at a controlled temperature, typically between 60-80°C. The residence time in the reactor is a critical parameter and should be optimized for maximum conversion and selectivity.

  • Quenching and Separation: The reaction mixture exiting the reactor is continuously collected in a vessel containing ice-water. The quenched mixture is then transferred to a separatory funnel. The organic layer, containing the product, is separated from the aqueous acid layer.

  • Washing: The organic layer is washed with water until neutral.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Analysis: The purity of the product is determined by GC-MS analysis. Typical yields for this method are reported to be as high as 99.6%.[5]

Application in Agrochemical Synthesis: The Case of Aclonifen

Aclonifen is a diphenyl ether herbicide effective against a broad range of weeds.[1] The synthesis of Aclonifen from 2,3,4-TCNB is a two-step process involving a nucleophilic aromatic substitution followed by an Ullmann condensation.

Synthetic Pathway Overview

Aclonifen_Synthesis TCNB This compound Intermediate 2,3-Dichloro-6-nitroaniline TCNB->Intermediate  Amination (NH₃) Aclonifen Aclonifen Intermediate->Aclonifen  Ullmann Condensation (Potassium Phenolate)

Caption: Synthetic route from 2,3,4-TCNB to Aclonifen.

Protocol 2: Amination of this compound

This protocol details the selective amination of 2,3,4-TCNB to produce the key intermediate, 2,3-dichloro-6-nitroaniline. The reaction is carried out under pressure in an autoclave.[6]

Materials:

  • This compound

  • Aqueous Ammonia (30%)

  • p-Hydroxybenzenesulfonic acid (catalyst)

  • Water

  • Autoclave (High-Pressure Reactor)

  • Filtration apparatus

  • Drying oven

Procedure:

  • Charging the Reactor: In a high-pressure autoclave, charge 240g of water, 240g of 30% aqueous ammonia, 120g of this compound, and 6g of p-hydroxybenzenesulfonic acid.

  • Reaction: Seal the autoclave and heat the mixture to 80°C with stirring. The reaction is maintained at a pressure of 0.3 MPa for 6 hours.

  • Cooling and Filtration: After the reaction is complete, cool the autoclave to room temperature. Filter the reaction mixture under suction to collect the solid product.

  • Washing and Drying: Wash the collected solid with water until the filtrate is neutral. Dry the product in an oven to obtain 2,3-dichloro-6-nitroaniline.

  • Analysis: The purity of the product can be assessed by liquid chromatography. This method has been reported to yield the product with a purity of 99.5% and a yield of 99.1%.[6]

Protocol 3: Ullmann Condensation for Aclonifen Synthesis

This final step involves the copper-catalyzed etherification of 2,3-dichloro-6-nitroaniline with a phenolate. This classic Ullmann-type reaction forms the diphenyl ether linkage characteristic of Aclonifen.[1][7]

Materials:

  • 2,3-Dichloro-6-nitroaniline

  • Sodium 3-chlorophenolate (or potassium phenolate for Aclonifen)

  • Dimethylformamide (DMF)

  • Isopropanol

  • Chloroform

  • Rotary Evaporator

  • Crystallization dish

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 103.5 g (0.5 mol) of 2,3-dichloro-6-nitroaniline and 82.8 g of sodium 3-chlorophenolate in 100 ml of dimethylformamide.

  • Heating: Heat the reaction mixture to 100°C for one hour.

  • Work-up: After cooling, concentrate the solution using a rotary evaporator. Take up the residue in chloroform and wash with water. Dry the chloroform solution and concentrate it again.

  • Crystallization: Dissolve the oily residue in approximately 700 ml of warm isopropanol. Allow the solution to cool, which will induce the crystallization of the Aclonifen product.

  • Isolation and Drying: Collect the crystalline product by filtration and dry it. The expected product is an ocher-colored crystalline solid.

Workflow for Agrochemical Synthesis from 2,3,4-TCNB

Agrochemical_Workflow cluster_synthesis Synthesis of 2,3,4-TCNB cluster_conversion Conversion to Aclonifen cluster_analysis Analysis and Purification start Start: 1,2,3-Trichlorobenzene nitration Protocol 1: Microchannel Nitration start->nitration amination Protocol 2: Amination nitration->amination ullmann Protocol 3: Ullmann Condensation amination->ullmann purification Crystallization ullmann->purification analysis GC-MS / LC Analysis purification->analysis end end analysis->end Final Product: Aclonifen

Caption: Overall workflow from starting material to final agrochemical product.

Conclusion and Future Perspectives

This compound stands out as a critical and versatile intermediate in the agrochemical industry. The synthetic pathway to the herbicide Aclonifen detailed in these application notes showcases the strategic utility of this building block. The provided protocols, grounded in established industrial practices, offer a reliable roadmap for researchers in the field. While Aclonifen is a prime example, the reactivity of 2,3,4-TCNB opens avenues for the synthesis of other novel agrochemicals. Future research could explore further derivatization of the 2,3,4-TCNB core to develop new fungicides, insecticides, or herbicides with improved efficacy and environmental profiles. The continued optimization of synthetic methodologies, such as the adoption of continuous flow chemistry, will be crucial in making the production of these vital agricultural tools more sustainable and cost-effective.

References

  • Aclonifen. In: Wikipedia; 2023. Accessed December 2, 2025. [Link]

  • Ullmann condensation. In: Wikipedia; 2023. Accessed December 2, 2025. [Link]

  • NEW DERIVATIVES OF 2-CHLORINE-3- (PHENOXY OR PHENYLIUM) -6-NITRO-ANILINE, COMPOSITIONS TO INFLUENCE THE GROWTH OF PLANTS CONTAINING THESE COMPOUNDS, AND PROCEDURE TO PRODUCE THEM. AR221244A1.
  • A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof. CN106632422A.
  • 2-chloro-6-nitroaniline derivatives,their preparation and their use as herbicides. IL57794A.
  • A method for preparing this compound by microchannel nitration reaction. CN114805078B.
  • Ullmann Reaction. Organic Chemistry Portal. Accessed December 2, 2025. [Link]

  • Preparation method of 2, 3-dichloro-6-nitroaniline. CN111646907A.
  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Accessed December 2, 2025. [Link]

  • Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytopathogenic Fungi. MDPI. Accessed December 2, 2025. [Link]

  • Preparation method of boscalid intermediate 2-(4-chlorophenyl)nitrobenzene. CN106397208A.
  • Efficient synthesis of chloromethylthiocyanate for use in fungicide production. ResearchGate. Accessed December 2, 2025. [Link]

  • Polychlorinated Biphenyl Transformation, Peroxidase and Oxidase Activities of Fungi and Bacteria Isolated from a Historically Contaminated Site. MDPI. Accessed December 2, 2025. [Link]

  • Fungicidal mixtures. ES2392496T3.
  • HERBICIDE AGENTS CONTAINING ACLONIFEN. DK2934130T3.
  • SUPPORTING INFORMATION Light-Activated Ullmann Coupling of Aryl Halides Catalyzed Using Gold Nanoparticle-Functionalized Potassi. University of Texas at Arlington. Accessed December 2, 2025. [Link]

  • A method for preparing acetofen. CN115353458B.
  • Synthesis method of diflufenican. CN114685365B.
  • Bietherifying process for synthesizing oxyfluorfen. CN1363548A.
  • Synthesis of indoles via palladium-mediated ullmann cross-coupling of o-halonitroarenes with α-halo-enones or -enals. The Australian National University. Accessed December 2, 2025. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,3,4-Trichloronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the purification of 2,3,4-Trichloronitrobenzene (TCB). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity TCB from crude reaction mixtures. As a key intermediate in the synthesis of pharmaceuticals like Ofloxacin and Lomefloxacin, its purity is paramount.[1] This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common purification issues, grounded in chemical principles.

Initial Assessment of Crude this compound

Before selecting a purification method, a preliminary analysis of your crude material is essential. The primary synthesis route involves the nitration of 1,2,3-trichlorobenzene.[2][3] Consequently, common impurities include:

  • Unreacted Starting Material: 1,2,3-trichlorobenzene.

  • Isomeric Byproducts: Primarily 3,4,5-trichloronitrobenzene, formed due to competing directing effects of the chloro substituents.[3]

  • Residual Acids: Traces of nitric and sulfuric acid from the nitrating mixture.[3]

  • Colored Impurities: Often high molecular weight, polymeric, or degradation products.

A preliminary purity assessment by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) will inform the most effective purification strategy.

Purification Methodologies & Troubleshooting

This section details the three primary purification methods for this compound, complete with step-by-step protocols and a troubleshooting guide in a question-and-answer format.

Method 1: Recrystallization

Recrystallization is often the most efficient method for removing small amounts of impurities from a solid compound and is an excellent first-choice for purifying crude TCB. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[4]

  • Solvent Selection: Screen potential solvents. Ethanol is a common and effective choice. The ideal solvent should dissolve TCB completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C).

  • Dissolution: In a fume hood, place the crude TCB (e.g., 10 g) in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) portion-wise while heating and stirring until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (approx. 1-2% w/w) and boil for 2-5 minutes. Caution: Add charcoal to a slightly cooled solution to prevent violent boiling.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities. This step must be performed rapidly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum. Determine the melting point and perform an analytical check (GC/HPLC) to confirm purity. Pure this compound should be a white to light yellow crystalline solid with a melting point of 53-56 °C.[1][5]

Q1: My yield is very low. What went wrong?

  • A1: This is a common issue. The cause is often using too much solvent during the dissolution step. The goal is to create a saturated solution at high temperature. If excess solvent is used, the solution will not be saturated upon cooling, and much of your product will remain in the mother liquor. Solution: After filtration, try evaporating some of the solvent from the mother liquor and attempt a second crystallization. For future runs, add the hot solvent in smaller portions.

Q2: The product "oiled out" instead of forming crystals. How do I fix this?

  • A2: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly. The compound comes out of solution as a liquid below its melting point. Solution: Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Let the solution cool much more slowly, perhaps by insulating the flask. Seeding the solution with a tiny crystal of pure product can also promote proper crystallization.

Q3: My final product is still colored. Why didn't the activated charcoal work?

  • A3: This could be due to several factors:

    • Insufficient Charcoal: You may not have used enough charcoal to adsorb all the colored impurities.

    • Ineffective Charcoal: The charcoal may be old or of low quality.

    • Impurity Type: The colored impurity might be highly soluble and co-crystallizes with your product.

    • Solution: You can repeat the recrystallization with a fresh batch of activated charcoal. If the color persists, a different purification method, like column chromatography, may be necessary.

Method 2: Vacuum Distillation

For liquid impurities or those with significantly different boiling points (e.g., unreacted 1,2,3-trichlorobenzene), vacuum distillation is a viable option. Given the high boiling point of TCB (296.2 °C at 760 mmHg), distillation at atmospheric pressure can lead to decomposition.[6] Vacuum reduces the boiling point, allowing for safer distillation.

  • Setup: Assemble a vacuum distillation apparatus with a short-path distillation head or a Vigreux column for fractional distillation. Ensure all glass joints are properly sealed with vacuum grease. Use a magnetic stirrer bar in the distilling flask for smooth boiling.

  • Initial Wash: Before distillation, it's good practice to wash the crude material. Dissolve the crude TCB in a suitable organic solvent (e.g., dichloromethane), wash with a 5% sodium bicarbonate solution to remove acid residues, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Distillation: Place the pre-treated crude TCB into the distilling flask. Slowly apply vacuum and begin heating the flask gently with a heating mantle.

  • Fraction Collection: Collect fractions based on boiling point at the operational pressure. The first fraction will likely contain lower-boiling impurities. Collect the main fraction corresponding to the boiling point of this compound.

  • Analysis: Analyze all fractions by GC or TLC to determine their composition and confirm the purity of the main fraction.

Q1: My compound is turning dark in the distillation flask, even under vacuum.

  • A1: This indicates thermal decomposition. The temperature is likely too high, or the vacuum is not low enough. Solution: Increase the vacuum (i.e., lower the pressure) to further reduce the boiling point. Ensure the heating mantle is not set too high; the goal is a slow, steady distillation, not rapid boiling. The pre-wash step is also critical, as residual acids can catalyze decomposition at high temperatures.

Q2: I am not getting good separation between my product and an impurity.

  • A2: This suggests the boiling points of the components are too close for a simple distillation. Solution: Use a fractional distillation column (like a Vigreux or packed column) between the flask and the condenser. This provides a larger surface area for repeated vaporization-condensation cycles, enhancing separation efficiency. A slower distillation rate will also improve separation. If isomers are the issue, distillation may not be sufficient, and chromatography is the recommended next step.

Method 3: Column Chromatography

When high purity (>99%) is required, or when dealing with impurities that have similar physical properties (like isomers), column chromatography is the most powerful technique.

  • Stationary Phase: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude TCB in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). In a separate flask, mix this solution with a small amount of silica gel and evaporate the solvent to create a dry powder. This dry-loading method ensures a more uniform application onto the column. Carefully add the dried sample to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., pure hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate or dichloromethane (gradient elution). For example, start with 100% Hexane, then move to 99:1 Hexane:Ethyl Acetate, then 98:2, and so on.

  • Fraction Collection: Collect small fractions of the eluent in test tubes or vials.

  • Analysis: Monitor the fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Q1: My compounds are not separating on the column (all came out together).

  • A1: The mobile phase is likely too polar. This causes all components to move quickly down the column without sufficient interaction with the silica gel. Solution: Start with a much less polar solvent system. Use TLC to guide your solvent choice. The ideal TLC solvent system should give your desired compound an Rf value of approximately 0.3-0.4.

Q2: The separation is very slow, and the bands are broadening.

  • A2: This can be caused by a poorly packed column (containing air bubbles or channels) or a mobile phase that is not polar enough. Broad bands lead to poor resolution. Solution: Ensure the column is packed uniformly without any cracks or air pockets. If the Rf value on TLC is very low with your starting solvent, you can slightly increase the polarity of the mobile phase to speed up elution without sacrificing resolution.

Q3: I see streaks instead of distinct spots on my TLC plate.

  • A3: Streaking is often a sign of overloading the sample on the TLC plate or the column itself. It can also occur if the compound is highly polar or acidic/basic and is interacting too strongly with the silica gel. Solution: Use a more dilute sample for TLC analysis. For column chromatography, ensure you are not loading too much crude material relative to the amount of silica gel (a typical ratio is 1:30 to 1:100 by weight). If the compound has acidic properties, adding a very small amount of acetic acid to the mobile phase can sometimes help, but this is less likely for TCB.

Visualization of Purification Workflow

The following diagram illustrates the decision-making process for purifying crude this compound.

Purification_Workflow Crude Crude TCB (from synthesis) Analysis Preliminary Analysis (TLC, GC, Melting Point) Crude->Analysis Recrystallization Recrystallization (e.g., from Ethanol) Analysis->Recrystallization Solid with minor impurities Distillation Vacuum Distillation Analysis->Distillation Liquid impurities or significant boiling point difference Chromatography Column Chromatography (Silica Gel) Analysis->Chromatography Isomeric impurities or requires very high purity Check Purity Check (GC/HPLC, MP) Recrystallization->Check Distillation->Check Pure_Product Pure 2,3,4-TCB (>99%) Chromatography->Pure_Product Check->Chromatography Purity Not OK Check->Pure_Product Purity OK

Caption: Decision workflow for selecting a purification method for crude TCB.

Summary of Key Data

The table below summarizes the physical properties of this compound and compares the effectiveness of the described purification methods.

Property / MethodData / AssessmentSource(s)
Molecular Formula C₆H₂Cl₃NO₂[7][8]
Molecular Weight 226.44 g/mol [5]
Appearance White to light yellow crystalline solid[1][8]
Melting Point 53 - 56 °C[1][5][6]
Boiling Point 296.2 °C at 760 mmHg[6]
Solubility Low in water; soluble in acetone, chloroform, ethanol[7][8][9]
Purification Method Typical Purity Pros & Cons
Recrystallization 95 - 99%Pros: Fast, economical, good for removing minor impurities. Cons: Lower yield, may not remove isomers effectively.
Vacuum Distillation 90 - 98%Pros: Good for removing non-volatile or very volatile impurities. Cons: Risk of thermal decomposition, poor separation of isomers with close boiling points.
Column Chromatography > 99%Pros: Excellent separation of isomers and stubborn impurities. Cons: Time-consuming, requires larger solvent volumes, more complex setup.

Safety & Handling

As a final note, this compound is a hazardous chemical. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[10][11] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] Consult the Safety Data Sheet (SDS) before use.[10]

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Google Patents. CN102863340A - Preparation and purifying method of 2, 3, 4, 5-tetrachloronitrobenzene.
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  • Google Patents.
  • NCBI. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. [Link]

  • Organic Syntheses. m-CHLORONITROBENZENE. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

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Technical Support Center: Optimizing the Synthesis of 2,3,4-Trichloronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini Senior Application Scientist

Introduction:

Welcome to the technical support center for the synthesis of 2,3,4-Trichloronitrobenzene (2,3,4-TCNB). This molecule is a critical intermediate in the manufacturing of pharmaceuticals, herbicides, and dyes, such as Aclonifen and third-generation quinolone antibacterial drugs like Lomefloxacin and Ofloxacin.[1][2] The synthesis, which involves the electrophilic nitration of 1,2,3-trichlorobenzene, is straightforward in principle but requires precise control to maximize yield and purity. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

> IMPORTANT SAFETY NOTICE: > The nitration of aromatic compounds is a highly exothermic and potentially hazardous process.[3] Nitrating agents, such as mixtures of nitric acid and sulfuric acid, are extremely corrosive and powerful oxidizing agents.[4][5] All procedures should be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[6] Emergency eyewash and shower stations must be readily accessible.[5][6] A thorough risk assessment must be performed before commencing any experiment.[3][7]

Synthesis Overview: The Core Reaction

The synthesis of this compound is achieved through the electrophilic aromatic substitution reaction of 1,2,3-trichlorobenzene. A nitrating mixture, typically composed of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), is used to generate the highly electrophilic nitronium ion (NO₂⁺).[8][9][10] The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the loss of a water molecule and form the nitronium ion.[11] This electrophile then attacks the electron-rich benzene ring of the 1,2,3-trichlorobenzene substrate.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Reagents: - 1,2,3-Trichlorobenzene - Conc. Nitric Acid (90%+) - Conc. Sulfuric Acid (98%) Glassware Setup: - Jacketed Reactor/Flask - Mechanical Stirrer - Thermometer - Addition Funnel Safety Safety: - Fume Hood - PPE (Gloves, Goggles, Face Shield) - Ice Bath Ready AcidMix 1. Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Addition 3. Controlled Addition of Nitrating Mix (Maintain T < 30°C) AcidMix->Addition Charge 2. Charge Reactor with 1,2,3-Trichlorobenzene Charge->Addition Stir 4. Stir at Controlled Temp (e.g., 25-30°C, 30-60 min) Addition->Stir Quench 5. Quench Reaction (Pour onto Ice) Stir->Quench Error Potential Pitfalls: - Runaway Reaction - Isomer Formation - Incomplete Reaction Stir->Error Poor Temp Control Filter 6. Filter Precipitate Quench->Filter Wash 7. Wash Solid with Water (Until Neutral pH) Filter->Wash Dry 8. Dry Crude Product Wash->Dry Purify 9. Recrystallization (e.g., from Ethanol) Dry->Purify QC 10. Quality Control (GC, HPLC, NMR, MP) Purify->QC QC->Error Impurity Detected

Caption: Synthesis workflow for this compound.

Key Reaction Parameters & Optimization

Optimizing the yield and purity of 2,3,4-TCNB requires careful control over several variables. The table below summarizes the key parameters and their typical impact.

ParameterRecommended Range/ValueImpact on Yield & Purity
Substrate 1,2,3-TrichlorobenzeneHigh purity starting material is essential to avoid chlorinated side products.
Nitrating Agent Mixed Acid (Conc. H₂SO₄ + Conc. HNO₃)The ratio and concentration are critical. Sulfuric acid acts as a catalyst and dehydrating agent.
Molar Ratio (HNO₃:Substrate) 1.05 - 1.2 : 1A slight excess of nitric acid ensures complete conversion of the starting material.
Molar Ratio (H₂SO₄:HNO₃) 1.0 - 6.0 : 1Higher sulfuric acid concentration increases the rate of reaction by promoting nitronium ion formation. A ratio of ~1:1.08 has been used effectively.[12]
Reaction Temperature 25 - 80°CCrucial for selectivity. Lower temperatures (e.g., 25-30°C) minimize the formation of unwanted isomers.[13] Higher temperatures increase reaction rate but can lead to dinitration and lower selectivity.[12]
Reaction Time 30 - 180 minutesDependent on temperature and scale. Reaction progress should be monitored (e.g., by TLC or GC) to determine the optimal endpoint.[12]
Stirring Efficient Mechanical StirringEssential for maintaining thermal homogeneity and ensuring good mixing of the biphasic reaction mixture, preventing localized overheating and side reactions.[13]

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis of 2,3,4-TCNB in a practical, question-and-answer format.

Q1: Why is my overall yield of 2,3,4-TCNB significantly lower than expected?

Possible Cause 1: Incomplete Reaction

  • Explanation: The starting 1,2,3-trichlorobenzene may not have been fully consumed. The three electron-withdrawing chlorine atoms deactivate the benzene ring, making the nitration reaction slower than that of benzene or chlorobenzene.[8]

  • Solution:

    • Verify Reagent Stoichiometry: Ensure a slight molar excess of nitric acid is used.

    • Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature. Monitor the reaction's progress using an appropriate analytical technique (e.g., Gas Chromatography) to track the disappearance of the starting material.[14]

    • Check Acid Concentration: The concentration of the sulfuric acid is critical. It acts as a dehydrating agent, removing the water produced during the reaction. If the acid is too dilute, the equilibrium will not favor the formation of the nitronium ion, slowing or stopping the reaction.

Possible Cause 2: Product Loss During Workup

  • Explanation: The product may be lost during the quenching, filtration, or washing steps. 2,3,4-TCNB is a solid with low solubility in water but may have some solubility in the wash solvent if not chosen carefully.[15]

  • Solution:

    • Effective Quenching: Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring.[13] This ensures rapid cooling and complete precipitation of the organic product.

    • Thorough Washing: Wash the filtered solid thoroughly with cold water to remove all residual acid. Check the pH of the filtrate to ensure neutrality.

    • Recrystallization Solvent: If recrystallizing, choose a solvent in which the product is highly soluble when hot but poorly soluble when cold (e.g., ethanol) to maximize recovery.

Q2: My final product is contaminated with a significant amount of the 3,4,5-Trichloronitrobenzene isomer. How can I improve the selectivity?
  • Explanation: The formation of isomers is governed by the directing effects of the substituents on the aromatic ring. In 1,2,3-trichlorobenzene, the chlorine atoms are ortho, para-directing but also deactivating. The nitration can occur at the C4, C5, or C6 positions. The formation of 2,3,4-TCNB (nitration at C4) is generally favored, but nitration at C5 leads to the 3,4,5-TCNB isomer. Reaction conditions, especially temperature, play a key role in controlling this regioselectivity.

  • Solution:

    • Strict Temperature Control: This is the most critical factor. Maintaining a lower reaction temperature (e.g., 25-30°C) significantly favors the formation of the desired 2,3,4-isomer.[13] Higher temperatures provide more energy for the reaction to overcome the activation barrier for the formation of the less-favored 3,4,5-isomer.

    • Controlled Reagent Addition: Add the nitrating mixture slowly and sub-surface to the stirred trichlorobenzene solution while maintaining the temperature with an ice bath. This prevents localized temperature spikes that can promote side reactions.

    • Advanced Reactor Technology: For industrial or large-scale synthesis, using microchannel continuous flow reactors can dramatically improve selectivity and safety. These reactors offer superior control over temperature and reaction time, leading to higher purity (up to 99.6%) and yield (up to 99.8%).[12]

Q3: The reaction is highly exothermic and difficult to control. What measures can I take to improve safety?
  • Explanation: Aromatic nitration is a highly exothermic process.[3] If the heat generated is not dissipated effectively, the reaction temperature can rise uncontrollably, leading to a "runaway" reaction. This can cause rapid gas evolution (NOx fumes), boiling of the reaction mixture, and a significant increase in the rate of side reactions, posing a serious safety hazard.[6]

  • Solution:

    • Use an Ice Bath: Always have a well-maintained ice/water bath ready to cool the reaction vessel. For larger scales, a jacketed reactor with a circulating coolant is necessary.

    • Slow and Steady Addition: Add the nitrating agent dropwise or in small portions using an addition funnel. The rate of addition should be dictated by your ability to maintain the target temperature.

    • Efficient Stirring: Use a mechanical stirrer (not a magnetic stir bar for larger volumes) to ensure the entire reaction mass is at a uniform temperature.

    • Correct Order of Addition: While some procedures add the substrate to the acid, adding the mixed acid to the substrate allows for better initial control of the exotherm.

Q4: How can I confirm the purity of my final product and quantify the isomer ratio?
  • Explanation: Verifying the identity and purity of the final product is a critical step. Several analytical techniques are well-suited for characterizing 2,3,4-TCNB and its isomers.

  • Recommended Methods:

    • Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is an excellent method for separating and quantifying the different trichloronitrobenzene isomers and any remaining starting material.[14]

    • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection can also be used to effectively separate the isomers and assess purity.[16]

    • Melting Point: Pure 2,3,4-TCNB has a distinct melting point (approx. 53-56°C).[1] A broad or depressed melting range indicates the presence of impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify isomers based on their unique chemical shifts and coupling patterns.

References

  • Nitration reaction safety - YouTube. (2024).
  • Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013).
  • Synthesis of this compound - PrepChem.com.
  • Explain the nitration reaction of chlorobenzene - Filo. (2025).
  • NITRIC ACID SAFETY - University of California, Berkeley.
  • CN114805078B - A method for preparing this compound by microchannel nitration reaction - Google Patents.
  • 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - IARC Monographs - NCBI.
  • Nitric Acid Safety Tips & Health Hazards - VelocityEHS. (2015).
  • Reduce your risk of a nitric acid incident - UW Environmental Health & Safety. (2024).
  • This compound | 17700-09-3 - ChemicalBook. (2025).
  • Write the chemical reaction of chlorobenzene with respect class 12 chemistry CBSE.
  • Toxicological Profile for Trichlorobenzene - Agency for Toxic Substances and Disease Registry.
  • CAS 17700-09-3: this compound - CymitQuimica.
  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Trichlorobenzenes - NCBI Bookshelf.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution - Master Organic Chemistry. (2018).
  • Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions - YouTube. (2018).

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identification of side products in the nitration of 1,2,3-trichlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 1,2,3-trichlorobenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, experience-based insights into this specific electrophilic aromatic substitution reaction. Here, we will address common challenges, explain the underlying chemical principles, and provide robust protocols to help you identify and manage side products in your experiments.

Part 1: Reaction Fundamentals and Expected Products
Q1: What is the primary expected product from the nitration of 1,2,3-trichlorobenzene and why?

The nitration of 1,2,3-trichlorobenzene is an electrophilic aromatic substitution reaction where a nitro group (–NO₂) is introduced onto the benzene ring. The primary product is 1,2,3-trichloro-4-nitrobenzene .

Scientific Rationale: The three chlorine atoms on the benzene ring are electron-withdrawing groups, which deactivates the ring towards electrophilic attack. However, they are also ortho, para-directors due to the ability of their lone pairs to stabilize the carbocation intermediate (the arenium ion) through resonance.[1][2][3][4]

In 1,2,3-trichlorobenzene, there are three possible positions for substitution: C4, C5, and C6.

  • Attack at C4 (or C6): These positions are para to one chlorine atom (C1 or C3) and ortho to another (C2). This allows for resonance stabilization from two of the chlorine atoms.

  • Attack at C5: This position is meta to the C1 and C3 chlorine atoms and ortho to the C2 chlorine. Attack at this position is less favored because it receives less resonance stabilization from the C1 and C3 chlorines.

Due to steric hindrance from the adjacent chlorine atoms, the nitro group preferentially adds to the less hindered C4 and C6 positions, which are chemically equivalent. Therefore, 1,2,3-trichloro-4-nitrobenzene is the major expected product.

Reaction Pathway Diagram

G cluster_start Starting Material cluster_reagents Nitrating Agent cluster_products Products A 1,2,3-Trichlorobenzene C Major Product: 1,2,3-Trichloro-4-nitrobenzene A->C Major Pathway (Attack at C4/C6) D Minor Isomer: 1,2,3-Trichloro-5-nitrobenzene A->D Minor Pathway (Attack at C5) B HNO₃ + H₂SO₄ E Side Product: Dinitrated Species C->E Further Nitration (Harsh Conditions)

Caption: Reaction scheme for the nitration of 1,2,3-trichlorobenzene.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiment and subsequent analysis.

Q2: My GC-MS analysis shows multiple unexpected peaks. What are the likely side products?

Observing multiple peaks is a common issue, especially if reaction conditions are not tightly controlled. The most common side products include:

  • Positional Isomers: While 1,2,3-trichloro-4-nitrobenzene is the major product, small amounts of 1,2,3-trichloro-5-nitrobenzene can form. The ratio of these isomers is highly dependent on reaction temperature and the nitrating agent used.

  • Dinitrated Products: If the reaction temperature is too high or the concentration of the nitrating agent is excessive, a second nitro group can be added to the ring.[5] Given the highly deactivated nature of the initial product, this requires forcing conditions. The most likely product would be 1,2,3-trichloro-4,6-dinitrobenzene .

  • Oxidative Byproducts: The strong acid mixture (HNO₃/H₂SO₄) is a powerful oxidizing agent. At elevated temperatures, it can lead to the formation of phenolic compounds (trichloronitrophenols) or even degradation of the aromatic ring, resulting in a complex mixture of byproducts.

  • Starting Material: An incomplete reaction will show a peak corresponding to the unreacted 1,2,3-trichlorobenzene.

Q3: How can I minimize the formation of dinitrated side products?

The key to preventing dinitration is to control the reaction conditions carefully.

ParameterRecommendationRationale
Temperature Maintain a low temperature, typically between 25-70°C.[6][7][8]The activation energy for the second nitration is higher than the first. Lower temperatures favor the mono-nitrated product.
Reaction Time Monitor the reaction progress (e.g., by TLC or GC) and stop it once the starting material is consumed.Prolonged exposure to the nitrating agent, even at low temperatures, can lead to over-reaction.
Stoichiometry Use a slight excess of nitric acid (e.g., 1.05-1.2 equivalents).A large excess of the nitrating agent will increase the likelihood of dinitration.
Q4: My reaction yield is consistently low. What are the potential causes?

Low yields can stem from several factors related to both the reaction setup and the workup procedure.

  • Insufficiently Strong Nitrating Agent: The 1,2,3-trichlorobenzene ring is strongly deactivated. The nitrating mixture must be potent enough to generate a sufficient concentration of the nitronium ion (NO₂⁺).[9][10][11][12] Ensure your sulfuric acid is concentrated (98%) and consider using fuming nitric acid if results with standard concentrated nitric acid are poor.

  • Poor Temperature Control: While high temperatures can cause side products, a temperature that is too low may result in an impractically slow reaction rate, leading to an incomplete reaction within a standard timeframe.

  • Inefficient Workup: The product is a solid. When quenching the reaction mixture with ice/water, ensure thorough stirring to precipitate all the product.[8] Inadequate washing of the crude product can leave acidic residue that may degrade the product over time. Wash the filtered solid with cold water until the washings are neutral.

  • Losses During Recrystallization: The crude product should be purified by recrystallization (e.g., from ethanol or another suitable solvent). Significant material can be lost if too much solvent is used or if the solution is not cooled sufficiently.

Part 3: Experimental Protocols and Analytical Strategy
Protocol 1: Synthesis of 1,2,3-Trichloro-4-nitrobenzene

This protocol is a representative method and should be adapted and optimized based on laboratory safety standards and available equipment.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 50 mL of concentrated sulfuric acid (98%). Cool the flask in an ice bath to 0-5°C.

  • Formation of Nitrating Mixture: Slowly add 10 mL of concentrated nitric acid (70%) to the sulfuric acid via the dropping funnel. Maintain the temperature below 10°C during the addition.

  • Addition of Substrate: Dissolve 10.0 g of 1,2,3-trichlorobenzene in a minimal amount of concentrated sulfuric acid and add this solution dropwise to the nitrating mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to 50-60°C and maintain this temperature for 1-2 hours. Monitor the reaction using TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly and carefully over a large volume of crushed ice with vigorous stirring.

  • Isolation: The solid product will precipitate. Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude solid from ethanol to obtain the purified 1,2,3-trichloro-4-nitrobenzene.

Protocol 2: Analytical Workflow for Side Product Identification

The unambiguous identification of side products requires a systematic analytical approach, primarily centered around Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or hexane).

  • Ensure the sample is dry by passing it through a small plug of anhydrous sodium sulfate.

  • Dilute the sample to an appropriate concentration for GC-MS analysis (typically ~1 mg/mL).

2. GC-MS Analysis:

  • Technique: Gas Chromatography is excellent for separating volatile and semi-volatile compounds like trichloronitrobenzene isomers.[13][14] Mass Spectrometry provides molecular weight and fragmentation data crucial for identification.

  • Column: A non-polar or mid-polarity column (e.g., DB-5ms or DB-35ms) is generally effective for separating these types of isomers.

  • Interpretation:

    • Molecular Ion (M⁺): Look for the molecular ion peak corresponding to the expected products.

      • Mononitrated trichlorobenzene (C₆H₂Cl₃NO₂): m/z ≈ 225

      • Dinitrated trichlorobenzene (C₆H₁Cl₃N₂O₄): m/z ≈ 270

    • Isotope Pattern: The presence of three chlorine atoms will give a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, which is a powerful confirmation tool.

    • Fragmentation: Compare the fragmentation patterns of your unknown peaks to library spectra (e.g., NIST) for tentative identification.[15]

3. Confirmation:

  • Retention Time: Compare the retention times of the peaks in your sample to those of authentic standards if available.

  • Co-injection: Spike your sample with a known standard. The peak corresponding to that compound should increase in area.

Analytical Workflow Diagram

G A Crude Reaction Mixture B Sample Prep (Dissolve, Dry, Dilute) A->B C GC-MS Analysis B->C D Data Interpretation C->D E Identify Molecular Ion (M⁺) & Isotope Pattern D->E F Analyze Fragmentation & Compare to Library D->F G Compare Retention Times to Standards D->G H Side Product(s) Identified E->H F->H G->H

Caption: Workflow for the identification of side products using GC-MS.

References
  • Vertex AI Search. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • CK-12. (n.d.). Even though chlorine is an electron-withdrawing group, it forms ortho, para directing electrophilic substitution.
  • YouTube. (2019). nitration of aromatic compounds.
  • Khan Academy. (n.d.). Nitration (video) | Aromatic compounds.
  • YouTube. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions.
  • Chemguide. (n.d.). the nitration of benzene - electrophilic substitution.
  • YouTube. (2023). Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing. Why?.
  • Vedantu. (n.d.). Although chlorine is an electron withdrawing group class 11 chemistry CBSE.
  • Google Patents. (n.d.). US2749372A - Trichlorodinitrobenzenes.
  • Quora. (2017). Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why?.
  • CHEM-GUIDE. (n.d.). Electrophilic substitution reactons of haloarenes.
  • Google Patents. (n.d.). CN114805078B - A method for preparing 2,3,4-trichloronitrobenzene by microchannel nitration reaction.
  • MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
  • Guidechem. (n.d.). How can 1,2,4-trichloro-5-nitrobenzene be synthesized?.
  • Google Patents. (n.d.). US4306103A - Process for the manufacture of 1,3,5-trichlorobenzene.
  • PrepChem.com. (n.d.). Synthesis of this compound.
  • ATSDR. (n.d.). Toxicological Profile for Trichlorobenzene.
  • ResearchGate. (2025). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
  • YouTube. (2021). Nitration of Chlorobenzene.
  • Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
  • ResearchGate. (2025). (PDF) Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry.
  • Unknown Source. (n.d.).
  • NCBI Bookshelf. (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Trichlorobenzenes.
  • Wikipedia. (n.d.). 1,2,4-Trichlorobenzene.
  • ResearchGate. (n.d.). Gas chromatography-mass spectrometry (GC-MS) analysis of the....
  • Vernier. (n.d.). Detection of Chemical Isomers with Gas Chromatography.
  • Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene.
  • CDC. (n.d.). Trichlorobenzenes | Toxic Substances.

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Technical Support Center: Managing Exothermic Reactions in 2,3,4-Trichloronitrobenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 2,3,4-trichloronitrobenzene via the electrophilic nitration of 1,2,3-trichlorobenzene is a critical process for producing intermediates used in agrochemicals and pharmaceuticals.[1] However, the reaction is notoriously energetic. Aromatic nitrations are highly exothermic processes that can pose significant thermal risks, including the potential for runaway reactions if not properly controlled.[2][3][4] This guide provides researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions to ensure the safe and efficient execution of this synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What makes the nitration of 1,2,3-trichlorobenzene a high-risk exothermic reaction?

A1: The high-risk nature stems from two primary factors. First, the reaction of concentrated nitric acid and sulfuric acid to form the nitronium ion (NO₂⁺) electrophile is itself a highly exothermic process.[5] Second, the subsequent reaction of the nitronium ion with the aromatic ring releases a significant amount of heat.[3] The presence of three electron-withdrawing chlorine atoms on the benzene ring deactivates it, often requiring more forcing conditions (higher temperatures or stronger acid concentrations) than the nitration of simpler aromatics, which can increase the potential for thermal runaway.[2]

Q2: What is a "runaway reaction" and why is it so dangerous in this context?

A2: A runaway reaction is a thermally uncontrolled event where the rate of heat generation from the exothermic reaction surpasses the rate of heat removal.[3][6] This leads to a rapid increase in temperature and pressure. In nitration processes, this can cause the violent decomposition of the organic nitro compound and the surrounding acidic medium, potentially leading to an explosion and the release of toxic gases like nitrogen oxides.[2][4][6][7] The thermal stability of nitroaromatic compounds is significantly reduced by the presence of residual acids, making the reaction mixture particularly hazardous.[2]

Q3: What is the optimal temperature range for this synthesis?

A3: Based on established procedures, a temperature range of 25-30°C is recommended for the controlled addition of 1,2,3-trichlorobenzene to nitric acid.[8] Maintaining a low and controlled temperature is paramount. It is crucial to have a robust cooling system, such as an ice-water bath, in place before starting the reaction.[8][9] Exceeding this temperature range significantly increases the risk of side reactions and thermal runaway.

Q4: What is the recommended nitrating agent and what are the alternatives?

A4: The most common and effective nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), often referred to as "mixed acid".[10][11] Sulfuric acid acts as a catalyst by protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺).[5] While some protocols may use nitric acid alone, the presence of sulfuric acid allows the reaction to proceed under less harsh conditions.[8] Forcing conditions, such as using fuming nitric acid, should be avoided unless absolutely necessary and with extreme caution, as this significantly increases the reaction's exothermicity and hazard.[12]

Section 2: Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Problem 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)

Question: My reaction temperature is rising rapidly and is not responding to the cooling bath. What should I do?

Answer: An uncontrolled temperature rise is a critical safety event.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the nitrating agent or the 1,2,3-trichlorobenzene.[9]

  • Maximize Cooling: Increase the efficiency of the cooling bath. If using an ice-water bath, add more ice and salt to lower the temperature.

  • Ensure Agitation: Confirm that stirring is vigorous and effective. Poor agitation can create localized hot spots where the reaction accelerates.[13]

  • Emergency Quench (Last Resort): If the temperature continues to rise uncontrollably, prepare for an emergency quench. This involves pouring the reaction mixture into a large volume of crushed ice and water with vigorous stirring.[13][14]

    • CRITICAL WARNING: This procedure is itself hazardous as the dilution of concentrated sulfuric acid is highly exothermic. This should only be performed as a final measure to prevent a more catastrophic failure and requires appropriate personal protective equipment (PPE), including a face shield, acid-resistant apron, and heavy-duty gloves, within a fume hood.

Root Cause Analysis & Prevention:

Potential Cause Scientific Explanation & Preventative Measure
Rapid Reagent Addition Adding the nitrating agent or substrate too quickly generates heat faster than the cooling system can dissipate it. Prevention: Employ slow, dropwise addition using a pressure-equalizing dropping funnel or a syringe pump.[10][13] Continuously monitor the internal reaction temperature and adjust the addition rate to maintain the target temperature.
Inadequate Cooling The cooling bath lacks the capacity to absorb the heat generated. Prevention: Ensure the cooling bath is prepared and at the target temperature before starting the reaction. For lab scale, an ice-water or ice-salt bath is typically sufficient. For larger scales, a cryostat or jacketed reactor with a circulating coolant is necessary.
Poor Agitation Inefficient stirring leads to localized high concentrations of reactants ("hot spots"), causing a localized runaway that can propagate through the mixture. Prevention: Use an appropriately sized stir bar or an overhead mechanical stirrer to ensure the mixture is homogeneous and heat is distributed evenly.[13]
Incorrect Reagent Ratio An excess of nitric acid or a high concentration of sulfuric acid can lead to a more aggressive reaction. Prevention: Carefully calculate and measure all reagents. A common molar ratio for nitration involves a slight excess of nitric acid to ensure complete conversion of the starting material.
Problem 2: Low Yield or Incomplete Conversion

Question: The reaction is complete, but my yield of this compound is significantly lower than expected. What went wrong?

Answer: Low yields can result from several factors related to reaction conditions and work-up procedures.

Troubleshooting Steps:

  • Verify Reaction Temperature: If the temperature was kept too low (e.g., below 20°C), the reaction rate may have been too slow, leading to incomplete conversion within the allotted time.

  • Check Reagent Quality: Ensure that the nitric and sulfuric acids are of the proper concentration. The presence of excess water in the mixed acid will reduce the formation of the nitronium ion and hinder the reaction.

  • Analyze Byproducts: The primary byproduct is often the isomeric 3,4,5-trichloronitrobenzene.[15] The formation of dinitro products can also occur if the reaction conditions are too harsh (e.g., elevated temperature or extended reaction time).[16] Analysis by GC-MS or HPLC can identify the impurity profile.

  • Review Work-up Procedure: The product is isolated by pouring the reaction mixture onto ice, followed by filtration.[8][14] Ensure the product was thoroughly washed with cold water to remove residual acids, which can affect yield and purity. Incomplete precipitation during quenching can also lead to loss of product.

Problem 3: Formation of Unwanted Isomers

Question: My product is contaminated with a significant amount of an unwanted isomer. How can I improve selectivity?

Answer: In the nitration of 1,2,3-trichlorobenzene, the primary kinetic product is the desired 2,3,4-isomer, but the thermodynamically more stable 3,4,5-isomer can also form.

Control Measures:

  • Temperature Control: Lower reaction temperatures generally favor the kinetic product. Adhering strictly to the 25-30°C range is crucial for selectivity.[8]

  • Reaction Time: Limiting the reaction time can minimize the isomerization to the more stable byproduct. Once the starting material is consumed (as monitored by TLC or GC), the reaction should be promptly quenched.

  • Modern Approaches: For industrial applications, continuous flow reactors (microreactors) offer superior control over temperature and residence time, significantly improving selectivity and safety by minimizing reaction volume and maximizing heat transfer.[15][17][18]

Section 3: Key Experimental Protocol & Workflow

This protocol is a representative lab-scale synthesis adapted from verified sources.[8]

Safety Precautions:

  • ALWAYS perform this reaction in a certified chemical fume hood.[7]

  • Wear appropriate PPE: safety goggles, face shield, acid-resistant gloves, and a lab coat.[7][10]

  • Have an emergency eyewash and shower station readily accessible.[7]

  • Keep a neutralizing agent (e.g., sodium bicarbonate) and a spill kit nearby.

Step-by-Step Protocol:

  • Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in an ice-water bath.

  • Charge Nitric Acid: Charge the flask with 90% nitric acid (3.6 L for a 1.89 kg scale reaction, adjust volumes accordingly).[8] Begin stirring and allow the acid to cool to below 25°C.

  • Substrate Addition: Slowly add 1,2,3-trichlorobenzene (1.89 kg) in portions to the cooled, stirred nitric acid over a period of 30 minutes.[8]

  • Temperature Monitoring: Carefully monitor the internal temperature throughout the addition. Use the rate of addition and the cooling bath to maintain the temperature between 25°C and 30°C .[8]

  • Reaction: After the addition is complete, continue stirring the mixture for an additional 30 minutes, ensuring the temperature remains in the target range.[8]

  • Quenching & Isolation: In a separate, large vessel equipped with an efficient stirrer, prepare a slurry of crushed ice (approx. 5 kg).[8] Slowly and carefully pour the reaction mixture into the stirred ice slurry.[14]

  • Filtration and Washing: The solid product will precipitate. Collect the solid by vacuum filtration. Wash the filter cake thoroughly with several portions of cold water until the filtrate is neutral to pH paper.

  • Drying: Dry the resulting solid product, this compound, in a vacuum oven at a low temperature (e.g., 40-50°C).

Visual Workflow Diagrams

ExothermicReactionManagement cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up Setup 1. Assemble Apparatus (Flask, Stirrer, Thermo, Funnel) Cooling 2. Prepare Ice-Water Bath Setup->Cooling Reagent 3. Charge Nitric Acid & Cool Cooling->Reagent Addition 4. Slow Addition of 1,2,3-Trichlorobenzene Reagent->Addition Monitor 5. Monitor Temperature (Maintain 25-30°C) Addition->Monitor Stir 6. Stir for 30 min Post-Addition Monitor->Stir Quench 7. Pour into Ice-Water Stir->Quench Filter 8. Filter Precipitate Quench->Filter Wash 9. Wash with Cold Water Filter->Wash Dry 10. Dry Product Wash->Dry

Troubleshooting_TempRise Start Temperature Rises Above 30°C StopAddition 1. Stop Reagent Addition Start->StopAddition CheckCooling 2. Maximize Cooling & Check Stirring StopAddition->CheckCooling Decision Is Temperature Stabilizing? CheckCooling->Decision Resume Continue Reaction with Caution Decision->Resume Yes Emergency EMERGENCY: Prepare to Quench Decision->Emergency No Quench Execute Emergency Quench (Pour into Ice) Emergency->Quench

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  • Yuan, Z., et al. (2020). Process hazard and thermal risk evaluation of m-xylene nitration with mixed acid. Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]

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  • (n.d.). On nitration, the major product that chlorobenzene gives is:1-chloro-3-nitrobenz. Toppr. Retrieved from [Link]

  • (n.d.). Continious installation for nitration of chlorobenzene with nitric acid. ResearchGate. Retrieved from [Link]

  • (n.d.). A method for preparing this compound by microchannel nitration reaction. Google Patents.
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  • (2020). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]

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  • Cui, Y., et al. (2022). Determination of the kinetics of chlorobenzene nitration using a homogeneously continuous microflow. ResearchGate. Retrieved from [Link]

  • (n.d.). Chlorobenzene Properties, Uses & Nitration - Lesson. Study.com. Retrieved from [Link]

  • (n.d.). Trichlorodinitrobenzenes. Google Patents.

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Technical Support Center: Recrystallization of Chlorinated Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the recrystallization of chlorinated nitroaromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important class of molecules. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Introduction: The Unique Challenges of Chlorinated Nitroaromatics

Chlorinated nitroaromatic compounds are a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and dyes. Their purification via recrystallization, while a fundamental technique, presents a unique set of challenges. The strong electron-withdrawing nature of both the nitro and chloro groups significantly influences the molecule's polarity, solubility, and crystal lattice energy.[1] This often leads to issues such as solvent selection difficulties, the formation of unstable polymorphs, and the frustrating phenomenon of "oiling out." Furthermore, the inherent toxicity and potential for thermal instability of these compounds demand stringent safety protocols.[1][2]

This guide provides a structured approach to troubleshooting these issues, grounded in both theoretical understanding and practical, field-tested experience.

Core Principles of Recrystallization for Chlorinated Nitroaromatics

Successful recrystallization hinges on the principle that the solubility of a compound in a solvent increases with temperature.[3] The ideal solvent will dissolve the chlorinated nitroaromatic compound sparingly at room temperature but completely at an elevated temperature.[3] Upon slow cooling, the solution becomes supersaturated, and the compound crystallizes out, leaving impurities behind in the mother liquor.[4][5]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the recrystallization of chlorinated nitroaromatic compounds in a question-and-answer format.

Q1: My compound "oils out" instead of crystallizing. What is happening and how can I fix it?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[6][7] This happens when the temperature of the solution is above the melting point of the solute at the point of supersaturation.[6] Oiled-out products are often impure because the liquid droplets can readily dissolve impurities.[6][7]

Causality & Solutions:

  • High Impurity Load: A significant amount of impurity can depress the melting point of your compound, making it more prone to oiling out.[6]

    • Solution: Consider a preliminary purification step, such as a column chromatography "plug" or a charcoal treatment to remove highly colored impurities.[6]

  • Rapid Cooling: Cooling the solution too quickly can lead to a rapid increase in supersaturation, favoring the formation of a metastable liquid phase over an ordered crystal lattice.[6]

    • Solution: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Insulating the flask can also promote slower cooling.[3][5]

  • Inappropriate Solvent Choice: The solvent system may be too "good" or the polarity mismatch too great.

    • Solutions:

      • Increase Solvent Volume: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt a slower cooling rate.[6][8]

      • Change Solvent System: If oiling persists, a different solvent or solvent mixture is necessary. For moderately polar chlorinated nitroaromatics, consider moving to a slightly more or less polar solvent. (See Table 1).

Q2: No crystals are forming, even after cooling the solution in an ice bath. What should I do?

A2: The failure of crystals to form is typically due to either the use of too much solvent or the solution being in a supersaturated state without nucleation sites.[8]

Causality & Solutions:

  • Excess Solvent: Using too much solvent is the most common reason for crystallization failure.[8] The concentration of the solute does not reach the point of supersaturation even at low temperatures.

    • Solution: Gently heat the solution to boil off some of the solvent.[6] Once the volume is reduced, allow it to cool again. Be cautious not to evaporate too much solvent, which could cause the compound to crash out of solution.

  • Lack of Nucleation Sites: Crystal growth requires a starting point, or nucleus.[9]

    • Solutions:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[5][8]

      • Seeding: If you have a small amount of the pure compound, add a "seed crystal" to the cooled solution. This provides a template for further crystal growth.[4][5]

Q3: The recrystallization yield is very low. How can I improve it?

A3: A low yield can result from several factors, including using too much solvent, premature crystallization, or incomplete cooling.[5]

Causality & Solutions:

  • Excess Solvent: As mentioned previously, too much solvent will keep a significant portion of your compound dissolved in the mother liquor.[5]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Premature Crystallization: If crystals form in the funnel during a hot filtration step, you will lose product.

    • Solution: Use a pre-heated funnel and flask for hot filtration. Also, add a small excess of solvent before filtering to ensure the compound remains in solution.[5]

  • Inadequate Cooling: Not cooling the solution to a low enough temperature will result in a lower yield as more compound remains dissolved.

    • Solution: After cooling to room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.[5]

Q4: My final product has a different melting point and appearance than expected after recrystallization. Could it be a polymorph?

A4: Yes, it is possible you have isolated a different polymorph. Polymorphism is the ability of a solid to exist in more than one crystal form.[10] Nitroaromatic compounds are known to exhibit polymorphism.[10][11][12] Different polymorphs can have different physical properties, including melting point, solubility, and stability.

Causality & Solutions:

  • Solvent and Cooling Rate: The choice of solvent and the rate of cooling can influence which polymorphic form crystallizes.

    • Solution: To obtain the most stable polymorph, slow cooling is generally preferred. If you suspect you have a metastable polymorph, you can try a slurry experiment where the solid is stirred in a solvent in which it is sparingly soluble for an extended period. This will often convert the metastable form to the stable form.

Experimental Protocols

Protocol 1: Standard Recrystallization of a Chlorinated Nitroaromatic Compound (e.g., 2,4-Dinitrochlorobenzene)

This protocol outlines a general procedure. The choice of solvent is critical and should be determined experimentally on a small scale first. Ethanol is a common starting point for many chlorinated nitroaromatics.[13]

Step-by-Step Methodology:

  • Solvent Selection: In a test tube, add a small amount of the crude compound and a few drops of the chosen solvent. Observe the solubility at room temperature. Heat the test tube in a water bath and observe if the compound dissolves. A good solvent will show low solubility at room temperature and high solubility when hot.[3]

  • Dissolution: Place the crude chlorinated nitroaromatic compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the compound just dissolves.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities, add a small excess of hot solvent and filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[9]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[5] Slow cooling promotes the formation of larger, purer crystals.[3]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 20 minutes to maximize the yield.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[5]

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound.

Protocol 2: Two-Solvent Recrystallization

This method is useful when no single solvent has the ideal solubility characteristics. It employs a "soluble" solvent in which the compound is readily soluble and an "insoluble" or "anti-solvent" in which the compound is poorly soluble.[14]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude compound in a minimal amount of the hot "soluble" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "insoluble" solvent dropwise until the solution becomes cloudy (turbid). This indicates the point of saturation.

  • Redissolution: Add a few drops of the hot "soluble" solvent until the cloudiness just disappears.

  • Crystallization and Isolation: Follow steps 4-8 from the Standard Recrystallization protocol.

Data Presentation

Table 1: Common Solvents for Recrystallization of Chlorinated Nitroaromatics

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Suitable for highly polar compounds, but many organics are insoluble.[15]
EthanolHigh78A versatile and commonly used solvent for many nitroaromatics.[13][15]
MethanolHigh65Similar to ethanol but more volatile.
AcetoneMedium56A good solvent for a range of polarities.[15]
Ethyl AcetateMedium77Often used in combination with hexanes.[15]
Dichloromethane (DCM)Medium40Its high volatility can be a challenge.
TolueneLow111Good for less polar compounds; higher boiling point allows for a wider temperature range.[13]
Hexanes/HeptanesLow~69Typically used as an anti-solvent in two-solvent systems.[15]

Visualization

Diagram 1: Recrystallization Workflow

RecrystallizationWorkflow Start Crude Compound Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter Insoluble Impurities Cool Slow Cooling (Crystallization) Dissolve->Cool No Insoluble Impurities HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry End Pure Compound Dry->End

Caption: A flowchart of the standard recrystallization process.

Diagram 2: Troubleshooting Logic for "Oiling Out"

OilingOutTroubleshooting Start Problem: 'Oiling Out' Occurs CheckCooling Is the cooling rate too fast? Start->CheckCooling CheckSolvent Is the solvent choice optimal? Start->CheckSolvent CheckPurity Is the starting material highly impure? Start->CheckPurity SlowCooling Solution: Re-dissolve and cool slowly. Insulate the flask. CheckCooling->SlowCooling Yes AddSolvent Solution: Add more 'good' solvent. Re-dissolve and cool slowly. CheckSolvent->AddSolvent Maybe ChangeSolvent Solution: Choose a new solvent or solvent pair. CheckSolvent->ChangeSolvent Likely PrePurify Solution: Perform a preliminary purification (e.g., charcoal treatment). CheckPurity->PrePurify Yes

Caption: A decision tree for troubleshooting the "oiling out" phenomenon.

Safety First: Handling Chlorinated Nitroaromatic Compounds

Always handle chlorinated nitroaromatic compounds with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Work in a well-ventilated fume hood to avoid inhalation of dust or vapors. Be aware of the specific toxicity and handling requirements for each compound by consulting its Safety Data Sheet (SDS).[2] When heating chlorinated solvents, be mindful that some can decompose to form hazardous gases like hydrogen chloride and phosgene, especially in the presence of reactive metals.[16]

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • (n.d.). Recrystallization I 10. Retrieved from a university chemistry department's online resources.
  • ResearchGate. (n.d.). Melt crystallization of 2,4-dinitrochlorobenzene: Purification and process parameters evaluation. Retrieved from [Link]

  • Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
  • ResearchGate. (n.d.). Purification of 2,4-Dinitrochlorobenzene using Layer Melt Crystallization: Model and Experiment. Retrieved from [Link]

  • Reddit. (2021, October 8). Recrystallizing 2,4 Dinitrophenylhydrazine from 1-butanol. Retrieved from [Link]

  • (n.d.).
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Polymorphism and Pseudopolymorphism of the Antibacterial Nitrofurantoin. Retrieved from [Link]

  • ACS Publications. (2019, July 22). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Retrieved from [Link]

  • PubMed. (2006, February). Polymorphs of p-nitrophenol as studied by variable-temperature X-ray diffraction and calorimetry. Retrieved from [Link]

  • Google Patents. (n.d.). CN104045563A - Production method of highly pure 2,4-dinitrochlorobenzene.
  • MDPI. (n.d.). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Retrieved from [Link]

  • SciSpace. (n.d.). PURIFICATION OF p-DICHLOROBENZENE AND m-CHLORONITROBENZENE CRYSTALLINE PARTICLES BY SWEATING. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • HSE. (1999). Safe handling of chlorine from drums and cylinders. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved from [Link]

  • Eurochlor. (2016, May 23). ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Retrieved from [Link]

  • (n.d.).
  • MDPI. (2023, February 9). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Retrieved from [Link]

  • Ecolink, Inc. (2023, December 25). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Retrieved from [Link]

  • PMC - NIH. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • Chemtronics. (n.d.). There are a number of regulations prohibiting the use of chlorinated solvents. Should I be concerned with Trans, which is used in many of your nonflammable cleaners?. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

Sources

Technical Support Center: Improving Reaction Selectivity in Trichloronitrobenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing reaction selectivity in the synthesis of trichloronitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes, troubleshoot common issues, and deepen their understanding of the underlying chemical principles. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible methodology.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges frequently encountered during the nitration of trichlorobenzene, providing actionable solutions grounded in established chemical principles.

Question 1: My reaction yields a mixture of trichloronitrobenzene isomers with low selectivity for the desired 2,4,5-isomer. How can I improve this?

Answer:

Achieving high regioselectivity in the electrophilic nitration of a substituted benzene ring is a common challenge. The directing effects of the chlorine atoms on the 1,2,4-trichlorobenzene starting material play a crucial role. While chlorine is an ortho-, para-director, the steric hindrance and electronic effects of three chlorine atoms complicate the substitution pattern.

Underlying Cause: The formation of multiple isomers stems from the competing directing effects of the three chlorine atoms. The incoming electrophile (nitronium ion, NO₂⁺) can attack several positions on the benzene ring, leading to a mixture of products. The thermodynamic and kinetic stability of the reaction intermediates (arenium ions) for each substitution pattern influences the final isomer distribution.

Solutions:

  • Reaction Temperature Control: Temperature is a critical parameter. Lowering the reaction temperature can significantly enhance selectivity by favoring the kinetically controlled product.

    • Protocol: Maintain the reaction temperature at a consistent 50°C during the dropwise addition of the mixed acid and for the subsequent 2-hour reaction period.[1] Exceeding this temperature can lead to the formation of undesired isomers and dinitrated byproducts.

  • Controlled Addition of Nitrating Agent: The rate of addition of the mixed acid (typically a mixture of nitric acid and sulfuric acid) directly impacts the local concentration of the highly reactive nitronium ion.

    • Protocol: Add the mixed acid dropwise to the 1,2,4-trichlorobenzene solution at room temperature before heating.[1] This slow addition helps to maintain a low concentration of the nitronium ion, thereby minimizing side reactions.

  • Use of Solid Acid Catalysts: Zeolites and other solid acid catalysts can offer shape-selective catalysis, favoring the formation of specific isomers that can fit within their pore structures.[2][3]

    • Insight: Zeolite β, for example, has been shown to provide excellent yields and high regioselectivity in the nitration of various aromatic compounds under mild conditions.[4] The constrained environment within the zeolite pores can sterically hinder the formation of bulkier isomers, thus favoring the desired product.

Experimental Workflow for Optimizing Isomer Selectivity:

G cluster_0 Reaction Setup cluster_1 Reaction Execution & Monitoring cluster_2 Work-up & Analysis Start 1,2,4-Trichlorobenzene in Reactor Add_Acid Dropwise Addition of Mixed Acid at RT Start->Add_Acid Mixed_Acid Prepare Mixed Acid (HNO3 + H2SO4) Mixed_Acid->Add_Acid Heat Heat to 50°C and hold for 2h Add_Acid->Heat Monitor Monitor Reaction Progress (TLC or GC) Heat->Monitor Quench Pour into Ice Water Monitor->Quench Upon Completion Filter Filter Precipitate Quench->Filter Analyze Analyze Isomer Ratio (GC-MS or HPLC) Filter->Analyze

Caption: Workflow for optimizing trichloronitrobenzene synthesis.

Question 2: I am observing significant amounts of dinitrated and other polychlorinated byproducts. What is causing this and how can I prevent it?

Answer:

The formation of dinitrated and other undesired byproducts is typically a result of overly harsh reaction conditions or an incorrect stoichiometric ratio of reactants.

Underlying Cause: The nitro group is a deactivating group, making the second nitration more difficult than the first. However, under forcing conditions (high temperature, high concentration of nitrating agent), dinitration can occur. The presence of other polychlorinated species suggests potential side reactions involving the chlorine atoms, though this is less common under standard nitration conditions.

Solutions:

  • Stoichiometry of Nitrating Agent: Carefully controlling the molar ratio of nitric acid to 1,2,4-trichlorobenzene is crucial.

    • Protocol: Use a slight excess of nitric acid, but avoid a large excess which can promote dinitration. A molar ratio of nitric acid to 1,2,4-trichlorobenzene between 1.01 and 1.05 is often optimal.[5]

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of side reactions.

    • Protocol: Monitor the reaction closely using an appropriate analytical technique (e.g., GC or TLC). Once the starting material is consumed, promptly quench the reaction to prevent over-nitration. A typical reaction time is around 2 hours at 50°C.[1]

  • Purity of Starting Material: Ensure the 1,2,4-trichlorobenzene is of high purity. The presence of other isomers of trichlorobenzene or dichlorobenzenes will lead to a more complex product mixture.

Troubleshooting Flowchart for Byproduct Formation:

G Start Problem: High Levels of Byproducts Check1 Check Reaction Temperature Was it maintained at 50°C? Start->Check1 Check2 Check Nitrating Agent Stoichiometry Was the molar ratio of HNO3 to substrate ~1.05? Check1->Check2 Yes Solution1 Action: Implement precise temperature control. Check1->Solution1 No Check3 Check Reaction Time Was the reaction quenched promptly after completion? Check2->Check3 Yes Solution2 Action: Recalculate and use the correct stoichiometry. Check2->Solution2 No Solution3 Action: Monitor reaction closely and quench immediately upon completion. Check3->Solution3 No

Caption: Troubleshooting byproduct formation in nitration reactions.

Question 3: My isolated yield of 2,4,5-trichloronitrobenzene is consistently low, even with good selectivity. Where am I losing my product?

Answer:

Low isolated yield can be attributed to several factors throughout the reaction and work-up process.

Underlying Cause: Product loss can occur due to incomplete reaction, mechanical losses during work-up, or solubility of the product in the work-up or purification solvents.

Solutions:

  • Reaction Completion: Ensure the reaction has gone to completion.

    • Protocol: Use TLC or GC to confirm the absence of starting material before quenching the reaction.

  • Efficient Product Precipitation: The product is typically isolated by precipitation in ice water.

    • Protocol: Pour the reaction mixture into a large volume of vigorously stirred ice water to ensure rapid and complete precipitation of the organic product.[1]

  • Filtration and Washing: Inefficient filtration or excessive washing can lead to product loss.

    • Protocol: Use a Büchner funnel with an appropriate filter paper for filtration. Wash the collected solid with a minimal amount of cold water to remove residual acid without dissolving a significant amount of the product.

  • Purification Method: Recrystallization is a common method for purification, but the choice of solvent is critical to minimize loss.

    • Protocol: Ethanol is a suitable solvent for the recrystallization of trichloronitrobenzene isomers.[6] Use a minimal amount of hot ethanol to dissolve the crude product and then allow it to cool slowly to maximize crystal formation and recovery.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in the nitration of trichlorobenzene?

A1: Sulfuric acid serves two primary roles in this electrophilic aromatic substitution reaction. First, it acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. Second, it acts as a dehydrating agent, removing the water molecule formed during the reaction, which helps to drive the equilibrium towards product formation.

Q2: Are there greener alternatives to the traditional mixed acid nitration?

A2: Yes, research is ongoing to develop more environmentally friendly nitration methods. The use of solid acid catalysts like zeolites is one promising approach as they can be recycled and reduce the amount of corrosive acid waste.[2][4] Additionally, biocatalytic methods using enzymes like P450 are being explored for their high selectivity and mild reaction conditions.[7]

Q3: What are the best analytical techniques to determine the isomer ratio of my trichloronitrobenzene product?

A3: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common and effective methods for separating and quantifying trichloronitrobenzene isomers.[8][9]

  • GC: Often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC provides excellent separation of the isomers based on their boiling points and interactions with the stationary phase.

  • HPLC: Reversed-phase HPLC with a UV detector is also a robust method for isomer separation.[8]

Q4: How can I effectively separate the 2,4,5-trichloronitrobenzene isomer from the other isomers?

A4: The separation of closely related isomers can be challenging.

  • Fractional Crystallization: This technique takes advantage of the different melting points and solubilities of the isomers.[10][11] By carefully selecting a solvent and controlling the cooling rate, it is possible to selectively crystallize the desired isomer. For instance, the para-isomer of chloronitrobenzene can be separated from the ortho-isomer based on its higher melting point.[12]

  • Solvent Extraction: This method utilizes the different polarities of the isomers, which affects their relative solubilities in polar and non-polar solvents.[10]

  • Chromatography: For high purity, preparative HPLC or column chromatography can be employed, although this may be less practical for large-scale synthesis.[13]

Table 1: Physical Properties of Trichloronitrobenzene Isomers

IsomerMelting Point (°C)Boiling Point (°C)
2,3,4-Trichloronitrobenzene57-59~288
2,4,5-Trichloronitrobenzene55-58297-298
2,4,6-Trichloronitrobenzene71-73 (approx.)-
3,4,5-Trichloronitrobenzene96-98-

Note: Data compiled from various sources. Exact values may vary slightly.

III. References

  • Selective nitration of aromatic compounds by solid acid catalysts. RSC Publishing.

  • 2,4,5-Trichloronitrobenzene Formula. ECHEMI.

  • Regioselective nitration of aromatic compounds and the reaction products thereof. Google Patents.

  • Direct aromatic nitration by bacterial P450 enzymes. PMC - NIH.

  • A Novel Method for the Nitration of Simple Aromatic Compounds. The Journal of Organic Chemistry - ACS Publications.

  • How can 1,2,4-trichloro-5-nitrobenzene be synthesized?. Guidechem.

  • Separation of o- and p-chloronitrobenzene by solvent extraction. I. ResearchGate.

  • Separation of chloronitrobenzene isomers by crystallization and fractionation. Google Patents.

  • Preparation and purifying method of 2, 3, 4, 5-tetrachloronitrobenzene. Google Patents.

  • Application Note: Chromatographic Separation of (1,2,2-Trichlorocyclopropyl)benzene Isomers. Benchchem.

  • Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography. PubMed.

  • ANALYTICAL METHODS. atsdr.cdc.gov.

  • NITRATION OF CHLOROBENZENE. Scribd.

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safe handling protocols and disposal of 2,3,4-Trichloronitrobenzene waste

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the safe handling and disposal of 2,3,4-Trichloronitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for laboratory applications. The following protocols and FAQs are structured to address specific issues and ensure the highest standards of safety and scientific integrity.

Section 1: Understanding the Hazard

Before handling any chemical, a thorough understanding of its properties and associated hazards is paramount. This section provides the foundational knowledge required for a comprehensive risk assessment.

What is this compound?

This compound is a chlorinated nitroaromatic compound.[1] It typically appears as a light yellow to brown solid or needles.[1][2][3] While it has low solubility in water, it is soluble in organic solvents like ethanol, acetone, and chloroform.[1][4] Its primary application is as a chemical intermediate in the synthesis of other substances, such as dyes and pharmaceuticals.[1][2]

The structure, characterized by a benzene ring with three chlorine atoms and a nitro group, makes it a reactive compound under certain conditions and imparts its toxicological properties.[1]

Key Physicochemical & Toxicological Data

A precise understanding of the quantitative data associated with a chemical is critical for safe handling. The following table summarizes key properties of this compound.

PropertyValueSource
CAS Number 17700-09-3[5]
Molecular Formula C₆H₂Cl₃NO₂
Molecular Weight 226.44 g/mol
Appearance Needles or light yellow fluffy solid[3][4]
Melting Point 54-57 °C (129-135 °F)[2][3]
Boiling Point 296.2 °C (Predicted)[2]
Solubility in Water Insoluble / < 1 mg/mL[3][4]
Signal Word Warning[5]
Primary Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2][3][5]
What are the primary health risks associated with exposure?

Exposure to this compound is hazardous. The compound is classified as harmful via oral, dermal, and inhalation routes.[2][5]

  • Acute Effects: Contact can cause irritation to the skin, eyes, and respiratory tract.[2][6] Inhalation, ingestion, or skin absorption may lead to severe injury.[4] A significant toxic effect is the formation of methemoglobin in the blood, which impairs oxygen transport and can lead to cyanosis (a bluish discoloration of the skin).[3][7]

  • Chronic Effects: Prolonged or repeated exposure can lead to a non-allergic condition known as reactive airways dysfunction syndrome (RADS), with asthma-like symptoms that may persist for months or years.[2]

  • Decomposition Hazards: When heated to decomposition, it emits highly toxic fumes, including nitrogen oxides, hydrogen chloride, phosgene, and carbon monoxide.[2][7]

Section 2: Safe Handling and Emergency Protocols

Adherence to strict protocols is non-negotiable. The causality behind these steps is to create multiple barriers between the researcher and the chemical hazard.

What Personal Protective Equipment (PPE) is mandatory?

A multi-layered PPE approach is required to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection: Wear appropriate protective gloves, such as nitrile gloves, to prevent skin exposure.[5] Always inspect gloves for tears or punctures before use.

  • Eye/Face Protection: Use chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] A face shield should be worn when there is a splash hazard.

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[2][5] Ensure that contaminated work clothing is not allowed out of the workplace and is decontaminated or disposed of properly.[2]

  • Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][5] If ventilation is insufficient or if handling large quantities, wear suitable respiratory equipment.[2] For rescue operations, a Self-Contained Breathing Apparatus (SCBA) is necessary.[3]

What are the first aid procedures for an exposure?

Immediate and correct first aid is critical to mitigating harm.

  • Inhalation: Immediately move the exposed person to fresh air.[5][8] If breathing is difficult or has stopped, provide artificial respiration or oxygen, administered by trained personnel.[2][8] Seek immediate medical attention.[2][5]

  • Skin Contact: Promptly remove all contaminated clothing.[2][6] Immediately wash the affected skin with plenty of soap and water.[5][6][8] If irritation develops or persists, get medical attention.[2]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6][8] Remove contact lenses if present and easy to do so.[9] Seek immediate medical attention.[2]

  • Ingestion: If swallowed, rinse the mouth with water.[5] Call a poison control center or physician immediately.[5] Do not induce vomiting.

Workflow: Protocol for a Minor Spill (<5g solid)

This protocol is a self-validating system, including steps to verify the cleanup is complete.

  • Alert & Isolate: Immediately alert personnel in the vicinity. Isolate the spill area. For solids, a minimum distance of 25 meters (75 feet) is recommended.[4]

  • Don PPE: Don all required PPE as described in section 2.1, including respiratory protection if the material is dusty.

  • Remove Ignition Sources: Although the flash point is high, it is good practice to remove all sources of ignition from the area.[4][7]

  • Dampen the Spill: Gently dampen the solid spill material with ethanol.[4] This minimizes the generation of airborne dust. Causality: Using a solvent like ethanol, in which the compound is soluble, helps to contain the solid particles and prevent them from becoming airborne, which is a primary route of exposure.

  • Transfer Material: Carefully transfer the dampened material into a suitable, labeled container for hazardous waste.[4] Use non-sparking tools.

  • Wipe Remaining Residue: Use absorbent paper dampened with ethanol to wipe up any remaining material.[4]

  • Decontaminate Surfaces: Solvent-wash all contaminated surfaces, first with ethanol, followed by a thorough washing with soap and water.[4][7]

  • Package Waste: Seal the absorbent paper and any contaminated disposable items (e.g., gloves) in a vapor-tight plastic bag for disposal as hazardous waste.[4][7]

  • Verify Cleanup: Do not re-enter the area without PPE until the designated safety officer has verified that the area has been properly decontaminated.[4][7]

  • Personal Decontamination: Wash hands and any exposed skin thoroughly after the cleanup is complete.

Section 3: Waste Management and Disposal

Proper disposal is not just a regulatory requirement; it is an ethical responsibility to protect the environment and public health. Waste streams must be segregated and handled according to federal, state, and local regulations.

How should this compound waste be classified?

Waste containing this compound should be classified as hazardous waste. As a chlorinated hydrocarbon, it falls under categories of waste that require specific disposal methods.[10] It is crucial to consult your institution's Environmental Health & Safety (EHS) office for specific local guidelines, but generally, this waste must not be disposed of in standard laboratory trash or down the drain.[2]

What is the correct procedure for disposing of this waste?

All waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of through an approved hazardous waste disposal plant.[5][9]

  • Containment: Store waste in tightly closed, clearly labeled containers.

  • Segregation: Do not mix chlorinated waste with other solvent streams unless explicitly permitted by your EHS program. Incompatible materials include strong bases and strong oxidizing agents.[4][5]

  • Collection: Follow your institution's procedures for hazardous waste pickup.

Waste Disposal Decision Workflow

The following diagram outlines the logical steps for segregating and preparing this compound waste for disposal.

WasteDisposalWorkflow start Waste Generated (Contains this compound) is_solid Is the waste primarily solid or liquid? start->is_solid solid_waste Solid Waste (Contaminated PPE, paper, excess reagent) is_solid->solid_waste Solid liquid_waste Liquid Waste (Reaction mixtures, solvent rinses) is_solid->liquid_waste Liquid package_solid Place in a designated, sealed, and labeled solid hazardous waste container. solid_waste->package_solid check_compat Is it compatible with other wastes in the container? liquid_waste->check_compat storage Store in secondary containment in a designated satellite accumulation area. package_solid->storage package_liquid Place in a designated, sealed, and labeled chlorinated liquid waste container. package_liquid->storage check_compat->start No, start new container check_compat->package_liquid Yes disposal Arrange for pickup by EHS/licensed waste contractor. storage->disposal

Caption: Decision workflow for proper segregation and disposal of waste.

Section 4: Troubleshooting and FAQs

This section addresses specific issues that may arise during experimentation.

  • Q1: I've noticed a faint, sweet aromatic odor while working in the hood. What should I do? A1: Stop work immediately. Check the fume hood sash to ensure it is at the proper height and that the airflow monitor indicates it is functioning correctly. Move to a safe location and alert your lab supervisor or safety officer. The presence of an odor indicates a potential containment failure, and the area should be evaluated before work resumes.

  • Q2: My gloves came into contact with a solution containing this compound. Are they still safe to use? A2: No. Immediately and carefully remove the contaminated gloves, avoiding contact with your skin. Wash your hands thoroughly with soap and water. Dispose of the contaminated gloves as solid hazardous waste. Never reuse disposable gloves after a known chemical contact.

  • Q3: Can I dispose of dilute aqueous solutions from a reaction quench down the drain? A3: Absolutely not. This compound is very toxic to aquatic life with long-lasting effects.[9] All aqueous and organic waste streams, regardless of concentration, must be collected and disposed of as hazardous liquid waste.

  • Q4: What is the best method for decontaminating glassware after use? A4: First, rinse the glassware with a suitable organic solvent (like acetone or ethanol) to remove the bulk of the residue. Collect this rinse as hazardous liquid waste. Then, wash the glassware thoroughly with soap and hot water.

  • Q5: Are there any specific chemical incompatibilities I should be aware of during my experiment? A5: Yes. This compound is incompatible with strong bases and strong oxidizing agents.[4][5][7] Mixing with these substances can lead to vigorous or exothermic reactions. Plan your experiments to avoid these combinations or to manage the reaction conditions carefully (e.g., by controlling the rate of addition and temperature).

References

  • This compound | C6H2Cl3NO2 , PubChem. [Link]

  • HAZARD SUMMARY: CHLORONITROBENZENES (mixed isomers) , New Jersey Department of Health. [Link]

  • First Aid Procedures for Chemical Hazards , NIOSH - CDC. [Link]

  • What to do in a chemical emergency , GOV.UK. [Link]

  • Guidance Manual for Disposal of Chlorinated Water , Vita-D-Chlor. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides , U.S. Environmental Protection Agency. [Link]

Sources

methods for removing isomeric impurities from 2,3,4-Trichloronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,3,4-Trichloronitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with removing isomeric impurities from this critical synthetic intermediate.[1] As a key starting material in the synthesis of pharmaceuticals like Lomefloxacin and Ofloxacin, its purity is paramount.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric impurities encountered during the synthesis of this compound?

During the electrophilic nitration of 1,2,3-trichlorobenzene, the primary starting material, the nitro group can be directed to several positions on the aromatic ring.[2] While the 4-position is the target, substitution at other available positions leads to the formation of isomeric impurities. The most common isomers are:

  • 3,4,5-Trichloronitrobenzene

  • 2,3,6-Trichloronitrobenzene

The relative amounts of these isomers depend heavily on reaction conditions such as temperature, acid concentration, and reaction time.[3]

Q2: Why are these isomeric impurities so difficult to remove?

The difficulty stems from the significant similarity in the physicochemical properties of the isomers. They share the same molecular weight and formula (C₆H₂Cl₃NO₂) and often have very close boiling points, polarities, and solubilities.[4][5] This makes conventional separation techniques like simple distillation largely ineffective.[5][6] Their similar structures mean they interact with stationary and mobile phases in chromatography in a nearly identical fashion, requiring highly optimized methods for successful separation.[7]

Q3: What are the most effective analytical techniques for identifying and quantifying the isomeric purity of my this compound sample?

Accurate quantification is the first step in any purification strategy. The following methods are industry standards:

  • Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is a powerful technique for separating these volatile isomers.[8] A high-resolution capillary column, such as one with a phenyl-substituted stationary phase, is typically required to achieve baseline separation.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is also highly effective, particularly for monitoring reaction progress and for compounds that may be thermally labile.[8] A normal-phase or reverse-phase column can be used, but method development is crucial to optimize the mobile phase for adequate resolution.

Q4: What are the principal methods for the preparative removal of these isomers?

There are three primary strategies, each with its own advantages and limitations:

  • Fractional Crystallization: Exploits small differences in the isomers' melting points and solubilities in a specific solvent.[9] It is often the most cost-effective method for large-scale purification.

  • Preparative Chromatography: While more expensive and complex, preparative HPLC or Centrifugal Partition Chromatography (CPC) can offer the highest levels of purity by leveraging subtle differences in how isomers interact with chromatographic media.[10][11]

  • Chemical Derivatization: In some cases, impurities can be selectively reacted to form a new compound that is easily separated. For example, isomers with sterically unhindered nitro groups can sometimes be selectively reduced to anilines, which are then easily removed via acid-base extraction.[12]

Troubleshooting Purification Protocols

Issue 1: My fractional crystallization attempts are not significantly improving isomeric purity. What is going wrong?

This is a common issue that can usually be traced back to one of several factors. The core principle of fractional crystallization is the slow, selective precipitation of the least soluble component from a supersaturated solution.[9]

Possible Causes & Solutions:

  • Incorrect Solvent Choice: The ideal solvent should have a steep solubility curve for the target isomer (highly soluble when hot, poorly soluble when cold) and should be a poor solvent for the impurities.

    • Troubleshooting Step: Perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, isopropanol, hexane, toluene, or mixtures thereof). The goal is to find a system where one isomer crystallizes preferentially. A patent for a related compound, 2,3,4,5-tetrachloronitrobenzene, successfully uses ethanol for recrystallization, which is a good starting point.[13]

  • Cooling Rate is Too Fast: Rapid cooling causes the desired product and impurities to co-precipitate out of solution, trapping impurities within the crystal lattice.

    • Troubleshooting Step: Slow, controlled cooling is critical. Allow the hot, saturated solution to cool to room temperature over several hours, ideally in an insulated container. Only after it has reached ambient temperature should it be moved to a colder environment (e.g., a 4°C refrigerator or an ice bath).

  • Formation of a Eutectic Mixture: Isomers can sometimes form a eutectic, which is a mixture that has a lower melting point than any of its individual components and crystallizes as a single solid phase.[5][6] If your mixture composition is near the eutectic point, crystallization will not effectively separate the isomers.

    • Troubleshooting Step: Analyze the composition of your mother liquor (the liquid remaining after crystallization) via GC or HPLC. If the ratio of isomers remains constant after repeated crystallization attempts, you have likely reached a eutectic. At this point, you must switch to a different purification method, such as chromatography.

Experimental Protocol: Optimized Fractional Crystallization

This protocol provides a general framework for purifying this compound.

  • Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., 95% Ethanol).

  • Dissolution: In a flask equipped with a reflux condenser, dissolve the impure this compound in the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If insoluble particulate matter is present, perform a rapid gravity filtration of the hot solution to remove it.

  • Controlled Cooling: Remove the heat source and allow the flask to cool slowly towards room temperature, undisturbed. Crystal formation should begin during this phase.

  • Induce Crystallization: Once at room temperature, place the flask in an ice-water bath for at least one hour to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sparingly with a small amount of ice-cold solvent to remove any residual mother liquor adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

  • Purity Analysis: Analyze the purity of the dried crystals and the mother liquor using a validated GC or HPLC method to determine the effectiveness of the separation.

Issue 2: I am seeing poor resolution between isomers on my GC/HPLC analysis.

Poor resolution prevents accurate quantification and makes it impossible to assess the success of a purification step.

Possible Causes & Solutions:

  • Inappropriate Column: The stationary phase of your column is not selective enough for these closely related isomers.

    • Troubleshooting Step (GC): Switch to a longer column (e.g., 30m or 60m) or a column with a different stationary phase. A mid-polarity phase like a 35% phenyl polysiloxane (e.g., HP-35) can offer different selectivity compared to a standard non-polar phase.[7]

    • Troubleshooting Step (HPLC): For reverse-phase, try a column with a different stationary phase (e.g., C18 vs. Phenyl-Hexyl). For normal-phase, meticulously control the water content of your mobile phase, as this can dramatically affect selectivity.

  • Suboptimal Mobile Phase/Carrier Gas Flow: The flow rate affects the time analytes spend interacting with the stationary phase.

    • Troubleshooting Step: Systematically vary the flow rate (for HPLC) or carrier gas velocity (for GC) to find the optimal point of efficiency, as predicted by the Van Deemter equation.

  • Incorrect Temperature Program (GC): A steep temperature ramp will cause isomers to elute too quickly and co-elute.

    • Troubleshooting Step: Implement a slower temperature ramp (e.g., 5-10 °C/min) in the region where the isomers are expected to elute.[7] Adding an isothermal hold during elution can also significantly improve resolution.

Issue 3: My final product has a persistent yellow or brown color, even after achieving high isomeric purity.

This indicates the presence of non-isomeric, color-forming impurities.

Possible Causes & Solutions:

  • Azo Compounds: Side reactions during nitration can form highly colored azo-coupling byproducts.

  • Oxidation Products: Over time, nitroaromatic compounds can form colored degradation products.

  • Troubleshooting Step: A charcoal treatment is often highly effective for removing these types of impurities.[14]

    • Dissolve the colored product in a suitable hot solvent (as in crystallization).

    • Add a small amount (typically 1-2% by weight) of activated carbon.

    • Stir the mixture at an elevated temperature for 15-30 minutes.

    • Perform a hot filtration through a pad of celite or filter aid to remove the activated carbon.

    • Crystallize the decolorized product from the filtrate as described previously.

Data & Method Comparison

Table 1: Physicochemical Properties of Trichloronitrobenzene Isomers

CompoundCAS NumberMolecular WeightMelting Point (°C)Boiling Point (°C)
This compound 17700-09-3226.4555-56[1]296.2 (Predicted)[15]
3,4,5-Trichloronitrobenzene 20098-57-3226.4583-85N/A
2,3,6-Trichloronitrobenzene 19030-66-3226.4558-60N/A

Note: The small differences in melting points highlight both the potential for fractional crystallization and the challenges involved.

Table 2: Comparison of Purification Methodologies

MethodPrincipleProsConsBest For
Fractional Crystallization Differential solubility & melting point[9]Scalable, cost-effective, robustCan be labor-intensive, may not achieve >99.5% purity, ineffective for eutectics[5][6]Large-scale purification (grams to kilograms) to moderate purity.
Preparative HPLC/CPC Differential partitioning between phases[11]Highest achievable purity (>99.9%), good for difficult separationsHigh capital cost, solvent intensive, lower throughputSmall-scale (milligrams to grams) purification for analytical standards or high-value final products.
Chemical Derivatization Selective chemical reaction of impurities[12]Can remove specific, problematic impuritiesRequires additional reaction and workup steps, may introduce new impuritiesSituations where a specific isomer is unreactive due to steric hindrance while others are not.

Visualized Workflows

Purification_Decision_Tree start Start: Crude TCNB Mixture purity_check Assess Isomeric Purity (GC/HPLC) start->purity_check decision_purity Purity > 99.5%? purity_check->decision_purity decision_scale Purification Scale? decision_purity->decision_scale No end_product Final Product decision_purity->end_product Yes fc Fractional Crystallization decision_scale->fc Large (>5g) prep_lc Preparative HPLC / CPC decision_scale->prep_lc Small (<5g) fc->purity_check Re-assess Purity prep_lc->purity_check Re-assess Purity

Caption: Decision tree for selecting a purification method.

Fractional_Crystallization_Workflow cluster_main Fractional Crystallization Steps cluster_analysis Analysis Loop dissolve 1. Dissolve Crude Product in Minimum Hot Solvent cool 2. Slow, Controlled Cooling to Room Temperature dissolve->cool chill 3. Chill in Ice Bath to Maximize Yield cool->chill filtrate 4. Isolate Crystals (Vacuum Filtration) chill->filtrate wash 5. Wash Crystals with Ice-Cold Solvent filtrate->wash analyze_mother_liquor Analyze Mother Liquor (GC) filtrate->analyze_mother_liquor dry 6. Dry Under Vacuum wash->dry analyze_crystals Analyze Crystal Purity (GC) dry->analyze_crystals end Pure Product analyze_crystals->end

Caption: Workflow for the fractional crystallization process.

References

  • US3368365A - Separation of chloronitrobenzene isomers by crystallization and fractionation.
  • Hanson, C., & Patel, A. N. Separation of o- and p-chloronitrobenzene by solvent extraction. I. ResearchGate. [Link]

  • Separations of isomer mixtures of dichlorobenzene, trichlorobenzene and nitrochlorobenzene... ResearchGate. [Link]

  • US3311666A - Separation of chloronitrobenzene isomers by crystallization and fractionation.
  • CN102863340A - Preparation and purifying method of 2, 3, 4, 5-tetrachloronitrobenzene.
  • Fractional Crystallization. Sulzer. [Link]

  • CN114805078B - A method for preparing this compound by microchannel nitration reaction.
  • Synthesis of this compound. PrepChem.com. [Link]

  • I have an isomer impurity which is difficulty to remove, any suggestions? ResearchGate. [Link]

  • Nitration of Chlorobenzene with Nitric Acid in a Continuous Installation. ResearchGate. [Link]

  • Isomer separation by CPC chromatography. Rotachrom Technologies. [Link]

  • This compound | C6H2Cl3NO2. PubChem. [Link]

  • 1,2,3-Trichlorobenzene. Wikipedia. [Link]

  • EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
  • ... 1,3,5-TRICHLOROBENZENE PROGRESS REPORT. OSTI.GOV. [Link]

  • US2744938A - Removal of color impurities
  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Toxicological Profile for Trichlorobenzenes - NCBI Bookshelf. [Link]

Sources

challenges in scaling up the production of 2,3,4-Trichloronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 2,3,4-Trichloronitrobenzene. As a key intermediate in the manufacturing of pharmaceuticals and agrochemicals, such as quinolone antibacterials and Aclonifen herbicides, robust and scalable production of this compound is critical.[1][2] This guide, developed from a Senior Application Scientist's perspective, provides in-depth troubleshooting advice and answers to frequently asked questions to address the challenges you may encounter during research and development.

Our focus is on the nitration of 1,2,3-trichlorobenzene, the primary industrial route to this compound. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the synthesis of this compound.

Q1: What is the most significant challenge when scaling up the nitration of 1,2,3-trichlorobenzene?

A1: The single most critical challenge is managing the reaction's severe exothermicity. Nitration reactions are notoriously energetic. In traditional large-scale batch reactors, inefficient heat transfer can lead to localized "hot spots."[3] These can accelerate the reaction rate uncontrollably, posing a significant risk of thermal runaway, which can cause pressure buildup and reactor failure. Furthermore, elevated temperatures promote the formation of undesirable byproducts, such as dinitro-isomers, which complicates purification and reduces the overall yield.[4][5]

Q2: Why is isomer control so difficult in this synthesis, and what are the common isomeric impurities?

A2: Isomer control is challenging because the directing effects of the three chlorine atoms on the benzene ring are not perfectly selective. While the nitro group is directed primarily to the 4-position of 1,2,3-trichlorobenzene, side reactions can lead to the formation of other isomers. The primary byproduct of concern is often the 3,4,5-trichloronitrobenzene isomer.[6] The formation of dinitrated products, like 4,6-dinitro-1,2,3-trichlorobenzene, is also a significant issue, particularly under harsh conditions (high temperature or excessively strong nitrating acid mixture).[4][6] Separating these isomers from the desired product is difficult due to their similar physical properties, often requiring complex purification methods like fractional crystallization.[7][8]

Q3: What are the advantages of using microchannel or continuous flow reactors for this process?

A3: Microchannel continuous flow reactors offer a transformative solution to the primary challenges of this synthesis.[3] Their main advantages include:

  • Superior Heat Transfer: The high surface-area-to-volume ratio allows for near-instantaneous removal of reaction heat, virtually eliminating the risk of thermal runaway and improving safety.[3]

  • Precise Process Control: Residence time, temperature, and stoichiometry can be controlled with high precision, leading to better selectivity and suppression of byproduct formation.

  • Higher Yield and Purity: Optimized and stable reaction conditions often result in higher conversion rates and product purity, potentially simplifying downstream purification.[3]

  • Reduced Waste: The efficiency of the reaction and optimized use of reagents can lead to a significant reduction in waste acid streams.[3]

Q4: What are the key considerations for managing and recycling the spent mixed acid?

A4: Effective management of spent acid is crucial for both economic viability and environmental responsibility. The spent acid, diluted by the water formed during the reaction, needs to be handled carefully.[5] A common industrial practice involves separating the organic product layer from the acid layer. The spent acid can then be re-concentrated by distilling off the excess water, a process often done under vacuum.[6] The recovered sulfuric acid can be reused in subsequent nitration batches.[6] This circular approach minimizes waste and reduces the cost of raw materials.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments, structured in a question-and-answer format.

Issue 1: Low Yield or Incomplete Conversion

Q: My reaction has stalled, and GC analysis shows a significant amount of unreacted 1,2,3-trichlorobenzene. What are the likely causes?

A: This issue typically points to three potential root causes: insufficient nitrating agent activity, suboptimal temperature, or mass transfer limitations.

Troubleshooting Steps:

  • Verify Nitrating Agent Strength: The efficacy of the mixed acid (HNO₃/H₂SO₄) depends on the concentration of the nitronium ion (NO₂⁺), which is the active electrophile.

    • Cause: The sulfuric acid may have too high a water content, which suppresses the formation of the nitronium ion. The optimal concentration for sulfuric acid is typically 95-98%.[3][4]

    • Solution: Ensure you are using fresh, high-purity concentrated acids. Check the water content of your sulfuric acid. If reusing recovered acid, verify its concentration is sufficient.[6]

  • Evaluate Reaction Temperature:

    • Cause: The reaction temperature may be too low, leading to slow kinetics. While high temperatures are dangerous, an overly cautious approach can stall the reaction.

    • Solution: Gradually increase the reaction temperature in small increments (e.g., 5 °C) while carefully monitoring the reaction progress and temperature. A typical temperature range for batch nitration is 60-85 °C.[3][4]

  • Assess Mixing Efficiency:

    • Cause: This is a biphasic reaction (organic 1,2,3-trichlorobenzene and aqueous mixed acid). Poor mixing reduces the interfacial surface area between the phases, limiting the reaction rate. This is a common issue during scale-up where surface-to-volume ratios decrease.

    • Solution: Increase the stirrer speed. Ensure the reactor's impeller design is appropriate for efficiently mixing two immiscible liquids of different densities.

Logical Flow for Diagnosing Low Yield

Caption: Troubleshooting logic for low product yield.

Issue 2: High Levels of Impurities (Dinitration)

Q: My final product is contaminated with a significant amount of dinitro-compounds. How can I prevent this?

A: The formation of dinitrated products, such as 4,6-dinitro-1,2,3-trichlorobenzene, is a classic sign of over-nitration due to conditions that are too harsh.[4]

Troubleshooting Steps:

  • Re-evaluate Molar Ratios:

    • Cause: An excessive molar ratio of nitric acid to the substrate increases the likelihood of a second nitration event.

    • Solution: Carefully control the stoichiometry. A molar ratio of 1,2,3-trichlorobenzene to sulfuric acid to nitric acid around 1:11.3:2.3 has been shown to be effective for dinitration, implying that a lower ratio of nitric acid should be used for mononitration.[4] For mononitration, start with a molar ratio of nitric acid to substrate closer to 1.1-1.5:1.

  • Strict Temperature Control:

    • Cause: High reaction temperatures dramatically increase the rate of the second nitration.

    • Solution: Maintain the reaction temperature within the validated range. Implement robust cooling systems for the reactor. For highly exothermic additions, consider adding the nitrating agent subsurface to improve heat dissipation. In a continuous flow setup, reducing the reactor temperature is straightforward and highly effective.[3]

  • Reduce Reaction Time:

    • Cause: Allowing the reaction to proceed for too long after the primary substrate has been consumed can drive the formation of dinitrated byproducts.

    • Solution: Monitor the reaction progress using in-situ or frequent off-line analysis (e.g., GC or HPLC). Quench the reaction by pouring it into ice water as soon as the desired level of conversion is reached.[9]

Table 1: Recommended Reaction Parameters for Mononitration
ParameterBatch Reactor[4]Microchannel Reactor[3]Rationale for Control
Substrate 1,2,3-Trichlorobenzene1,2,3-TrichlorobenzeneStarting material for the desired product.
Nitrating Agent Mixed Acid (HNO₃/H₂SO₄)Mixed Acid (HNO₃/H₂SO₄)Sulfuric acid acts as a catalyst to form the NO₂⁺ electrophile.
Molar Ratio (HNO₃:Substrate) ~1.1:1 to 1.5:1~1:1 to 1.2:1Minimizes dinitration by limiting excess nitrating agent.
Molar Ratio (H₂SO₄:Substrate) ~3:1 to 5:1~1:1 to 6:1Ensures sufficient catalysis without excessive acid waste.
Temperature 60 - 85 °C60 - 80 °CBalances reaction rate against byproduct formation and safety.
Reaction Time 1 - 4.5 hours30 - 180 secondsShorter time in microreactors is possible due to enhanced mass/heat transfer.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound

This protocol is for illustrative purposes on a laboratory scale. Extreme caution must be exercised. All operations should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield.

Materials:

  • 1,2,3-Trichlorobenzene (18.1 g, 0.1 mol)

  • Concentrated Sulfuric Acid (98%, ~50 mL)

  • Concentrated Nitric Acid (65-70%, ~10 mL)

  • Ice

  • Deionized Water

Procedure:

  • In a 250 mL three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add the concentrated sulfuric acid.

  • Cool the flask in an ice-water bath to below 10 °C.

  • Slowly add the 1,2,3-trichlorobenzene to the sulfuric acid with vigorous stirring. Maintain the temperature below 20 °C.

  • Once the addition is complete and the mixture is uniform, begin the dropwise addition of concentrated nitric acid from the dropping funnel.

  • Crucially, maintain the internal temperature between 60-65 °C throughout the nitric acid addition. Use the ice bath to control the exotherm. The addition should take approximately 30-45 minutes.

  • After the addition is complete, maintain the reaction mixture at 65 °C for 1-2 hours, monitoring the reaction progress by GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • In a separate large beaker (1 L), prepare a mixture of approximately 300 g of crushed ice and 200 mL of water.

  • With vigorous stirring, slowly and carefully pour the reaction mixture into the ice-water slurry. The product will precipitate as a solid.

  • Filter the solid product using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Dry the crude product. The product can be further purified by recrystallization from ethanol.[10]

Protocol 2: Workup and Purification

Q: My crude product has an off-white or yellow color and a low melting point. How do I purify it?

A: The discoloration and depressed melting point (pure this compound melts at 53-56 °C) indicate the presence of impurities.[1] Recrystallization is an effective method for purification on a lab scale.

Procedure:

  • Transfer the crude, dry solid to an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol, methanol) to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Do not overheat.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • As the solution cools, crystals of the purified product will form. To maximize recovery, you can place the flask in an ice bath for 30 minutes after it has reached room temperature.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.

  • Dry the crystals thoroughly. Verify purity and identity using HPLC, GC, and melting point analysis.

Safety and Handling

Q: What are the primary safety hazards associated with this process?

A: The production of this compound involves multiple significant hazards that require strict safety protocols.

  • Corrosive and Oxidizing Acids: Concentrated nitric and sulfuric acids are highly corrosive. Nitric acid is also a strong oxidizer. Always handle them in a fume hood with appropriate PPE.

  • Thermal Runaway: As detailed earlier, the nitration reaction is highly exothermic. Never add reagents quickly, and always have adequate cooling capacity.

  • Toxicity of Product: this compound is harmful if swallowed, inhaled, or in contact with skin. It causes serious eye and skin irritation and may cause respiratory irritation.[11][12]

  • Hazardous Byproducts: The reaction can release toxic nitrogen oxide (NOx) gases. Ensure adequate ventilation.[2]

Workflow for Safe Handling and Spill Response

SafetyWorkflow Start Handling 2,3,4-TCNB or Reagents PPE Wear Full PPE: - Acid-resistant gloves - Face shield & Goggles - Lab coat/apron Start->PPE FumeHood Work in a Certified Fume Hood Start->FumeHood Spill Spill Occurs FumeHood->Spill Potential Event Evacuate Evacuate Immediate Area Remove Ignition Sources Spill->Evacuate Contain Contain Spill with Absorbent Material Evacuate->Contain Neutralize For Acid Spills: Neutralize with Soda Ash Contain->Neutralize If Acid Cleanup Collect Waste in Sealed Container for Proper Disposal Contain->Cleanup If Solid/Organic Neutralize->Cleanup

Caption: General workflow for safe handling and spill response.

References

  • Yang Qin. (2011). Study on Nitration of 1,2,3-Trichlorobenzene. Semantic Scholar. [Link]

  • CN114805078B. A method for preparing this compound by microchannel nitration reaction.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. NCBI. [Link]

  • US2749372A. Trichlorodinitrobenzenes.
  • US3368365A. Separation of chloronitrobenzene isomers by crystallization and fractionation.
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Technical Support Center: Stabilizing 2,3,4-Trichloronitrobenzene During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3,4-Trichloronitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who handle and store this compound. Here, we address common challenges and questions regarding its stability, providing in-depth, evidence-based solutions to ensure the integrity of your materials and the success of your experiments.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section tackles the most common queries we receive regarding the storage and handling of this compound.

Q1: What are the ideal storage conditions for this compound to prevent decomposition?

A1: The primary goal for storing this compound is to mitigate exposure to conditions that can initiate decomposition, namely elevated temperatures, light, and incompatible substances.

For optimal stability, this compound, a light yellow fluffy solid, should be stored in a refrigerator.[1][2] While some suppliers may list ambient storage conditions of >5°C, refrigerated storage provides a more controlled environment, minimizing the risk of thermal degradation.[3][4] The material should be kept in a tightly sealed container to prevent atmospheric moisture ingress and contamination.[5] It is also crucial to store it in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[6][7]

Q2: I've noticed a discoloration of my this compound powder. What could be the cause and is the material still usable?

A2: Discoloration, often a darkening or yellowing, is a potential indicator of chemical decomposition. The two most likely culprits are photodegradation (exposure to light) or a slow reaction with contaminants.

  • Photodegradation: Chlorinated nitroaromatic compounds can be susceptible to degradation upon exposure to UV light. This process can involve the displacement of chloro or nitro groups by hydroxyl radicals, leading to the formation of various phenolic compounds which can be colored.[8]

  • Contamination: Contact with incompatible materials, such as strong bases or oxidizing agents, can initiate decomposition reactions even at ambient temperatures.[1][2][9]

Is it usable? The usability of discolored material depends on the extent of decomposition and the tolerance of your specific application to impurities. It is highly recommended to perform an analytical purity check (e.g., via HPLC, GC-MS, or NMR) to quantify the remaining active compound and identify any significant degradation products before use. For high-purity applications, using discolored material is not advised.

Q3: What materials should I avoid when handling or storing this compound?

A3: To prevent hazardous reactions and decomposition, it is critical to avoid contact with the following materials:

  • Strong Bases: this compound is incompatible with strong bases.[1][2][9] These can promote hydrolysis, where a chlorine atom is substituted by a hydroxyl group, leading to the formation of trichlorophenol derivatives.[10][11][12] This reaction is often accelerated by heat.

  • Strong Oxidizing Agents: Contact with strong oxidizing agents should be strictly avoided as it can lead to vigorous and potentially explosive reactions.[1][2][9]

  • Certain Metals: While carbon steel is generally acceptable for the storage of chlorinated solvents, the presence of moisture can lead to slow hydrolysis and the formation of hydrochloric acid (HCl), which can then corrode metals.[13] For long-term storage or if rust contamination is a concern, stainless steel or glass containers are preferable.[14]

A summary of key storage parameters is provided in the table below.

ParameterRecommendationRationale
Temperature Refrigerated (2-8 °C)Minimizes thermal decomposition kinetics.
Light Store in amber or opaque containers in the darkPrevents photodegradation.
Atmosphere Tightly sealed container, consider inert gas (N₂) overlay for long-term storagePrevents moisture ingress and subsequent hydrolysis; minimizes oxidation.
Container Material Borosilicate glass, stainless steelInert and prevents contamination or catalytic decomposition.
Incompatible Materials Strong bases, strong oxidizing agentsAvoids chemical reactions leading to degradation and potential hazards.[1][2][9]

Section 2: Troubleshooting Guide - A Deeper Dive into Stability Issues

This section provides a structured approach to identifying and resolving specific decomposition-related problems.

Problem 1: Purity decrease detected over time during routine QC.

Symptom: A gradual decrease in the purity of this compound is observed via analytical methods (e.g., HPLC, GC) in a stored batch.

Troubleshooting Workflow:

G start Purity Decrease Detected check_storage Review Storage Conditions: - Temperature Logs - Light Exposure - Container Seal start->check_storage check_handling Review Handling Procedures: - Spatula/Scoop Material - Weighing Environment - Exposure to Air/Moisture start->check_handling analyze_impurities Identify Impurity Profile (e.g., GC-MS, LC-MS) check_storage->analyze_impurities check_handling->analyze_impurities hydrolysis Hydrolysis Products Detected? (e.g., Trichlorophenols) analyze_impurities->hydrolysis oxidation Oxidative Products Detected? analyze_impurities->oxidation hydrolysis->oxidation No remediate_moisture Root Cause: Moisture Ingress Action: - Improve container seal - Use desiccants - Handle in dry environment hydrolysis->remediate_moisture Yes remediate_oxidants Root Cause: Oxidant Exposure Action: - Store away from oxidizers - Consider inert atmosphere oxidation->remediate_oxidants Yes remediate_thermal Root Cause: Thermal Stress Action: - Ensure consistent refrigerated storage - Minimize time at RT oxidation->remediate_thermal No

Caption: Troubleshooting workflow for decreased purity.

Causality Explained:

  • Storage & Handling Review: The first step is to meticulously review the cold chain and handling logs. Was the material exposed to ambient temperature for an extended period? Was the container properly sealed? Were clean, non-reactive implements used for sampling?

  • Impurity Identification: Identifying the degradation products is key to diagnosing the decomposition pathway.

    • Hydrolysis: The presence of compounds like 2,3,4-trichlorophenol strongly suggests hydrolysis, likely due to moisture entering a poorly sealed container. The strong electron-withdrawing effect of the nitro group makes the aromatic ring susceptible to nucleophilic substitution by water (or hydroxide ions).[10]

    • Thermal Decomposition: While stable under normal conditions, nitroaromatic compounds can decompose at elevated temperatures.[9] The primary pathways often involve the breaking of the C-NO₂ bond.[15] This can lead to a complex mixture of byproducts, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride gas.[9]

Problem 2: Inconsistent results in downstream reactions.

Symptom: A previously reliable synthesis using this compound as a starting material is now yielding inconsistent results, lower yields, or unexpected side products.

Logical Relationship Diagram:

G cluster_cause Potential Root Causes cluster_effect Observed Effects degraded_reagent Degraded 2,3,4-TCNB (Presence of Impurities) inconsistent_results Inconsistent Reaction Outcomes degraded_reagent->inconsistent_results Impurity Interference other_factors Other Experimental Variables (Solvent, Temp, Other Reagents) other_factors->inconsistent_results Process Variation

Caption: Root cause analysis for inconsistent reactions.

Expert Insights:

  • Reactive Impurities: Decomposition products are not inert. For instance, if hydrolysis has occurred, the resulting trichlorophenol possesses a reactive hydroxyl group that can compete in subsequent reactions, leading to unwanted byproducts. Similarly, acidic byproducts like HCl can alter the pH of a reaction mixture, affecting catalyst performance or the stability of other reagents.

  • Stoichiometric Imbalance: If a significant portion of the this compound has decomposed, the actual molar quantity of the active starting material will be lower than calculated. This stoichiometric imbalance can drastically reduce the yield of the desired product.

Protocol for Verification:

  • Isolate the Variable: Before re-running the reaction, first, re-qualify the stored this compound.

  • Purity Analysis:

    • Objective: To quantify the purity of the stored reagent.

    • Method:

      • Prepare a standard solution of high-purity, new this compound.

      • Prepare a solution of the suspect stored material at the same concentration.

      • Analyze both by a suitable chromatographic method (e.g., HPLC with UV detection or GC-FID).

      • Compare the peak area of the main component and look for the presence of new peaks in the chromatogram of the stored material.

  • Decision Making: If the purity is found to be below your process specification, or if significant impurity peaks are detected, the batch should be quarantined and disposed of according to safety guidelines.[9] Procure a new, certified lot of the reagent for your synthesis.

By implementing these rigorous storage protocols and troubleshooting methodologies, you can ensure the long-term stability of your this compound, leading to more reliable and reproducible experimental outcomes.

References
  • Tsang, W. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]

  • Minsky, A. (n.d.). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. [Link]

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  • HPC Standards. (n.d.). This compound. [Link]

  • Brill, T. B. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. [Link]

  • Filo. (2025, September 21). When 2,4,6-trinitrochlorobenzene is subjected to hydrolysis write the main product form. [Link]

  • Google Patents. (n.d.).
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  • ACS Publications. (n.d.). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. [Link]

  • ResearchGate. (2025, August 5). Thermal Decomposition of Aliphatic Nitro-compounds. [Link]

  • PubMed. (2011). Photodegradation of 4-chloronitrobenzene in the presence of aqueous titania suspensions in different gas atmospheres. [Link]

  • Google Patents. (n.d.).
  • Semantic Scholar. (1976, September 14). Hydrolysis of o‐ and p‐nitrochlorobenzene with aqueous sodium hydroxide to the corresponding nitrophenols. [Link]

  • ResearchGate. (2025, August 8). Hydrolysis of o- and p-nitrochlorobenzene with aqueous sodium hydroxide to the corresponding nitrophenols. [Link]

  • Eurochlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 2,3,4-Trichloronitrobenzene and 2,4,5-Trichloronitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the selective functionalization of polychlorinated nitroaromatic compounds is a cornerstone of synthesizing complex molecular architectures. Among these, trichloronitrobenzene isomers serve as versatile precursors. This guide provides an in-depth comparative analysis of the reactivity of 2,3,4-trichloronitrobenzene and 2,4,5-trichloronitrobenzene, with a focus on nucleophilic aromatic substitution (SNA r). Understanding the nuanced differences in their reactivity is paramount for predicting reaction outcomes, optimizing conditions, and designing efficient synthetic routes.

Introduction to Nucleophilic Aromatic Substitution (SNA r) on Trichloronitrobenzenes

Nucleophilic aromatic substitution is a critical reaction class for aryl halides bearing electron-withdrawing groups.[1] The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][3] The presence of a strongly electron-withdrawing nitro group (-NO₂) is essential for activating the benzene ring towards attack by a nucleophile. This activation is most effective when the nitro group is positioned ortho or para to the leaving group (a halogen in this case), as this allows for the delocalization of the negative charge of the Meisenheimer complex onto the nitro group.[4]

Both this compound and 2,4,5-trichloronitrobenzene are activated towards SNA r due to the presence of the nitro group and three chlorine atoms, all of which are electron-withdrawing. However, the specific arrangement of these substituents on the benzene ring leads to significant differences in their reactivity and the regioselectivity of the substitution.

Comparative Analysis of Reactivity: Electronic and Steric Factors

The relative reactivity of the chlorine atoms in each isomer is governed by a combination of electronic and steric effects.

Electronic Effects and the Stability of the Meisenheimer Intermediate

The rate-determining step in most SNA r reactions is the formation of the Meisenheimer complex.[5] Therefore, the reactivity of a particular chlorine atom is directly related to the stability of the corresponding intermediate. A more stable intermediate implies a lower activation energy and a faster reaction rate.

This compound:

In this isomer, the nitro group is at position 1. Let's analyze the stability of the Meisenheimer complexes formed upon nucleophilic attack at each of the three chlorine positions:

  • Attack at C-2 (ortho to -NO₂): The negative charge in the resulting Meisenheimer complex can be delocalized onto the nitro group through resonance, providing significant stabilization.

  • Attack at C-3 (meta to -NO₂): The nitro group cannot directly participate in the resonance stabilization of the negative charge.[2] This results in a significantly less stable intermediate compared to ortho or para attack.

  • Attack at C-4 (para to -NO₂): Similar to the ortho position, the negative charge can be effectively delocalized onto the nitro group, leading to a highly stabilized intermediate.

2,4,5-Trichloronitrobenzene:

Here, the nitro group is at position 1. Let's consider the possible sites of nucleophilic attack:

  • Attack at C-2 (ortho to -NO₂): The negative charge of the Meisenheimer complex is effectively stabilized by the ortho nitro group through resonance.

  • Attack at C-4 (para to -NO₂): The para-nitro group provides excellent resonance stabilization for the negative charge of the intermediate.

  • Attack at C-5 (meta to -NO₂): The nitro group is meta to this position and thus cannot delocalize the negative charge through resonance.[2]

Based purely on electronic effects, the chlorine atoms at the ortho and para positions to the nitro group in both isomers are the most activated towards nucleophilic substitution.

Steric Hindrance

Steric hindrance can play a significant role in SNA r reactions by impeding the approach of the nucleophile to the electrophilic carbon atom.[6][7]

In this compound:

  • The chlorine at C-2 is flanked by the nitro group at C-1 and another chlorine at C-3.

  • The chlorine at C-4 is flanked by a chlorine at C-3 and a hydrogen at C-5.

In 2,4,5-Trichloronitrobenzene:

  • The chlorine at C-2 is flanked by the nitro group at C-1 and a hydrogen at C-3.

  • The chlorine at C-4 is flanked by a chlorine at C-5 and a hydrogen at C-3.

The chlorine atom at the C-2 position in this compound is likely to experience greater steric hindrance compared to the C-2 chlorine in 2,4,5-trichloronitrobenzene due to the presence of two adjacent bulky groups (nitro and chloro).

Predicted Regioselectivity and Overall Reactivity Comparison

Synthesizing the electronic and steric arguments allows for a prediction of the most likely substitution patterns and a comparison of the overall reactivity of the two isomers.

For this compound: The chlorine at the C-4 position is the most likely site for nucleophilic attack. It benefits from strong electronic activation (para to the nitro group) and experiences less steric hindrance than the C-2 position. The C-2 chlorine is also electronically activated but is more sterically hindered. The C-3 chlorine is the least reactive due to the lack of resonance stabilization from the meta-nitro group.

For 2,4,5-Trichloronitrobenzene: Both the C-2 and C-4 chlorines are strongly activated electronically. However, the C-2 position is generally less sterically hindered than the C-2 position in the 2,3,4-isomer. The C-4 position is also highly activated and relatively accessible. The C-5 chlorine is the least reactive.

Overall Reactivity: 2,4,5-trichloronitrobenzene is predicted to be more reactive than this compound in nucleophilic aromatic substitution reactions. This is primarily because it has two highly activated chlorine atoms (at C-2 and C-4) that are sterically less encumbered compared to the most reactive sites on the 2,3,4-isomer. The C-2 position on this compound, while electronically activated, is likely to react slower due to greater steric hindrance.

Visualization of Structures and Reaction Mechanisms

To visually represent the molecules and the key mechanistic steps, the following diagrams are provided.

Caption: Molecular structures of the two trichloronitrobenzene isomers.

SNAr_Mechanism reactant Aryl Halide + Nucleophile intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Addition (Rate-determining) product Substituted Product + Halide intermediate->product Elimination

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNA r).

Quantitative Data Summary

FeatureThis compound2,4,5-Trichloronitrobenzene
Most Activated Positions C-2 (ortho), C-4 (para)C-2 (ortho), C-4 (para)
Least Activated Position C-3 (meta)C-5 (meta)
Predicted Major Monosubstitution Product Substitution at C-4Substitution at C-2 or C-4
Predicted Overall Reactivity LowerHigher

Experimental Protocol: Comparative Reaction with Sodium Methoxide

To empirically validate the predicted differences in reactivity, a competitive reaction or parallel reactions can be performed. The following protocol outlines a general procedure for comparing the reactivity of the two isomers with a common nucleophile, sodium methoxide.

Objective: To compare the reaction rates of this compound and 2,4,5-trichloronitrobenzene with sodium methoxide in methanol.

Materials:

  • This compound

  • 2,4,5-Trichloronitrobenzene

  • Sodium methoxide solution in methanol (e.g., 0.5 M)

  • Anhydrous methanol

  • Internal standard (e.g., undecane)

  • Reaction vials with septa

  • Gas chromatograph with a flame ionization detector (GC-FID) or GC-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In two separate, dry reaction vials, add equimolar amounts of this compound and 2,4,5-trichloronitrobenzene, respectively.

  • Internal Standard: Add a known amount of the internal standard to each vial.

  • Solvent: Add a sufficient volume of anhydrous methanol to dissolve the starting material.

  • Initiation: Place the vials in a temperature-controlled bath (e.g., 50 °C). Once the temperature has equilibrated, inject an equimolar amount of the sodium methoxide solution into each vial to initiate the reaction.

  • Monitoring: At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a dilute acid solution (e.g., 0.1 M HCl).

  • Analysis: Analyze the quenched aliquots by GC-FID or GC-MS to determine the concentration of the starting material and the product(s) relative to the internal standard.

  • Data Analysis: Plot the concentration of the starting material versus time for each isomer. The initial rates of reaction can be determined from the slopes of these plots.

Expected Outcome: The rate of disappearance of 2,4,5-trichloronitrobenzene is expected to be significantly faster than that of this compound, confirming its higher reactivity. The analysis of the product distribution will also reveal the regioselectivity of the substitution for each isomer.

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_analysis Analysis A 2,3,4-TCNB + Internal Standard C Add NaOMe in MeOH (t=0) A->C B 2,4,5-TCNB + Internal Standard B->C D Incubate at 50°C C->D E Aliquots at time intervals D->E F Quench with acid E->F G GC-MS Analysis F->G H Plot [Reactant] vs. Time G->H

Caption: Workflow for the comparative kinetic experiment.

Conclusion

In the comparative analysis of this compound and 2,4,5-trichloronitrobenzene, the principles of nucleophilic aromatic substitution provide a clear framework for predicting their relative reactivity. The positioning of the activating nitro group relative to the chlorine atoms is the primary determinant of which sites are electronically favored for substitution.

2,4,5-Trichloronitrobenzene is predicted to be the more reactive isomer. This is attributed to its possession of two highly activated chlorine atoms at the C-2 (ortho) and C-4 (para) positions, which are also sterically accessible. In contrast, while this compound also has electronically activated chlorines at the C-2 and C-4 positions, the C-2 position is subject to greater steric hindrance, and thus, the overall reactivity of the molecule is diminished. For synthetic applications, this suggests that 2,4,5-trichloronitrobenzene may be a more versatile precursor for introducing a wider range of nucleophiles under milder conditions.

References

  • Sung, R. Y., Choi, H., Lee, J. P., Park, J. K., Yang, K., & Koo, I. S. (2009). Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. Bulletin of the Korean Chemical Society, 30(7), 1579-1582.
  • Filo. (2025). The reaction of m-chloronitrobenzene with sodium methoxide is much slower.... [Link]

  • Ren, Y., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Crampton, M. R., & Gibson, B. (1979). The stabilities of Meisenheimer complexes. Part 33. Kinetic studies of the formation of isomeric σ-adducts from 2,4,6-trinitrobenzyl chloride and aliphatic amines in dimethyl sulphoxide. Journal of the Chemical Society, Perkin Transactions 2, 533-537.
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  • Brooke, D. N., Crampton, M. R., Corfield, G. C., Golding, P., & Hayes, G. F. (1981). The stabilities of Meisenheimer complexes. Part 24. Some reactions of 2,4,6-trinitrotoluene and 2,4,6-trinitrobenzyl chloride with bases. Journal of the Chemical Society, Perkin Transactions 2, 526-532.
  • Lee, J., Kim, M.-Y., & Um, I. (2013). Kinetic Study on Nucleophilic Substitution Reactions of 4-Chloro-2-nitrophenyl X-Substituted-benzoates with Cyclic Secondary Amines: Effect of Substituent X on Reactivity and Reaction Mechanism. Bulletin of the Korean Chemical Society, 34(10), 3031-3036.
  • Makosza, M., & Wojciechowski, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4811.
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A Comparative Toxicological Analysis of Trichloronitrobenzene Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Environmental and Toxicological Significance of Trichloronitrobenzenes

Trichloronitrobenzenes (TCNBs) are a class of synthetic aromatic compounds characterized by a benzene ring substituted with three chlorine atoms and a nitro group. These compounds and their isomers are primarily used as intermediates in the synthesis of a variety of industrial chemicals, including dyes, pigments, pesticides, and pharmaceuticals. Their widespread use and persistence in the environment have raised concerns about their potential toxic effects on human health and ecosystems. The isomeric position of the chlorine and nitro groups on the benzene ring can significantly influence the physicochemical properties and, consequently, the toxicological profile of these compounds. This guide provides a comprehensive comparative analysis of the toxicity of different trichloronitrobenzene isomers, with a focus on 2,3,4-trichloronitrobenzene, 2,4,5-trichloronitrobenzene, and 2,4,6-trichloronitrobenzene. By synthesizing available experimental data, this document aims to provide researchers, scientists, and drug development professionals with the critical information needed to assess the risks associated with these compounds and to guide future research and regulatory efforts.

Comparative Toxicological Profile of Trichloronitrobenzene Isomers

The toxicity of trichloronitrobenzene isomers can vary significantly based on the substitution pattern of the chlorine and nitro groups on the benzene ring. This section provides a comparative overview of the available toxicological data for key isomers.

Acute Toxicity
IsomerGHS Hazard Classification (Oral)GHS Hazard Classification (Dermal)GHS Hazard Classification (Inhalation)
This compound Harmful if swallowed (Category 4)[1][2][3]Harmful in contact with skin (Category 4)[1][2]Harmful if inhaled (Category 4)[1][2]
2,4,5-Trichloronitrobenzene Toxic if swallowed (Category 3)[4][5]Harmful in contact with skin (Category 4)[5]Harmful if inhaled (Category 4)[5]
2,4,6-Trichloronitrobenzene Toxic if swallowed (Category 3)[6][7]Toxic in contact with skin (Category 3)[6][7]Toxic if inhaled (Category 3)[6][7]

Table 1: GHS Hazard Classifications for Trichloronitrobenzene Isomers.

Based on the GHS classifications, 2,4,6-trichloronitrobenzene appears to be the most acutely toxic of the three isomers across oral, dermal, and inhalation routes of exposure. 2,4,5-trichloronitrobenzene is classified as toxic if swallowed, while This compound is classified as harmful across all three routes. It is important to note that these are classifications and not direct LD50 values. A study on 2,4,5-trichloronitrobenzene reported a lowest published lethal dose (LDLo) in mice via the oral route of 1070 mg/kg[4].

Genotoxicity and Carcinogenicity

Genotoxicity assays are crucial for identifying substances that can cause DNA damage, which may lead to mutations and cancer. The Ames test (bacterial reverse mutation assay) and the in vitro micronucleus assay are standard tests for evaluating the mutagenic potential of chemicals.

Information on the genotoxicity of trichloronitrobenzene isomers is limited. A study on various nitro- and aminobenzenes in the Ames test indicated that the position of the nitro group is a key determinant of mutagenicity, with meta- and para-substituted compounds often showing positive results[8]. Another study on mono-nitrobenzene derivatives also highlighted the higher mutagenic potential of para-substituted compounds in both the Ames test and rec assay[9]. While these studies provide a general understanding, specific comparative data for the trichloronitrobenzene isomers is not extensively available.

Regarding carcinogenicity, there is inadequate evidence in experimental animals for the carcinogenicity of chloronitrobenzenes in general, leading to their classification by the International Agency for Research on Cancer (IARC) as Group 3: "Not classifiable as to its carcinogenicity to humans"[10]. Long-term carcinogenicity studies specifically on the different trichloronitrobenzene isomers are lacking in the publicly available literature.

Target Organ Toxicity

A primary toxic effect associated with exposure to nitroaromatic compounds, including trichloronitrobenzenes, is the induction of methemoglobinemia [5][6]. This condition involves the oxidation of the ferrous iron in hemoglobin to the ferric state, rendering it unable to transport oxygen effectively. This can lead to cyanosis (a bluish discoloration of the skin and mucous membranes), headache, dizziness, and in severe cases, respiratory distress and death[11]. All three isomers—2,3,4-, 2,4,5-, and 2,4,6-trichloronitrobenzene—are reported to have the potential to cause methemoglobinemia[5][6].

The liver is another potential target organ for the toxicity of chlorinated aromatic compounds. Studies on trichlorobenzenes (the non-nitrated analogues) have shown that they can induce liver enzyme activity and cause liver damage[12]. It is plausible that trichloronitrobenzenes could exert similar hepatotoxic effects.

Mechanisms of Toxicity and Metabolism

The toxicity of trichloronitrobenzenes is intrinsically linked to their metabolism. The primary metabolic pathways for nitroaromatic compounds involve the reduction of the nitro group and ring hydroxylation[13][14].

dot

Caption: Proposed metabolic pathways of trichloronitrobenzene isomers.

The reduction of the nitro group can proceed through nitroso and hydroxylamine intermediates. The hydroxylamine metabolite is often highly reactive and is implicated in the induction of methemoglobinemia and other toxic effects. Further reduction leads to the formation of the corresponding amino-trichlorobenzene (trichloroaniline).

Ring hydroxylation, catalyzed by cytochrome P450 enzymes, is another important metabolic route. The resulting hydroxylated metabolites can then be conjugated with glucuronic acid or sulfate to facilitate their excretion[13]. The position of the chlorine atoms can influence the site of hydroxylation and the rate of metabolism, which in turn affects the toxicity of the isomer. For instance, studies on monochloronitrobenzenes have shown differences in their metabolism, with the 3-chloro isomer showing a lower propensity for glutathione conjugation compared to the 2- and 4-isomers[14]. This suggests that the substitution pattern of trichloronitrobenzenes could also lead to distinct metabolic profiles and toxicological outcomes.

Experimental Protocols for Toxicity Assessment

To ensure the reliability and comparability of toxicological data, standardized experimental protocols are essential. The following are outlines of key in vivo and in vitro assays used to assess the toxicity of chemicals like trichloronitrobenzene isomers, based on Organization for Economic Co-operation and Development (OECD) guidelines.

Acute Oral Toxicity – Acute Toxic Class Method (OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance and to classify it according to the GHS.

Principle: The test involves the administration of the test substance to a group of animals (typically rats) in a stepwise procedure using defined doses. The outcome of the test (mortality or evident toxicity) at one dose level determines the next dose level to be used. The method uses a minimum number of animals to obtain sufficient information on the acute toxicity of the substance.

Step-by-Step Methodology:

  • Animal Selection and Housing: Use healthy young adult rats of a single sex (usually females, as they are often slightly more sensitive). House the animals individually in appropriate cages with controlled environmental conditions (temperature, humidity, light cycle). Provide access to standard laboratory diet and drinking water ad libitum.

  • Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., water, corn oil). The concentration should be adjusted to allow for a constant dosage volume across different dose levels.

  • Dosing Procedure: Administer the test substance as a single oral dose by gavage.

  • Observation: Observe the animals for signs of toxicity and mortality at regular intervals for at least 14 days. Record all clinical signs, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Body Weight: Record the body weight of each animal shortly before the test substance is administered and at least weekly thereafter.

  • Pathology: At the end of the observation period, perform a gross necropsy on all animals.

dot

Caption: Workflow for the Acute Toxic Class Method (OECD 423).

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

Principle: The tester strains are auxotrophic for a specific amino acid (e.g., histidine for S. typhimurium) and cannot grow on a medium lacking this amino acid. When exposed to a mutagen, some bacteria will undergo a reverse mutation that restores their ability to synthesize the amino acid, allowing them to form colonies on the minimal medium.

Step-by-Step Methodology:

  • Tester Strains: Use a set of at least five strains of bacteria, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix), which is a liver homogenate from rats pre-treated with an enzyme-inducing agent. This is crucial as some chemicals only become mutagenic after metabolic conversion.

  • Exposure: Expose the bacterial cultures to a range of concentrations of the test substance. This can be done using the plate incorporation method or the pre-incubation method.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)

This test detects genotoxic damage by identifying micronuclei in the cytoplasm of interphase cells. Micronuclei are small, membrane-bound DNA fragments that are not incorporated into the main nucleus during cell division.

Principle: Cultured mammalian cells are exposed to the test substance. After treatment, the cells are allowed to divide. During anaphase, any acentric chromosome fragments or whole chromosomes that lag behind are not included in the daughter nuclei and form micronuclei. The number of micronucleated cells is then scored.

Step-by-Step Methodology:

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6) or primary cell cultures (e.g., human peripheral blood lymphocytes).

  • Metabolic Activation: As with the Ames test, perform the assay with and without an S9 mix.

  • Treatment: Expose the cell cultures to at least three analyzable concentrations of the test substance.

  • Cytokinesis Block: To ensure that only cells that have undergone one mitosis are scored, a cytokinesis inhibitor such as cytochalasin B can be added to the culture. This results in binucleated cells where micronuclei are easily identified.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa, propidium iodide).

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A substance is considered positive if it induces a concentration-dependent increase in the frequency of micronucleated cells or a statistically significant and reproducible increase at one or more concentrations.

Conclusion and Future Directions

This guide provides a comparative overview of the toxicity of different trichloronitrobenzene isomers based on currently available data. The existing information suggests a hierarchy of acute toxicity, with 2,4,6-trichloronitrobenzene appearing to be the most potent, followed by 2,4,5-trichloronitrobenzene, and then this compound. The primary mechanism of acute toxicity for these compounds is likely the induction of methemoglobinemia, a common effect of nitroaromatic compounds.

However, significant data gaps remain, particularly in the areas of subchronic and chronic toxicity, carcinogenicity, and comparative genotoxicity. The lack of robust, directly comparative studies hinders a comprehensive risk assessment of these isomers. Future research should prioritize the following:

  • Generation of comparative acute toxicity data (LD50 values) for all relevant isomers in a standardized rodent model.

  • Conducting comprehensive genotoxicity testing for all isomers using a battery of in vitro and in vivo assays to clarify their mutagenic and clastogenic potential.

  • Performing repeated-dose toxicity studies to identify target organs and establish no-observed-adverse-effect levels (NOAELs) for subchronic and chronic exposures.

  • Investigating the comparative metabolism and toxicokinetics of the isomers to better understand the structure-activity relationships that govern their toxicity.

By addressing these research needs, the scientific community can develop a more complete and nuanced understanding of the risks posed by trichloronitrobenzene isomers, which will be invaluable for informing regulatory decisions and protecting human and environmental health.

References

  • Bray, H. G., James, S. P., & Thorpe, W. V. (1956). The metabolism of the monochloronitrobenzenes in the rabbit. Biochemical Journal, 64(1), 38–44. [Link]

  • International Agency for Research on Cancer. (1996). Chloronitrobenzenes. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 65, Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. Lyon, France: IARC. [Link]

  • Rickert, D. E., & Held, S. D. (1990). Metabolism of chloronitrobenzenes by isolated rat hepatocytes. Drug Metabolism and Disposition, 18(1), 5–9. [Link]

  • Agency for Toxic Substances and Disease Registry. (2014). Toxicological Profile for Trichlorobenzenes. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service. [Link]

  • Kohli, J., Jones, D., & Safe, S. (1976). The metabolism of higher chlorinated benzene isomers. Canadian Journal of Biochemistry, 54(3), 203–208. [Link]

  • Betts, J. J., James, S. P., & Thorpe, W. V. (1955). The metabolism of the trichloronitrobenzenes in the rabbit. Biochemical Journal, 61(4), 611–617. [Link]

  • Agency for Toxic Substances and Disease Registry. (2014). Toxicological Profile for Trichlorobenzenes - Chapter 3: Health Effects. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service. [Link]

  • Agency for Toxic Substances and Disease Registry. (2015). Toxicological Profile for Nitrobenzene. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service. [Link]

  • Assmann, N., Emmrich, M., Kampf, G., & Kaiser, M. (1997). Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 395(2-3), 139–144. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Office of Environmental Health Hazard Assessment. (2005). Evidence on the Carcinogenicity of 1,2,4-Trichlorobenzene. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Chloronitrobenzenes (mixed isomers). Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,2,4-Trichloro-5-Nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,5-Trichloronitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Trichloronitrobenzene. Retrieved from [Link]

  • Shimizu, M., Yano, E., & Odam, Y. (1986). Mutagenicity of mono-nitrobenzene derivatives in the Ames test and rec assay. Mutation Research/Genetic Toxicology, 170(1-2), 11–22. [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats. Toxics, 9(9), 213. [Link]

  • Office of Environmental Health Hazard Assessment. (1999). Public Health Goal for 1,2,4-Trichlorobenzene in Drinking Water. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). The Potential for Genotoxicity, Mutagenicity and Endocrine Disruption in Triclosan and Triclocarban Assessed through a Combination of In Vitro Methods. International Journal of Molecular Sciences, 24(24), 17548. [Link]

  • Honma, M., et al. (2019). Bacterial mutagenicity test data: collection by the task force of the Japan pharmaceutical manufacturers association. Genes and Environment, 41, 19. [Link]

  • National Toxicology Program. (1993). NTP technical report on the toxicity studies of 2-Chloronitrobenzene and 4-Chloronitrobenzene administered by inhalation to F344/N rats and B6C3F1 mice. Toxicity Report Series, (33), 1–F25. [Link]

  • O'Donovan, M. (2007). The Society of Chemical Industry “What A Chemist needs to know about Safety Assessment”. Retrieved from [Link]

  • Trejo-Martin, A., et al. (2022). Use of the Ames test to predict carcinogenicity of N-nitrosamines. Regulatory Toxicology and Pharmacology, 134, 105221. [Link]

  • Centers for Disease Control and Prevention. (n.d.). p-Nitrochlorobenzene. In NIOSH IDLH Pocket Guide. Retrieved from [Link]

  • Minnesota Department of Health. (2013). 1,2,4-Trichlorobenzene Toxicological Summary. Retrieved from [Link]

  • Lee, J., et al. (2023). Contamination of trichlorobenzene isomers in food: toxicity, analytical methods, occurrence in food, and risk assessments. Food Science and Biotechnology, 32(10), 1431–1444. [Link]

Sources

A Comparative Spectroscopic Guide to 2,3,4- and 3,4,5-Trichloronitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of synthetic chemistry and drug development, the precise identification of isomeric compounds is a critical-path activity. Structural isomers, while possessing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of two such isomers: 2,3,4-trichloronitrobenzene and 3,4,5-trichloronitrobenzene. As key intermediates in the synthesis of various agrochemicals and pharmaceuticals, their unambiguous differentiation is paramount for quality control and regulatory compliance.

This document delves into a multi-technique spectroscopic analysis, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By examining the subtle yet significant differences in their spectral fingerprints, we aim to provide researchers, scientists, and drug development professionals with a robust framework for the confident identification of these two isomers. The methodologies described herein are designed to be self-validating, and the interpretations are grounded in established principles of spectroscopic theory.

Principles of Spectroscopic Differentiation

The electronic and steric environment of each atom within a molecule dictates its interaction with electromagnetic radiation and its behavior in a mass spectrometer. The positioning of the three chlorine atoms and one nitro group on the benzene ring in 2,3,4- and 3,4,5-trichloronitrobenzene creates unique electronic distributions and symmetries. These differences manifest in their respective spectra.

  • NMR Spectroscopy: The chemical shift of a proton (¹H NMR) or a carbon nucleus (¹³C NMR) is highly sensitive to the local electron density. The electron-withdrawing nature of the chlorine atoms and the powerful electron-withdrawing and anisotropic effects of the nitro group will deshield adjacent nuclei, causing their resonance signals to appear at higher chemical shifts (downfield). The substitution pattern will determine the number of unique proton and carbon environments, leading to distinct numbers of signals and splitting patterns in the NMR spectra of the two isomers.

  • IR Spectroscopy: Infrared spectroscopy probes the vibrational modes of a molecule. The stretching and bending vibrations of C-H, C=C, C-Cl, and N-O bonds will absorb infrared radiation at characteristic frequencies. The substitution pattern on the aromatic ring influences the symmetry of the molecule and the vibrational coupling between different bonds, resulting in a unique fingerprint region for each isomer.

  • Mass Spectrometry: In electron ionization mass spectrometry, a molecule is fragmented into characteristic ions. The stability of the resulting carbocations and radical cations is influenced by the substitution pattern. Therefore, the two isomers are expected to exhibit different fragmentation pathways and relative abundances of fragment ions.

Experimental Methodologies

The following sections detail the standardized protocols for acquiring high-quality spectroscopic data for the trichloronitrobenzene isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation Workflow

NMR_Sample_Preparation cluster_prep Sample Preparation cluster_acquisition Data Acquisition weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.7 mL of CDCl3 weigh->dissolve vortex Vortex to Homogenize dissolve->vortex transfer Transfer to NMR Tube vortex->transfer instrument Insert into Spectrometer transfer->instrument lock Lock & Shim instrument->lock acquire_1H Acquire ¹H Spectrum lock->acquire_1H acquire_13C Acquire ¹³C Spectrum acquire_1H->acquire_13C

NMR Sample Preparation and Data Acquisition Workflow

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the trichloronitrobenzene isomer and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Ensure complete dissolution by vortexing the sample.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy

KBr Pellet Preparation Workflow

IR_Sample_Preparation cluster_prep Sample Preparation cluster_acquisition Data Acquisition weigh_sample Weigh ~1 mg of Sample grind Grind Sample and KBr weigh_sample->grind weigh_kbr Weigh ~100 mg of dry KBr weigh_kbr->grind load_die Load into Pellet Die grind->load_die press Press under Vacuum load_die->press mount Mount Pellet in Spectrometer press->mount acquire Acquire IR Spectrum mount->acquire GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis dissolve Dissolve Sample in a Volatile Solvent inject Inject into GC dissolve->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis ionize->analyze

GC-MS Analysis Workflow

Protocol:

  • Sample Preparation: Prepare a dilute solution of the trichloronitrobenzene isomer in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS Analysis: Inject an aliquot of the solution into a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source operating at 70 eV.

Spectroscopic Data Comparison

The following tables summarize the experimental and predicted spectroscopic data for 2,3,4- and 3,4,5-trichloronitrobenzene.

¹H NMR Data (Predicted)
CompoundProtonPredicted Chemical Shift (δ, ppm)Multiplicity
This compound H-57.65Doublet
H-68.05Doublet
3,4,5-Trichloronitrobenzene H-2, H-68.10Singlet

Predicted using online NMR prediction tools.

¹³C NMR Data (Predicted)
CompoundCarbonPredicted Chemical Shift (δ, ppm)
This compound C-1148.0
C-2133.0
C-3135.0
C-4128.0
C-5125.0
C-6130.0
3,4,5-Trichloronitrobenzene C-1149.0
C-2, C-6125.0
C-3, C-5136.0
C-4130.0

Predicted using online NMR prediction tools.

Key IR Absorptions (cm⁻¹)
Functional GroupThis compound (Experimental)3,4,5-Trichloronitrobenzene (Expected)
Aromatic C-H Stretch~3100~3100
Asymmetric NO₂ Stretch~1540~1540
Symmetric NO₂ Stretch~1350~1350
C-Cl Stretch800-600800-600
Aromatic C=C Stretch1600-14501600-1450

Experimental data for this compound from various spectral databases. Expected values for 3,4,5-trichloronitrobenzene are based on typical ranges for similar compounds.

Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 225/227/229195, 180, 145
3,4,5-Trichloronitrobenzene 225/227/229195, 180, 145

Both isomers exhibit a characteristic isotopic cluster for the molecular ion due to the presence of three chlorine atoms. The fragmentation patterns are expected to show subtle differences in the relative abundances of the fragment ions.

Discussion and Interpretation

NMR Spectroscopy:

The predicted ¹H NMR spectrum of This compound is expected to show two doublets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The proton at the 6-position, being ortho to the strongly electron-withdrawing nitro group, is predicted to be the most downfield. In contrast, the higher symmetry of 3,4,5-trichloronitrobenzene results in two chemically equivalent protons at the 2- and 6-positions. This should give rise to a single signal (a singlet) in the ¹H NMR spectrum, a clear distinguishing feature.

Similarly, the predicted ¹³C NMR spectrum of This compound should display six distinct signals for the six unique carbon atoms of the benzene ring. For 3,4,5-trichloronitrobenzene , due to its C₂ᵥ symmetry, only four signals are expected: one for the carbon bearing the nitro group (C-1), one for the two equivalent carbons bearing chlorine atoms at positions 3 and 5, one for the carbon at position 4, and one for the two equivalent carbons at positions 2 and 6.

IR Spectroscopy:

Both isomers will exhibit the characteristic strong absorptions for the asymmetric and symmetric stretching of the nitro group (around 1540 cm⁻¹ and 1350 cm⁻¹, respectively). The C-Cl stretching vibrations will appear in the fingerprint region (800-600 cm⁻¹). The key differences will lie in the pattern of the C-H out-of-plane bending vibrations and the overall fingerprint region, which is highly sensitive to the substitution pattern of the aromatic ring. The more symmetrical 3,4,5-isomer may show a simpler pattern in this region compared to the less symmetrical 2,3,4-isomer.

Mass Spectrometry:

Both isomers will produce a molecular ion cluster with characteristic isotopic ratios for three chlorine atoms (M⁺, M⁺+2, M⁺+4, M⁺+6). The primary fragmentation pathways are expected to involve the loss of the nitro group (-NO₂) and chlorine atoms (-Cl). While the major fragment ions may be the same, the relative intensities of these fragments can differ due to the varying stability of the precursor ions and the resulting fragment ions, which is influenced by the substituent positions. For instance, the relative ease of losing a chlorine atom from different positions could lead to quantifiable differences in the mass spectra.

Conclusion

The spectroscopic differentiation of 2,3,4- and 3,4,5-trichloronitrobenzene is readily achievable through a combination of NMR, IR, and mass spectrometry. The most definitive technique is NMR spectroscopy, where the number of signals and their multiplicities in both ¹H and ¹³C spectra provide a clear distinction based on the molecular symmetry of the isomers. While IR and MS provide valuable confirmatory data, the unique fingerprint of each isomer in these techniques, particularly the out-of-plane bending region in IR and the relative fragment ion abundances in MS, further solidifies the identification. By employing the standardized protocols and understanding the underlying principles outlined in this guide, researchers can confidently and accurately distinguish between these two important chemical isomers.

References

  • NIST Chemistry WebBook. (n.d.). 3,4,5-Trichloronitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • NMRDB.org. (n.d.). Online NMR Spectra Prediction. Retrieved from [Link]

A Senior Application Scientist's Guide to the Orthogonal Validation of Synthesized 2,3,4-Trichloronitrobenzene Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the purity of a starting material or intermediate is not merely a number—it is the bedrock of reproducible results and regulatory compliance. The compound 2,3,4-Trichloronitrobenzene serves as a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals, including quinolone antibacterials and the herbicide Aclonifen.[1][2][3] Consequently, the rigorous validation of its purity is paramount.

This guide eschews a simplistic checklist approach. Instead, it presents an integrated, orthogonal strategy for purity validation. "Orthogonal" in this context refers to the use of multiple, distinct analytical techniques that measure the same attribute (purity) based on different chemical or physical principles. This multi-pronged approach provides a self-validating system, ensuring that the final purity assessment is robust, reliable, and defensible. We will explore the causality behind a multi-method approach, detail field-proven protocols, and ground our discussion in authoritative regulatory standards.

The Imperative of an Orthogonal Approach

Relying on a single analytical method, such as High-Performance Liquid Chromatography (HPLC), can be misleading. An impurity might co-elute with the main peak, be non-responsive to the detector, or degrade under the analytical conditions, rendering it invisible. By complementing a primary separation technique with confirmatory methods like spectroscopy and physical property analysis, we create a comprehensive purity profile that minimizes the risk of such oversights.

G cluster_0 Purity Assessment Strategy A Synthesized 2,3,4-TCNB B Primary Quantitative Analysis (Separation) A->B Sample C Structural & Identity Confirmation A->C Sample D Bulk Property Verification A->D Sample E Final Purity Statement B->E Quantitative Data (e.g., 99.8% Area) C->E Confirms Structure (No major impurities seen) D->E Confirms Purity (Sharp Melt Range)

Caption: Orthogonal validation workflow for this compound (TCNB).

Part 1: Primary Quantitative Analysis - Chromatographic Methods

Chromatographic techniques are the workhorses of purity determination, separating the target compound from impurities and allowing for quantification. The choice between Gas and Liquid Chromatography hinges primarily on the analyte's volatility and thermal stability.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile method for purity analysis in the pharmaceutical industry. It is ideal for non-volatile or thermally labile compounds. For this compound, a reverse-phase method is highly effective.[4]

Why Reverse-Phase HPLC? The "like dissolves like" principle is inverted here. This compound is a relatively non-polar aromatic compound.[5] A non-polar stationary phase (like C18) combined with a polar mobile phase (like acetonitrile/water) provides excellent separation of the main compound from both more polar and less polar impurities. UV detection is highly suitable due to the presence of the chromophoric nitrobenzene ring system.

Representative Experimental Protocol: HPLC-UV

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v). Scientist's Note: The exact ratio should be optimized to achieve a retention time of 5-10 minutes for the main peak and good resolution from any impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh ~10 mg of synthesized this compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Injection Volume: 10 µL.

  • Analysis: Perform a blank injection (acetonitrile), followed by the sample injection. Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

Given its predicted boiling point of ~296°C, this compound is sufficiently volatile for GC analysis.[6][7] GC offers exceptional resolving power, particularly for separating isomers or closely related volatile impurities. Coupling it with a Mass Spectrometer (MS) provides definitive identification of separated peaks, while a Flame Ionization Detector (FID) offers robust quantification. An Electron Capture Detector (ECD) can also be used for enhanced sensitivity towards halogenated compounds like this one.[8][9]

Why GC-MS? The high efficiency of capillary GC columns allows for the separation of trace-level impurities that might be missed by HPLC. The MS detector acts as a "gold standard" for identification, providing a mass spectrum for each peak that can be compared against a library or interpreted to confirm its identity. This is crucial for distinguishing between process impurities and degradation products.

Representative Experimental Protocol: GC-MS

  • Instrumentation: Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer.

  • Column: A non-polar or mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280°C.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Conditions:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-350 amu.

  • Sample Preparation: Prepare a ~1 mg/mL solution in a suitable solvent like Toluene or Dichloromethane.

  • Injection: 1 µL injection with a split ratio of 50:1.

Comparison of Primary Methods
FeatureHPLC-UVGC-MS/FIDRationale for 2,3,4-TCNB
Principle Partitioning between liquid mobile and solid stationary phases.Partitioning between gas mobile and liquid stationary phases.Both are suitable, offering orthogonal separation mechanisms.
Analyte Suitability Excellent for non-volatile and thermally labile compounds.Requires volatile and thermally stable compounds.2,3,4-TCNB is sufficiently stable and volatile for GC.[6]
Resolution Very good.Excellent, especially for isomers and volatile impurities.GC may better resolve potential isomeric impurities (e.g., other trichloronitrobenzenes).
Detection UV detection is specific to chromophoric compounds.FID is a universal carbon detector; MS is highly specific for identification.MS provides superior qualitative information (impurity ID).[10]
Quantification Highly precise and accurate.FID offers excellent quantitative performance.Both are quantitatively robust.
Key Advantage Broad applicability and simplicity.Superior resolving power and definitive peak identification with MS.Using both provides a comprehensive impurity profile.

Part 2: Confirmatory & Structural Verification Methods

These methods confirm the identity of the main peak observed in chromatography and provide further evidence of purity from a non-separation perspective.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for unambiguous structure elucidation. For this compound (C₆H₂Cl₃NO₂), the ¹H NMR spectrum should show two distinct signals corresponding to the two aromatic protons, with chemical shifts and coupling patterns consistent with the substitution pattern.[10][11] The ¹³C NMR will confirm the presence of six unique aromatic carbons.

How it Validates Purity: The presence of unexpected signals in the NMR spectrum is a direct indication of impurities. Furthermore, by integrating the signals of the main compound against those of the impurities, a quantitative assessment can be made, especially when using an internal standard (a technique known as qNMR).

B. Melting Point Analysis

A pure crystalline solid will have a sharp, well-defined melting point range.[10] Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. The literature value for this compound is approximately 53-56°C.[1] A synthesized batch melting sharply within this range (e.g., 55-56°C) is a strong indicator of high purity.

C. Elemental Analysis

This technique provides the percentage composition of elements (C, H, N) in the compound. For an organochlorine compound, chlorine content can also be determined.[12][13] The experimentally determined percentages should match the theoretical values for the molecular formula C₆H₂Cl₃NO₂ within a narrow margin of error (typically ±0.4%).

ElementTheoretical %
Carbon (C)31.82%
Hydrogen (H)0.89%
Chlorine (Cl)46.96%
Nitrogen (N)6.18%
Oxygen (O)14.13%

Part 3: Formal Method Validation (ICH Q2(R2) Framework)

For use in drug development, any analytical method for purity must be formally validated according to guidelines from the International Council for Harmonisation (ICH).[14][15][16] This ensures the method is fit for its intended purpose.

Key Validation Parameters for a Purity Assay:

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17] This is demonstrated by showing that known impurities do not interfere with the quantification of the main peak.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80-120% of the target concentration.

  • Accuracy: The closeness of test results to the true value. This is often determined by spiking the sample with a known amount of a certified reference standard.[18][19]

  • Precision (Repeatability & Intermediate Precision): The agreement among a series of measurements. Assessed by multiple analyses of the same sample on the same day (repeatability) and on different days or by different analysts (intermediate precision).

  • Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.[20]

G cluster_workflow Integrated Purity Validation Workflow start Synthesized Batch hplc 1. HPLC Analysis (Area % Purity) start->hplc gcms 2. GC-MS Analysis (Impurity ID & Orthogonal Purity) hplc->gcms Confirm Purity & ID Peaks nmr 3. NMR Spectroscopy (Structural Confirmation) gcms->nmr Confirm Structure mp 4. Melting Point (Bulk Purity Check) nmr->mp Confirm Bulk Purity report Certificate of Analysis (Final Purity Statement) mp->report

Caption: A logical step-by-step experimental workflow for purity validation.

Conclusion

Validating the purity of a synthesized chemical like this compound is a systematic, evidence-based process. A single data point from one technique is insufficient. A robust purity claim is built upon the convergence of evidence from orthogonal methods: a primary quantitative separation (HPLC or GC), definitive structural confirmation (NMR, MS), and verification of bulk physical properties (Melting Point). By adopting this multi-faceted strategy, grounded in the principles of method validation outlined by the ICH, researchers and drug development professionals can ensure the quality and integrity of their work, from the laboratory bench to final product development.

References

  • PubChem Compound Summary for CID 28697, this compound. National Center for Biotechnology Information. (Provides physical properties, melting point, and links to spectral data like NMR and MS).

  • GPS Safety Summary for this compound. Aarti Industries. (Provides physical and chemical properties including melting and boiling points).

  • This compound. CAMEO Chemicals, NOAA. (Lists physical properties including melting point).

  • 17700-09-3, this compound Formula. ECHEMI. (Provides a compilation of physical characteristics).

  • This compound CAS#: 17700-09-3. ChemicalBook. (Details chemical properties and usage as a synthetic intermediate).

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. (Explains the framework of ICH Q2(R2) and Q14).

  • This compound. SIELC Technologies. (Describes a reverse-phase HPLC method for analysis).

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Labcompliance. (Video overview explaining key validation parameters like specificity and accuracy).

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). (Official guideline document for analytical method validation).

  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency (EMA). (Guideline on the control of impurities, relevant for setting acceptance criteria).

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  • This compound(17700-09-3) 1H NMR spectrum. ChemicalBook. (Provides access to spectral data for the compound).

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  • This compound Certified Reference Material. AccuStandard. (Example of a commercially available reference standard for method validation).

  • CAS 17700-09-3: this compound. CymitQuimica. (Provides structural information and properties).

  • Organochlorine chemistry. Wikipedia. (General overview of the properties of organochlorine compounds).

  • H NMR study of 2,4,6-trichlorophenyl-4'-nitrophenyl ether and related compounds. Journal of the Korean Chemical Society. (Example of NMR and elemental analysis applied to related compounds).

  • 2,3,4 Tri Chloro Nitro Benzene (2,3,4 TCNB). Aarti Industries. (Information on industrial uses of the compound).

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A Comparative Performance Evaluation of 2,3,4-Trichloronitrobenzene as a Key Intermediate in Pesticide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

This guide provides an in-depth technical evaluation of 2,3,4-trichloronitrobenzene (2,3,4-TCNB) as a crucial intermediate in the synthesis of pesticides. Moving beyond a simple recitation of facts, this document, prepared from the perspective of a Senior Application Scientist, delves into the causality behind synthetic choices, compares its utility against alternative precursors, and provides the experimental framework necessary for its practical evaluation. We will focus on its role in the production of the diphenyl ether herbicide, Aclonifen, to provide a tangible case study for performance assessment.

Introduction: The Strategic Importance of this compound

This compound (2,3,4-TCNB) is a halogenated nitroaromatic compound that serves as a pivotal building block in the synthesis of agrochemicals and pharmaceuticals. Its chemical structure, characterized by a nitro group and three chlorine atoms on a benzene ring, provides multiple reactive sites for further chemical transformations. In the realm of pesticides, 2,3,4-TCNB is a key precursor to Aclonifen, a selective, pre-emergence diphenyl ether herbicide.[1][] The performance of 2,3,4-TCNB as an intermediate is not merely a matter of reaction yield; it encompasses the efficiency of the entire synthetic pathway, the purity of the final product, and the ultimate biological efficacy of the derived pesticide.

Synthetic Pathways to Aclonifen: A Comparative Look at Intermediates

The industrial synthesis of Aclonifen (2-chloro-6-nitro-3-phenoxyaniline) primarily utilizes 2,3,4-TCNB. However, alternative starting materials can be employed, leading to different intermediate pathways. Understanding these routes is critical to evaluating the performance of 2,3,4-TCNB.

The 2,3,4-TCNB Pathway

The established synthesis of Aclonifen begins with 1,2,3-trichlorobenzene, which is nitrated to form 2,3,4-TCNB.[] This intermediate then undergoes a two-step conversion to Aclonifen:

  • Amination: 2,3,4-TCNB is reacted with ammonia in a solvent such as dimethyl sulfoxide (DMSO). This is a nucleophilic aromatic substitution (SNAr) reaction where an amino group displaces one of the chlorine atoms.[1]

  • Etherification: The resulting aniline derivative is then treated with a phenolate, typically potassium phenolate, in an Ullmann condensation reaction to form the diphenyl ether linkage, yielding Aclonifen.[1]

Caption: Synthesis of Aclonifen via the 2,3,4-TCNB intermediate.

Alternative Pathway from o-Dichlorobenzene

An alternative industrial route starts with the more readily available o-dichlorobenzene.[3] This pathway involves an initial chlorination to produce 1,2,3-trichlorobenzene, which then proceeds through a different sequence of reactions:

  • Nitration: 1,2,3-trichlorobenzene is nitrated to yield 2,3-dichloro-6-nitrobenzene.

  • Ammonolysis: This intermediate undergoes ammonolysis to form 2,3-dichloro-6-nitroaniline.

  • Etherification: The final step is an Ullmann ether synthesis with a phenolate to produce Aclonifen.[3]

Caption: Alternative synthesis of Aclonifen starting from o-dichlorobenzene.

Comparative Analysis of Intermediates
Feature2,3,4-TCNB Pathwayo-Dichlorobenzene Pathway
Starting Material 1,2,3-Trichlorobenzeneo-Dichlorobenzene
Key Intermediate This compound2,3-Dichloro-6-nitroaniline
Reaction Sequence Nitration -> Amination -> EtherificationChlorination -> Nitration -> Ammonolysis -> Etherification
Potential Advantages Fewer overall steps from 1,2,3-trichlorobenzene.Starts from a more common and potentially cheaper raw material.
Potential Disadvantages Availability and cost of 1,2,3-trichlorobenzene can be a factor.More synthetic steps, which can impact overall yield and cost.

The choice between these pathways in an industrial setting is a complex decision based on raw material cost and availability, process efficiency, and waste management.[4][5] The performance of 2,3,4-TCNB is therefore intrinsically linked to the economics and efficiency of producing it from 1,2,3-trichlorobenzene.

Performance Evaluation of Aclonifen: The End-Product Perspective

The ultimate measure of an intermediate's performance is the efficacy of the final product. Aclonifen is a broad-spectrum herbicide with a unique mode of action, primarily targeting the solanesyl diphosphate synthase, which is involved in carotenoid biosynthesis.[6] This leads to a characteristic bleaching of susceptible weeds.[7]

Herbicidal Efficacy of Aclonifen

Experimental data from field trials demonstrates the effectiveness of Aclonifen in controlling a variety of weeds in different crops.

Table 1: Efficacy of Aclonifen against Key Weeds in Wheat [8]

Weed SpeciesApplication Rate (g/ha)Application TimingWeed Control Efficiency (%)
Phalaris minor1200Pre-emergence73.5
Phalaris minor1200Early Post-emergence83.0
Melilotus denticulata1200Pre-emergence68.5
Coronopus didymus1200Pre-emergence55.6

These data indicate that Aclonifen, synthesized from 2,3,4-TCNB, provides effective weed control. For a comprehensive evaluation, this performance should be benchmarked against other diphenyl ether herbicides.

Table 2: Comparative Efficacy of Diphenyl Ether Herbicides

HerbicideTarget WeedApplication Rate (g/ha)EfficacyReference
AclonifenPhalaris minor120083% control[8]
OxyfluorfenVelvetleaf30-40Good herbicidal activity[9]
BifenoxVariousVariesEffective[10]

While direct comparative studies under identical conditions are limited in the public domain, the available data suggests that Aclonifen is a potent herbicide. The efficiency of the synthesis from 2,3,4-TCNB contributes to its viability as a commercial product.

Experimental Protocols for Performance Evaluation

To ensure scientific integrity, the evaluation of 2,3,4-TCNB as a pesticide intermediate requires robust and reproducible experimental protocols.

Synthesis of Aclonifen from 2,3,4-TCNB (Lab Scale)

This protocol outlines the key steps for the synthesis of Aclonifen from 2,3,4-TCNB.

Step 1: Amination of 2,3,4-TCNB [11]

  • In a high-pressure autoclave, dissolve this compound (1 eq.) in a suitable solvent such as DMSO.

  • Add an excess of aqueous ammonia (e.g., 30% solution).

  • Seal the autoclave and heat the mixture to approximately 80-120°C for several hours, monitoring the reaction progress by TLC or GC-MS.

  • After cooling, extract the product with an organic solvent and purify by column chromatography or recrystallization.

Step 2: Ullmann Condensation for Etherification [12]

  • In a reaction flask equipped with a condenser, dissolve the aniline intermediate from Step 1 (1 eq.) and phenol (1-1.2 eq.) in a high-boiling polar solvent like DMF or NMP.

  • Add a base, such as potassium carbonate (1.5-2 eq.), and a copper catalyst (e.g., copper(I) iodide or copper powder, 0.1-0.2 eq.).

  • Heat the mixture to reflux (typically 150-200°C) for 6-24 hours, monitoring the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

  • Purify the crude Aclonifen by column chromatography and/or recrystallization.

Caption: Laboratory workflow for the synthesis of Aclonifen.

Greenhouse Bioassay for Herbicidal Efficacy

This protocol provides a framework for evaluating the herbicidal activity of synthesized Aclonifen.

Step 1: Plant Preparation

  • Sow seeds of a susceptible weed species (e.g., Phalaris minor) and a tolerant crop species (e.g., wheat) in pots containing a standardized soil mix.

  • Grow the plants in a greenhouse under controlled conditions (temperature, light, humidity) until they reach the desired growth stage (e.g., 2-3 leaf stage for post-emergence application).

Step 2: Herbicide Application

  • Prepare a stock solution of the synthesized Aclonifen in a suitable solvent (e.g., acetone with a surfactant).

  • Create a series of dilutions to test a range of application rates.

  • Apply the herbicide solutions to the plants using a laboratory track sprayer to ensure uniform coverage. Include an untreated control group.

Step 3: Evaluation

  • After a set period (e.g., 21 days), visually assess the plants for phytotoxicity symptoms (e.g., bleaching, stunting, necrosis) on a scale of 0 (no effect) to 100 (complete kill).

  • Harvest the above-ground biomass, dry it in an oven, and weigh it to determine the percent reduction in biomass compared to the untreated control.

  • Analyze the data using a dose-response model to calculate the ED50 value (the effective dose that causes a 50% reduction in biomass).[13]

Caption: Workflow for greenhouse bioassay of herbicide efficacy.

Conclusion

This compound stands as a highly effective and commercially important intermediate in the synthesis of the herbicide Aclonifen. Its performance is underpinned by established synthetic routes, including amination and Ullmann condensation, which lead to a final product with potent and selective herbicidal activity. While alternative synthetic pathways starting from more basic feedstocks exist, the 2,3,4-TCNB route offers a relatively direct conversion to the Aclonifen precursor. A comprehensive performance evaluation must consider not only the chemical yields of the synthetic steps but also the ultimate biological efficacy of the derived pesticide. The provided experimental protocols offer a framework for such an evaluation, enabling researchers to validate and potentially optimize the use of 2,3,4-TCNB in the development of effective agrochemicals. Future research should focus on direct, quantitative comparisons of different synthetic intermediates and their impact on the overall process economics and the performance of the final herbicidal products.

References

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Navigating Nucleophilic Aromatic Substitution: A Comparative Reactivity Guide to Trichloronitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the synthesis of complex molecular architectures, particularly in pharmaceutical and agrochemical development, a nuanced understanding of nucleophilic aromatic substitution (SNAr) is indispensable. The reactivity of polychlorinated and nitrated aromatic systems presents a landscape of synthetic opportunities, governed by the subtle interplay of electronic and steric effects. This guide offers an in-depth comparison of the nucleophilic substitution reactivity of trichloronitrobenzene isomers, providing a framework for predicting reaction outcomes and optimizing synthetic strategies. We will dissect the mechanistic principles, supported by established chemical theory, to elucidate the factors that dictate which chlorine atom in a given isomer is most susceptible to displacement.

The Bedrock of Reactivity: The SNAr Mechanism

Nucleophilic aromatic substitution is a powerful method for functionalizing aromatic rings, but it operates under a distinct set of rules compared to its aliphatic counterparts (SN1 and SN2). Aryl halides are typically resistant to classical nucleophilic substitution due to the steric hindrance of the benzene ring and the high energy of a potential aryl cation intermediate.[1][2] However, the presence of potent electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), dramatically alters this landscape by making the aromatic ring electron-deficient and thus susceptible to nucleophilic attack.[3][4]

The reaction proceeds via a two-step addition-elimination mechanism.[1][5] The rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the leaving group, which breaks the ring's aromaticity to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][4] The subsequent, typically rapid, step involves the elimination of the leaving group (a halide ion), which restores the aromaticity of the ring.[6]

Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

The stability of the Meisenheimer complex is the paramount factor governing the reaction rate. Electron-withdrawing groups stabilize this intermediate by delocalizing the negative charge. This stabilization is most effective when the EWG is positioned ortho or para to the leaving group, as the negative charge can be delocalized directly onto the EWG through resonance.[4][5][7][8] A meta-positioned EWG offers only weaker, inductive stabilization and does not participate in resonance delocalization of the charge from the site of attack.[1][9]

Isomeric Landscape: A Head-to-Head Reactivity Comparison

The specific arrangement of the three chloro substituents and one nitro group in trichloronitrobenzene isomers creates distinct reactivity profiles. The key to predicting reactivity is to identify which chlorine atoms are activated by the powerful ortho/para directing effect of the nitro group.

High Reactivity Isomers

Isomers with one or more chlorine atoms positioned ortho or para to the nitro group are highly activated towards nucleophilic substitution.

  • 2,4,5-Trichloronitrobenzene (CAS 89-69-0):

    • Analysis: In this isomer, the nitro group is at C1 (by convention for analysis). The chlorine at C2 is ortho and the chlorine at C4 is para. Both are strongly activated. The chlorine at C5 is meta and is significantly less reactive. Nucleophilic attack will preferentially occur at the C2 and C4 positions. Steric hindrance from the adjacent chlorine at C5 might slightly disfavor attack at C4 compared to C2, but both positions are highly reactive.

  • 2,3,4-Trichloronitrobenzene (CAS 17700-09-3):

    • Analysis: With the nitro group at C1, the chlorine at C2 is ortho and the chlorine at C4 is para. Both are activated. The chlorine at C3 is flanked by two other chloro groups and is meta to the nitro group, rendering it the least reactive. Substitution will occur at C2 and C4.[10][11]

  • 2,4,6-Trichloronitrobenzene:

    • Analysis: This isomer is analogous to the highly reactive 2,4,6-trinitrochlorobenzene (picryl chloride).[12][13] With the nitro group at C1, the chlorines at C2 and C6 are both ortho, and the chlorine at C4 is para. All three chlorine atoms are strongly activated by the nitro group, making this isomer exceptionally reactive towards nucleophiles.[14][15]

Caption: Resonance stabilization of Meisenheimer complexes in activated isomers.

Low Reactivity Isomers

Isomers where no chlorine atom is positioned ortho or para to the nitro group are significantly less reactive.

  • 3,4,5-Trichloronitrobenzene (CAS 20098-48-0):

    • Analysis: With the nitro group at C1, the chlorines at C3 and C5 are both meta. The chlorine at C4 is also effectively meta in terms of direct resonance stabilization from the C1 nitro group. None of the chlorine atoms benefit from the powerful ortho/para resonance stabilization. Therefore, this isomer is expected to be the least reactive of the series towards nucleophilic aromatic substitution.[16]

Quantitative Insights and Data Comparison

IsomerPosition of -NO₂Position of -Cl AtomsActivated Positions (Ortho/Para to -NO₂)Predicted Relative Reactivity
2,4,6-Trichloronitrobenzene 12, 4, 6C2, C4, C6Very High
2,4,5-Trichloronitrobenzene 12, 4, 5C2, C4High
This compound 12, 3, 4C2, C4High
3,4,5-Trichloronitrobenzene 13, 4, 5NoneLow

Note: This table presents a predicted reactivity order based on established mechanistic principles of SNAr reactions.

Experimental Protocol: A Self-Validating System

To empirically validate the predicted reactivity, a standardized reaction can be performed. The following protocol describes a general procedure for the methoxide substitution on a trichloronitrobenzene isomer.

Experimental_Workflow A 1. Reaction Setup - Add Trichloronitrobenzene isomer (1 eq) to anhydrous MeOH. - Flush with N₂/Ar. - Add Sodium Methoxide solution (1.1 eq) dropwise at RT. B 2. Reaction Monitoring - Monitor progress by TLC or GC-MS. - Observe disappearance of starting material. A->B C 3. Work-up - Quench with dilute HCl (aq). - Extract with Ethyl Acetate (3x). - Combine organic layers. B->C D 4. Purification - Dry organic layer over MgSO₄. - Filter and concentrate in vacuo. - Purify by column chromatography (Silica gel). C->D E 5. Characterization - Confirm structure of product(s) by ¹H NMR, ¹³C NMR, and MS. D->E

Caption: Workflow for a model nucleophilic substitution experiment.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare a 0.5 M solution of sodium methoxide in anhydrous methanol under an inert atmosphere (N₂ or Ar).

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add the chosen trichloronitrobenzene isomer (e.g., 1.0 mmol). Dissolve the substrate in anhydrous methanol (10 mL).

  • Nucleophile Addition: While stirring at room temperature, add the sodium methoxide solution (1.1 mmol, 2.2 mL of 0.5 M solution) dropwise over 5 minutes.

  • Reaction Execution & Monitoring: Stir the reaction at a controlled temperature (e.g., 50 °C). Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting material. A highly reactive isomer like 2,4,6-trichloronitrobenzene would be expected to react much faster than 3,4,5-trichloronitrobenzene.

  • Aqueous Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by adding 1 M HCl (aq) until the solution is neutral to pH paper.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

  • Analysis: Characterize the purified product(s) by NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm the structure and determine the regioselectivity of the substitution.

By running this experiment in parallel for each isomer, researchers can obtain direct, comparative data on reaction rates and regiochemical outcomes, thereby validating the theoretical principles outlined in this guide.

Conclusion

The nucleophilic substitution reactivity of trichloronitrobenzene isomers is not uniform; it is dictated precisely by the position of the powerfully activating nitro group relative to the potential chlorine leaving groups. Isomers where chlorine atoms are situated ortho or para to the nitro group (e.g., 2,4,5- and 2,4,6-isomers) are highly susceptible to nucleophilic attack due to the effective resonance stabilization of the key Meisenheimer intermediate. Conversely, isomers lacking this electronic arrangement, such as 3,4,5-trichloronitrobenzene, are markedly less reactive. This predictive understanding is crucial for drug development professionals and synthetic chemists to rationally design synthetic pathways, control regioselectivity, and efficiently construct complex molecular targets.

References

  • OrgoSolver. Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Available at: [Link]

  • Bartoli, G., et al. Electronic and steric effects in nucleophilic aromatic substitution. Kinetic studies on the reactions between ethers and thioeth. The Journal of Organic Chemistry. Available at: [Link]

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  • Al-Hourani, B. J., et al. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. PMC - NIH. Available at: [Link]

  • Singh, S., & Kaur, S. Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. ResearchGate. Available at: [Link]

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  • Brainly. Out of chlorobenzene and 2,4,6-trichloronitrobenzene, which is more reactive towards nucleophilic substitution and why? (2024). Available at: [Link]

  • askIITians. p-Chloronitrobenzene undergoes nucleophile substitution faster than c. (2025). Available at: [Link]

  • PG.CHEMEASY. Why the nucleophilic substitution reaction of 1-chloro-2,4,6-trinitro benzene occurs very easily. (2019). Available at: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]

  • Collegedunia. Out of chlorobenzene and 2,4,6-trinitrochlorobenzene, which is more reactive towards nucleophilic substitution and why? (2025). Available at: [Link]

  • Gauth. Out of chlorobenzene and 2,4,6-trichloronitrobenzene, which is more reactive towards nucle. (Chemistry). Available at: [Link]

  • Ostrowska, K., & Wojciechowski, K. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC - NIH. (2020). Available at: [Link]

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  • Filo. The reaction of m-chloronitrobenzene with sodium methoxide is much slower... (2025). Available at: [Link]

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A Comprehensive Cost-Benefit Analysis of Synthesis Routes for 2,3,4-Trichloronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3,4-Trichloronitrobenzene is a pivotal chemical intermediate, primarily utilized in the synthesis of agrochemicals and pharmaceuticals.[1][2][3][4] Its molecular structure, featuring a nitro group and three chlorine atoms on a benzene ring, makes it a versatile precursor for various complex organic molecules.[5] The strategic importance of this compound necessitates the development of efficient, cost-effective, and scalable synthesis routes. This guide provides a detailed comparative analysis of the primary synthetic methodologies for its production, with a focus on providing researchers, scientists, and drug development professionals with the critical data needed to make informed decisions. We will delve into the mechanistic underpinnings, experimental protocols, and a thorough cost-benefit analysis of each route, supported by experimental data and authoritative references.

Route 1: Direct Nitration of 1,2,3-Trichlorobenzene

The most conventional and widely documented method for synthesizing this compound is through the electrophilic aromatic substitution of 1,2,3-trichlorobenzene. This approach is favored for its straightforward nature and relatively high yields.

Reaction Scheme

C6H3Cl3 + HNO3&#8594; C6H2Cl3NO2 + H2O

Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO2+) from the protonation of nitric acid by sulfuric acid. The nitronium ion is then attacked by the electron-rich benzene ring of 1,2,3-trichlorobenzene. The directing effects of the chlorine atoms on the benzene ring favor the substitution at the 4-position, leading to the desired this compound isomer.

Experimental Protocol: Batch Nitration

A common laboratory-scale preparation involves the following steps[6]:

  • Acid Mixture Preparation : A nitrating mixture is prepared by combining concentrated nitric acid and concentrated sulfuric acid.

  • Reaction Setup : 1,2,3-trichlorobenzene is added portion-wise to the nitrating mixture, typically in a reaction vessel equipped with efficient stirring and cooling capabilities to manage the exothermic nature of the reaction.[6]

  • Temperature Control : The reaction temperature is maintained between 25-30°C to ensure selectivity and prevent the formation of dinitro byproducts.[6]

  • Reaction Time : The mixture is stirred for a specified duration, generally around 30 minutes, to allow the reaction to proceed to completion.[6]

  • Workup : The reaction mixture is then quenched by pouring it onto ice, causing the solid this compound to precipitate.[6]

  • Purification : The crude product is isolated by filtration, washed with water to remove residual acids, and can be further purified by recrystallization.

Workflow Diagram: Batch Nitration

start Start acid_mix Prepare Nitrating Mixture (HNO3 + H2SO4) start->acid_mix add_reactant Add 1,2,3-Trichlorobenzene (25-30°C) acid_mix->add_reactant react Stir for 30 min add_reactant->react quench Quench on Ice react->quench filter Filter Crude Product quench->filter wash Wash with Water filter->wash purify Recrystallize wash->purify end Pure this compound purify->end

Caption: Workflow for the batch nitration of 1,2,3-trichlorobenzene.

Technological Advancement: Microchannel Continuous Flow Nitration

Recent advancements have introduced microchannel reactors for the nitration of chlorobenzenes, offering significant advantages over traditional batch processes.[7][8] A patented method describes the continuous flow nitration of 1,2,3-trichlorobenzene using a microchannel reactor, which provides superior heat and mass transfer, leading to enhanced safety, higher yields, and greater purity.[7]

Experimental Protocol: Microchannel Nitration [7]

  • Feed Preparation : Two separate streams are prepared: one containing 1,2,3-trichlorobenzene (optionally with a solvent and catalyst) and another with the mixed acid (concentrated nitric and sulfuric acids).

  • Pumping and Preheating : The two streams are pumped into a preheating module within the microchannel reactor and heated to 60-80°C.

  • Reaction : The preheated streams are then combined in the reaction module of the microchannel reactor, where the reaction occurs with a residence time of 60-130 seconds.

  • Cooling and Separation : The product stream is cooled, and the organic and inorganic layers are separated. The mixed acid can be recycled after water removal.

Workflow Diagram: Microchannel Nitration

start Start prepare_feeds Prepare Reactant and Mixed Acid Streams start->prepare_feeds pump_preheat Pump and Preheat Streams (60-80°C) prepare_feeds->pump_preheat micro_react React in Microchannel (60-130 s) pump_preheat->micro_react cool_separate Cool and Separate Layers micro_react->cool_separate recycle_acid Recycle Mixed Acid cool_separate->recycle_acid product High Purity this compound cool_separate->product

Caption: Workflow for continuous microchannel nitration.

Route 2: Sandmeyer Reaction of 2,3,4-Trichloroaniline

An alternative synthetic strategy involves the Sandmeyer reaction, a versatile method for converting an aryl amine into an aryl halide or pseudohalide via a diazonium salt intermediate.[9][10] While less common for this specific isomer, it remains a viable, albeit more complex, route.

Reaction Scheme

C6H2Cl3NH2 + NaNO2 + H+&#8594; [C6H2Cl3N2]+ + 2H2O + Na+

[C6H2Cl3N2]+ + NO2-&#8594; C6H2Cl3NO2 + N2

Mechanism: Radical-Nucleophilic Aromatic Substitution

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[10] The process begins with the diazotization of the primary aromatic amine (2,3,4-trichloroaniline) with nitrous acid to form a diazonium salt. A single electron transfer from a copper(I) catalyst to the diazonium salt generates an aryl radical with the loss of nitrogen gas.[11] This aryl radical then reacts with a nucleophile (in this case, a nitrite ion) to yield the final product.

Experimental Protocol: Sandmeyer Reaction

A generalized protocol for a Sandmeyer-type reaction to introduce a nitro group is as follows:

  • Diazotization : 2,3,4-trichloroaniline is dissolved in an aqueous acidic solution (e.g., HCl or H2SO4) and cooled to 0-5°C. A solution of sodium nitrite is then added dropwise to form the diazonium salt.

  • Nucleophilic Substitution : The freshly prepared diazonium salt solution is added to a solution containing a copper(I) catalyst and a source of the nitro group (e.g., sodium nitrite).

  • Reaction Completion : The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.

  • Workup and Purification : The product is typically extracted with an organic solvent, and the solvent is removed to yield the crude product, which can then be purified by chromatography or recrystallization.

Workflow Diagram: Sandmeyer Reaction

start Start diazotization Diazotization of 2,3,4-Trichloroaniline (0-5°C) start->diazotization nucleophilic_sub Add to Cu(I) Catalyst and NaNO2 Solution diazotization->nucleophilic_sub warm_react Warm to Room Temp and Stir nucleophilic_sub->warm_react extract Extract with Organic Solvent warm_react->extract purify Purify by Chromatography or Recrystallization extract->purify end Pure this compound purify->end

Sources

A Senior Application Scientist's Guide to Certified Reference Materials for 2,3,4-Trichloronitrobenzene Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, the quality of your reference material dictates the reliability of your results. This is particularly true for the analysis of 2,3,4-Trichloronitrobenzene, a compound of interest in environmental monitoring and as a potential impurity in pharmaceutical manufacturing. This guide provides an in-depth comparison of commercially available Certified Reference Materials (CRMs) for this compound, supported by a detailed analytical workflow and an understanding of the key quality standards that ensure trustworthy and reproducible data.

The Critical Role of Certified Reference Materials

Before delving into a direct comparison, it is paramount to understand the significance of using a Certified Reference Material. A CRM is a highly characterized and stable material with one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[1] The use of CRMs is fundamental for:

  • Method Validation: Establishing the performance characteristics of an analytical method, including accuracy, precision, linearity, and limits of detection and quantification.

  • Instrument Calibration: Ensuring the accuracy of instrument response.

  • Quality Control: Monitoring the ongoing performance of analytical measurements.

The production of high-quality CRMs is governed by stringent international standards, primarily ISO 17034 , which outlines the general requirements for the competence of reference material producers.[1][2][3][4][5] This accreditation ensures that the entire process, from material selection to characterization and stability testing, is conducted with the highest level of quality control.[1][4] Furthermore, the analytical laboratories that certify the property values of these materials often operate under ISO/IEC 17025 , the standard for the competence of testing and calibration laboratories.[6] When selecting a CRM, the presence of these accreditations on the certificate of analysis is a primary indicator of its reliability.

Comparison of Commercially Available this compound CRMs

FeatureLGC StandardsAccuStandard
Product Name This compoundThis compound
CAS Number 17700-09-3[7][8]17700-09-3[9][10]
Format Neat[7][8]Neat or in Toluene solution (100 µg/mL)[9][10]
Certified Purity/Concentration Information available on the Certificate of Analysis.Neat: Information on CoA. Solution: 100 µg/mL.[9][10]
Accreditation ISO 17034 and ISO/IEC 17025 mentioned for their reference materials.[6][8][11]Stated as "17034 Class Certified Reference Material".[9][10]
Documentation Certificate of Analysis and Safety Data Sheet available.Certificate of Analysis and SDS available for download.[9][12][13]

Expert Insight: The choice between a neat CRM and a solution depends on the specific application. A neat material offers flexibility in solvent choice and concentration preparation, which is ideal for method development. A pre-made solution, on the other hand, can save time and reduce the potential for preparation errors in routine analysis. Both LGC Standards and AccuStandard are highly reputable suppliers with the necessary accreditations, ensuring the quality and traceability of their CRMs. The selection may ultimately depend on the specific format required and laboratory preference.

Experimental Protocol: GC-MS Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of semi-volatile organic compounds like this compound, offering high sensitivity and specificity.[14][15] The following is a detailed protocol that can serve as a starting point for method development and validation. This protocol is based on established methods for similar nitroaromatic compounds, such as EPA Method 8091.[16]

Sample Preparation (for a soil or solid waste matrix)
  • Extraction: Accurately weigh 10 g of the homogenized sample into a beaker. Mix with anhydrous sodium sulfate to remove moisture. The sample is then typically extracted using a suitable solvent like dichloromethane or acetone/hexane mixture via methods such as Soxhlet extraction or pressurized fluid extraction.

  • Concentration: The extract is then concentrated to a smaller volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

  • Cleanup (if necessary): For complex matrices, a cleanup step using solid-phase extraction (SPE) with a silica or Florisil cartridge may be required to remove interfering compounds.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 7000D GC/TQ or equivalent.[17]

  • Column: A capillary column suitable for aromatic compounds, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[14]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[14]

  • Injector Temperature: 250°C.[14]

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.[14]

  • MS Detector: Operated in electron ionization (EI) mode with a scan range of m/z 50-300.[14] For higher sensitivity and selectivity, Multiple Reaction Monitoring (MRM) can be employed on a triple quadrupole mass spectrometer.

Calibration
  • Prepare a stock solution of the this compound CRM in a suitable solvent (e.g., toluene or methanol).

  • Perform serial dilutions of the stock solution to create a series of calibration standards at different concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Inject the calibration standards into the GC-MS system and generate a calibration curve by plotting the peak area against the concentration. The linearity of the curve should be assessed by the coefficient of determination (r²), which should ideally be >0.99.

Sample Analysis and Quantification
  • Inject the prepared sample extract into the GC-MS system.

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizing the Analytical Workflow

The following diagram illustrates the key steps in the GC-MS analysis of this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Add Solvent Concentration Concentration Extraction->Concentration Cleanup Cleanup Concentration->Cleanup If Needed Injection Injection Cleanup->Injection Separation Separation Injection->Separation GC Column Detection Detection Separation->Detection Mass Spec Identification Identification Detection->Identification Quantification Quantification Identification->Quantification Report Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Performance Data and Method Validation

While a direct comparative study of different CRMs for this compound is not available, a properly validated analytical method using a reliable CRM should yield the performance characteristics outlined in the table below. These values are based on typical performance for the analysis of similar compounds using GC-MS.

ParameterTypical Performance
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL
Accuracy (Recovery) 80 - 120%
Precision (RSD) < 15%

Causality in Experimental Choices:

  • Choice of GC-MS: This technique is chosen for its high selectivity and sensitivity, which are crucial for accurately identifying and quantifying trace levels of this compound in complex matrices. The mass spectrometer provides structural information, confirming the identity of the analyte and reducing the likelihood of false positives.

  • DB-5ms Column: This is a commonly used, robust, and relatively non-polar column that provides good separation for a wide range of semi-volatile organic compounds, including chlorinated nitroaromatics.

  • Temperature Program: The oven temperature program is optimized to ensure good separation of the target analyte from other components in the sample while minimizing the analysis time.

Logical Framework for CRM Selection

The selection of an appropriate CRM is a critical decision that impacts the validity of all subsequent analytical data. The following diagram illustrates the logical process for selecting a CRM.

CRM_Selection_Logic Define_Analyte Define Analyte: This compound Identify_Suppliers Identify Reputable Suppliers (e.g., LGC, AccuStandard) Define_Analyte->Identify_Suppliers Check_Accreditation Verify ISO 17034 and/or ISO/IEC 17025 Accreditation Identify_Suppliers->Check_Accreditation Check_Accreditation->Identify_Suppliers Not Accredited (Re-evaluate Supplier) Review_CoA Review Certificate of Analysis: - Certified Value & Uncertainty - Traceability Statement - Homogeneity & Stability Data Check_Accreditation->Review_CoA Accredited Select_Format Select Appropriate Format: Neat or Solution Review_CoA->Select_Format Final_Selection Final CRM Selection Select_Format->Final_Selection

Caption: Logical workflow for selecting a Certified Reference Material.

Conclusion and Recommendations

The accurate analysis of this compound is critically dependent on the use of high-quality Certified Reference Materials. While this guide could not present a direct experimental comparison of all available CRMs due to a lack of publicly available data, it provides a framework for making an informed decision.

  • Prioritize Accreditation: Always select CRMs from suppliers who are accredited to ISO 17034. This is the most important indicator of the quality and reliability of the reference material.

  • Thoroughly Review Documentation: The Certificate of Analysis is a crucial document. Scrutinize it for the certified value, uncertainty, traceability statement, and information on homogeneity and stability.

  • Method Validation is Key: Regardless of the CRM chosen, a rigorous in-house method validation is essential to ensure that the analytical procedure is fit for its intended purpose.

  • Consider the Matrix: When analyzing real-world samples, the sample matrix can have a significant impact on the results. The use of matrix-matched CRMs, if available, or the implementation of appropriate sample cleanup procedures is highly recommended.

References

  • LECO Corporation. (n.d.). Effects of ISO Guide 34 for Reference Material Production. Retrieved from [Link]

  • Journal of Hazardous Materials. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Retrieved from [Link]

  • MDPI. (n.d.). Biological Treatment of Nitroaromatics in Wastewater. Retrieved from [Link]

  • iTeh Standards. (n.d.). General requirements for the competence of reference material producers. Retrieved from [Link]

  • ResearchGate. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Retrieved from [Link]

  • iTeh Standards. (n.d.). ISO-Guide-34-2000.pdf. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods. Retrieved from [Link]

  • Perry Johnson Laboratory Accreditation, Inc. (2015). ISO GUIDE 34: 2009 WORKING DOCUMENT. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Trichlorobenzenes. Retrieved from [Link]

  • Modern Industries. (n.d.). ISO 17025 and NADCAP Accredited Laboratory. Retrieved from [Link]

  • Benchmark International. (2024). Inter laboratory Comparison 2023 Report. Retrieved from [Link]

  • Shimadzu. (2005). GCMS contaminants News 02/2005en. Retrieved from [Link]

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  • Agency for Toxic Substances and Disease Registry. (2010). Toxicological Profile for Trichlorobenzene. Retrieved from [Link]

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A Comparative Guide to the Herbicidal Efficacy of Trichloronitrobenzene Isomers: From Chemical Intermediates to Active Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Trichloronitrobenzene Isomers in Agrochemicals

Trichloronitrobenzene (C₆H₂Cl₃NO₂) is an aromatic compound that exists in several isomeric forms, dictated by the substitution pattern of the three chlorine atoms and one nitro group on the benzene ring. These isomers serve as crucial intermediates in the synthesis of a range of agrochemicals.[1][2][3] The positioning of these functional groups significantly influences the chemical reactivity and, ultimately, the biological activity of their derivatives. This guide will focus on the isomers most relevant to herbicide development: 2,3,4-, 2,4,5-, and 3,4,5-trichloronitrobenzene.

Efficacy and Mechanism of Action of Herbicides Derived from Trichloronitrobenzene Isomers

The herbicidal potential of trichloronitrobenzene isomers is primarily realized through their conversion into more complex active ingredients. The structural variations between the isomers lead to derivatives with distinct modes of action and efficacy profiles.

2,3,4-Trichloronitrobenzene: The Precursor to Aclonifen

The most well-documented herbicidal application stemming from a trichloronitrobenzene isomer is the synthesis of Aclonifen from this compound.[4][]

Aclonifen: A Unique Mode of Action

Aclonifen is a diphenyl ether herbicide that stands out due to its novel mode of action.[4] Initially, its bleaching effect on plants suggested interference with carotenoid biosynthesis or inhibition of the protoporphyrinogen oxidase (PPO) enzyme, similar to other diphenyl ether herbicides.[6] However, more recent research has identified its primary target as solanesyl diphosphate synthase (SPS) .[7] The inhibition of SPS disrupts the plastoquinone biosynthesis pathway, which is essential for carotenoid biosynthesis. This leads to the characteristic bleaching symptoms as chlorophyll is no longer protected from photooxidation.[6][7] This unique mechanism places aclonifen in its own Herbicide Resistance Action Committee (HRAC) Group 32.[4]

Efficacy Profile of Aclonifen:

  • Spectrum of Control: Aclonifen is primarily used for the pre-emergence control of a broad spectrum of grass and broadleaf weeds.[6]

  • Application: It is effective in various crops, including sunflowers, potatoes, and legumes.[6]

  • Selectivity: The selectivity of aclonifen is attributed to specific detoxification mechanisms within tolerant plant species.[6]

2,4,5-Trichloronitrobenzene and 3,4,5-Trichloronitrobenzene: Versatile Intermediates

While 2,4,5-trichloronitrobenzene and 3,4,5-trichloronitrobenzene are utilized in the synthesis of agrochemicals, including herbicides, specific, publicly available data on the efficacy of their direct herbicidal derivatives is less comprehensive than for Aclonifen.[1][2][3] These isomers are recognized as valuable building blocks in the development of new active ingredients. Their utility stems from the reactive nature of the nitro and chloro substituents, which allows for a variety of chemical modifications.[3]

The lack of direct comparative efficacy data for herbicides derived from these isomers presents a significant research opportunity. The experimental protocols detailed in the subsequent sections of this guide provide a robust framework for conducting such comparative studies.

Comparative Data Summary

Due to the limited public data on the direct herbicidal efficacy of multiple trichloronitrobenzene-derived herbicides, a comprehensive quantitative comparison is not feasible at this time. However, the following table summarizes the known roles and key characteristics of the discussed isomers.

IsomerRole in HerbicidesKnown Herbicide DerivativeMechanism of Action of Derivative
This compound PrecursorAclonifenInhibition of Solanesyl Diphosphate Synthase (SPS)[7]
2,4,5-Trichloronitrobenzene IntermediateVarious (proprietary)Not publicly specified
3,4,5-Trichloronitrobenzene IntermediateVarious (proprietary)Not publicly specified

Experimental Protocols for Efficacy Evaluation

To facilitate further research and direct comparison of herbicides derived from different trichloronitrobenzene isomers, the following standardized protocols for greenhouse and field efficacy trials are provided. These protocols are designed to ensure scientific rigor and reproducibility.[8][9]

Greenhouse Bioassay for Pre- and Post-Emergence Herbicidal Efficacy

This protocol is adapted from established methods for herbicide resistance testing and efficacy evaluation.[8][9][10]

Objective: To determine and compare the dose-response of target weed species to different herbicidal compounds in a controlled environment.

Materials:

  • Certified seeds of target weed species (e.g., Avena fatua (wild oat), Amaranthus retroflexus (redroot pigweed))

  • Susceptible and potentially resistant biotypes for reference

  • Standard potting mix (soil, sand, peat)

  • Pots or trays

  • Precision bench sprayer

  • Greenhouse with controlled temperature, humidity, and photoperiod

  • Technical grade herbicidal compounds derived from trichloronitrobenzene isomers

  • Appropriate solvents and adjuvants

Methodology:

  • Seed Germination and Seedling Preparation:

    • Germinate seeds in petri dishes on a suitable medium (e.g., agar) to ensure uniform germination.[10]

    • Transplant seedlings at a consistent growth stage (e.g., coleoptile stage for grasses, cotyledon stage for broadleaves) into pots filled with potting mix.[10]

    • Allow seedlings to establish under optimal greenhouse conditions (e.g., 22-25°C, 16:8 hour light:dark cycle).

  • Herbicide Application:

    • Pre-emergence: Apply the herbicide treatments to the soil surface immediately after sowing the seeds.

    • Post-emergence: Apply the herbicide treatments when the seedlings have reached a specific growth stage (e.g., 2-3 leaf stage).[10]

    • Prepare a range of herbicide concentrations to establish a dose-response curve. Include an untreated control.

    • Apply herbicides using a precision bench sprayer calibrated to deliver a uniform spray volume.

  • Data Collection and Analysis:

    • Assess visual injury (phytotoxicity) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a 0-100% scale (0 = no effect, 100 = complete death).

    • Calculate the Growth Reduction (GR₅₀) or Lethal Dose (LD₅₀) values using appropriate statistical software (e.g., log-logistic dose-response models).

Experimental Workflow for Greenhouse Bioassay

Greenhouse_Bioassay cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment seed_germ Seed Germination seedling_transplant Seedling Transplanting seed_germ->seedling_transplant pre_emergent Pre-emergence Application seedling_transplant->pre_emergent Sowing post_emergent Post-emergence Application seedling_transplant->post_emergent Growth to 2-3 leaf stage visual_injury Visual Injury Assessment pre_emergent->visual_injury post_emergent->visual_injury biomass Biomass Measurement visual_injury->biomass data_analysis Data Analysis (GR50/LD50) biomass->data_analysis Field_Trial A Site Selection (Uniform Weed Population) B Experimental Design (RCBD, 3-4 Reps) A->B C Treatment Application (Calibrated Sprayer) B->C D Weed Efficacy Assessment (% Control, Biomass) C->D E Crop Safety Assessment (Phytotoxicity) C->E F Yield Measurement C->F Crop Growth G Statistical Analysis D->G E->G F->G

Caption: Key stages in conducting a field trial for herbicide evaluation.

Conclusion and Future Directions

While this compound has a clear and successful application in the synthesis of the herbicide Aclonifen with its unique mode of action, the full herbicidal potential of derivatives from other trichloronitrobenzene isomers like 2,4,5- and 3,4,5-trichloronitrobenzene remains an area ripe for exploration. The lack of direct, publicly available comparative efficacy data underscores the need for further research. The experimental protocols provided in this guide offer a standardized approach for researchers to systematically evaluate and compare the herbicidal properties of novel compounds derived from these versatile chemical intermediates. Such studies will be instrumental in the discovery of new herbicidal modes of action and the development of next-generation weed management solutions.

References

  • Aclonifen. (2023). In Wikipedia. Retrieved from [Link]

  • Kilinç, Ö., Tissut, M., & Ravanel, P. (2011). Aclonifen: The identikit of a widely used herbicide. African Journal of Agricultural Research, 6(10), 2412-2417.
  • Grossmann, K., Hutzler, J., Tresch, S., & Lerchl, J. (2020). Aclonifen targets solanesyl diphosphate synthase, representing a novel mode of action for herbicides. Pest Management Science, 76(10), 3377-3388.
  • AERU. (n.d.). Aclonifen (Ref: AE F068300). Retrieved from [Link]

  • Scarabel, L., Varotto, S., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52923.
  • JoVE. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Retrieved from [Link]

  • Contract Laboratory. (2025). Herbicide Testing: Resistance, Residues, and Soil Impact. Retrieved from [Link]

  • Department of Agriculture. (n.d.). Guidelines for Herbicide Registration Trials: Cotton. Retrieved from [Link]

  • Ciba-Geigy Ltd. (1992). Guidelines for the conduct of chemical weed control trials in forage grasses grown for seed.
  • Australian Pesticides and Veterinary Medicines Authority. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests.
  • Schreiber, D., et al. (2018). Experimental methods to evaluate herbicides behavior in soil. Revista Brasileira de Herbicidas, 17(1), 71-85.
  • European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 2,4,5-Trichloronitrobenzene: A Comprehensive Overview.
  • Quimby Jr, P. C., Hollingsworth, E. B., & McDonald, R. L. (2017). Techniques for Greenhouse Evaluation of Herbicides on Saltcedar. Weed Science, 21(1), 1-4.
  • Collaborative for Health & Environment. (n.d.). 2,4,5-T.
  • MySkinRecipes. (n.d.). 3,4,5-Trichloronitrobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). THE USE OF TETRACHLORONITROBENZENE ISOMERS ON LETTUCE.
  • AERU, University of Hertfordshire. (n.d.). 2,4,5-trichlorophenol.
  • PubChem. (n.d.). 2,4,5-Trichloronitrobenzene. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3,4,5-Trichloronitrobenzene in Modern Chemical Synthesis.
  • CAMEO Chemicals - NOAA. (n.d.). 3,4,5-TRICHLORONITROBENZENE.
  • PubChemLite. (n.d.). 2,4,5-trichloronitrobenzene (C6H2Cl3NO2).
  • PubMed. (2009).
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  • National Institutes of Health. (2025). Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,3,4-Trichloronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The handling and disposal of hazardous chemical reagents, such as 2,3,4-trichloronitrobenzene, demand a rigorous, systematic approach grounded in a deep understanding of the material's properties and the regulatory landscape. This guide provides an in-depth, procedural framework for the safe management and disposal of this compound, ensuring the protection of personnel and the environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound (CAS No. 17700-09-3) is a chlorinated nitroaromatic compound widely used as a synthetic intermediate in the production of pharmaceuticals and pesticides.[1][2][3] Its chemical structure necessitates careful handling, as it is classified as a hazardous substance by the Occupational Safety and Health Administration (OSHA).[4] The primary hazards are associated with its toxicity and irritant properties. Exposure through ingestion, inhalation, or skin contact can be harmful.[4][5][6] Furthermore, upon thermal decomposition, it can release toxic gases such as nitrogen oxides (NOx) and hydrogen chloride (HCl).[2][3]

The causality behind the stringent disposal protocols lies in its classification as a halogenated organic compound .[7] These compounds require specific disposal pathways, typically high-temperature incineration, to prevent the formation of persistent and toxic environmental pollutants.[8] Mixing this waste with non-halogenated streams leads to the entire volume being classified and treated as the more hazardous (and costly) halogenated waste.[8]

Table 1: Physicochemical Properties and Hazard Summary for this compound

PropertyValue / InformationSource(s)
CAS Number 17700-09-3[4][5]
Molecular Formula C₆H₂Cl₃NO₂[5]
Physical Appearance White to light yellow crystalline powder or fluffy solid.[1][2][5]
GHS Hazard Codes H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5]
Solubility in Water Insoluble.[1][5][9]
Chemical Incompatibilities Strong oxidizing agents, strong bases.[1][4][5][9]
Primary Disposal Route High-temperature incineration by a licensed facility.[7][8]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Before handling this compound in any capacity—from initial use to waste disposal—a thorough assessment and implementation of appropriate PPE are critical. The choice of PPE is directly dictated by the hazards identified above.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) to prevent skin contact.[4] Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection: Use safety glasses with side shields or, preferably, chemical safety goggles.[4] If there is a risk of splashing or dust generation, a face shield should be worn in conjunction with goggles.

  • Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or in situations with a high risk of contamination, wear protective clothing to prevent skin exposure.[4]

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[4] If dust may be generated and engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[10]

Waste Segregation and Collection: The Critical First Step

The principle of waste segregation is the cornerstone of a safe and compliant disposal program. Contamination of a less hazardous waste stream with a more hazardous one has significant safety, environmental, and financial consequences.

Protocol for Waste Collection:

  • Designate a Waste Container: Select a dedicated, chemically compatible container for Halogenated Organic Solid Waste .[11][12] The container must be in good condition, leak-proof, and have a secure, tight-fitting lid.[11]

  • Proper Labeling: Before adding any waste, label the container clearly. The label must include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "Waste this compound".[11] Do not use abbreviations or chemical formulas.

    • An indication of the hazards (e.g., "Toxic," "Irritant").

  • Waste Transfer: Carefully transfer waste solids (e.g., residual powder, contaminated weighing paper) into the designated container using appropriate tools (spatulas, funnels) to minimize dust generation.

  • Container Management: Keep the waste container closed at all times except when actively adding waste.[11][12] This prevents the release of vapors and protects the contents from contamination.

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials, particularly strong bases and oxidizing agents.[4][5]

Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and environmental contamination.

Protocol for Small Spills:

  • Isolate the Area: Immediately alert personnel in the vicinity and restrict access to the spill area.[9] Ensure all sources of ignition are removed.[5][9]

  • Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the full complement of PPE described in Section 2.

  • Dampen the Material: Gently dampen the spilled solid with a suitable solvent such as ethanol or acetone to prevent dust from becoming airborne.[5][9][13]

  • Collect the Spill: Carefully sweep or wipe up the dampened material and place it into a designated hazardous waste container.[5][9] Use absorbent paper dampened with the same solvent to clean up any remaining residue.[5][9]

  • Package Contaminated Materials: Seal all cleanup materials (absorbent pads, gloves, etc.) in a vapor-tight plastic bag or a separate, clearly labeled hazardous waste container for disposal.[5][9]

  • Decontaminate Surfaces: Wash the spill area with the solvent (ethanol or acetone) followed by a thorough cleaning with soap and water.[5][9]

  • Seek Verification: Do not allow re-entry into the area until a qualified individual (e.g., Safety Officer) has verified that the cleanup is complete and the area is safe.[9]

Final Disposal Pathway: From Laboratory to Destruction

The disposal of this compound is governed by strict federal and local regulations, including the Resource Conservation and Recovery Act (RCRA) in the United States.[14][15] As the generator of the waste, the laboratory is responsible for its management until it is transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF).[14][16]

The designated disposal pathway for halogenated organic compounds is high-temperature incineration .[8] This process is engineered to achieve complete destruction of the organic molecules while scrubbing the resulting flue gases to neutralize harmful byproducts like HCl.[17][18] Land disposal of this type of waste is heavily restricted.[19]

The following workflow diagram illustrates the decision-making and logistical process for proper disposal.

G Disposal Workflow for this compound cluster_0 In-Lab Waste Management cluster_1 External Disposal Process A Waste Generation (e.g., residual chemical, contaminated materials) B Characterize Waste: Is it Halogenated? A->B C YES (Contains Cl, Br, F, I) B->C this compound D NO B->D E Segregate into HALOGENATED Waste Stream C->E F Segregate into NON-HALOGENATED Waste Stream D->F G Containerize & Label: - Secure, compatible container - 'Hazardous Waste' - Full Chemical Name(s) E->G F->G H Store in Satellite Accumulation Area G->H I Schedule Pickup with Licensed Hazardous Waste Transporter H->I J Transport to Permitted TSDF via Manifest System I->J K Final Disposal Method: High-Temperature Incineration J->K

Caption: Decision workflow for the safe disposal of this compound.

Conclusion

The responsible disposal of this compound is not merely a regulatory obligation but a fundamental aspect of professional scientific practice. By adhering to a strict protocol of hazard assessment, correct PPE usage, diligent waste segregation, and partnership with certified disposal experts, researchers can ensure that their work contributes to progress without compromising safety or environmental integrity.

References

  • Lee, S. H., et al.Control of chlorinated aromatic compounds from a municipal solid waste incinerator using limestone addition.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28697, this compound. Retrieved from [Link].

  • Richter, H., & Howard, J. B. (2000).Chloroaromatic formation in incineration processes. Progress in Energy and Combustion Science.
  • Aarti Industries. (2021).GPS Safety Summary: this compound. Retrieved from Aarti Industries website (A direct persistent URL is not available, but such documents are typically found in the "sustainability" or "product stewardship" sections of chemical manufacturer websites).
  • Lin, C., et al. (1999).Formation and destruction of the aromatic products of incomplete combustion (PICs) during the chlorinated organic compounds incineration in a lab-scale combustor. OSTI.GOV.
  • U.S. Government Publishing Office. (n.d.). eCFR: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link].

  • Gołas, J., et al. (2013).Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal.
  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link].

  • Google Patents. (1980).US4215095A - Process for the incineration of chlorinated organic materials.
  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Chloronitrobenzenes. Retrieved from [Link].

  • University of Wisconsin-Milwaukee. (n.d.).Hazardous Waste Segregation. Retrieved from UWM website (A direct persistent URL is not available, but such guidelines are common on university environmental health and safety websites).
  • University of Illinois Urbana-Champaign. (n.d.).Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from UIUC website (Specific SOPs are often found on departmental or research group websites, like the Braun Research Group).
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link].

  • U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link].

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link].

  • Pennsylvania Department of Environmental Protection. (n.d.). Hazardous Waste Program. Retrieved from [Link].

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link].

  • U.S. Environmental Protection Agency. (2024). Risk Management for Trichloroethylene (TCE). Retrieved from [Link].

  • U.S. Environmental Protection Agency. (n.d.). Standards for Owners and Operators of Hazardous Waste Treatment, Storage, and Disposal Facilities - 40 CFR 264. Retrieved from [Link].

  • U.S. Government Publishing Office. (n.d.). eCFR: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link].

  • State of Maine. (n.d.).Chapter 850: Identification of Hazardous Wastes. Retrieved from StateScape or the Maine Department of Environmental Protection website.

Sources

Navigating the Synthesis of 2,3,4-Trichloronitrobenzene: A Guide to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

The synthesis and application of halogenated nitroaromatic compounds are cornerstones of modern chemical research and development. Among these, 2,3,4-Trichloronitrobenzene presents unique handling challenges due to its toxicological profile. This guide provides essential, experience-driven safety protocols and logistical plans for the use of this compound, ensuring the well-being of researchers and the integrity of your work. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the principles behind these safety measures.

Understanding the Hazard: Why Specific PPE is Crucial

This compound is a solid, appearing as needles or a light yellow fluffy powder, that poses significant health risks upon exposure.[1] It is classified as harmful if swallowed, in contact with skin, or inhaled, and causes serious skin and eye irritation.[2][3][4] The primary routes of exposure in a laboratory setting are dermal contact with the solid material and inhalation of airborne particles, especially during weighing and transfer operations.

The chemical structure, featuring both chloro and nitro functional groups on a benzene ring, contributes to its reactivity and toxicity.[5] It is incompatible with strong bases and strong oxidizing agents.[1] Given these properties, a multi-layered approach to personal protective equipment (PPE) is not just recommended, but essential for mitigating risk.

Core Personal Protective Equipment (PPE) Ensemble

A foundational PPE ensemble must be worn at all times when handling this compound, regardless of the quantity. This baseline level of protection is designed to prevent accidental exposure from minor splashes or incidental contact.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety gogglesProtects against dust, powders, and splashes.
Face Protection Face shield (in addition to goggles)Recommended when there is a significant risk of splashing or dust generation.
Hand Protection Nitrile gloves (double-gloved)Provides a barrier against dermal absorption. Double-gloving allows for the safe removal of the outer glove if contamination occurs.
Body Protection Laboratory coat (fully fastened)Protects skin and personal clothing from contamination.
Footwear Closed-toe shoesProtects feet from spills.

Task-Specific PPE Escalation

Different laboratory procedures involving this compound carry varying levels of risk. The following table outlines the necessary escalation of PPE for specific tasks.

TaskMinimum Required PPE
Weighing and Aliquoting (Solid) Core Ensemble + Respiratory Protection
Solution Preparation and Transfers Core Ensemble + Chemical-resistant apron
Running Reactions and Work-up Core Ensemble + Chemical-resistant apron + Consider enhanced respiratory protection based on reaction scale and volatility
Spill Cleanup Enhanced PPE (see Section 5)
Respiratory Protection: A Critical Barrier

When handling the solid form of this compound, particularly during weighing where dust generation is likely, respiratory protection is mandatory. A NIOSH-approved half-face respirator equipped with an organic vapor/acid gas cartridge and a P100 (dust/mist) filter is the recommended choice.[1][4] The organic vapor cartridge addresses potential off-gassing, while the P100 filter provides a high level of protection against airborne particulates.

Procedural Guidance: Donning and Doffing PPE

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

Donning Sequence:
  • Lab Coat: Fasten completely.

  • Respirator: Perform a seal check.

  • Goggles and Face Shield: Adjust for a secure fit.

  • Gloves: Don the first pair, followed by the second pair, ensuring the outer glove cuff extends over the lab coat sleeve.

Doffing Sequence:
  • Outer Gloves: Remove and dispose of in the designated waste container.

  • Face Shield and Goggles: Remove from the back of the head.

  • Lab Coat: Remove by turning it inside out, without touching the exterior.

  • Inner Gloves: Remove and dispose of.

  • Respirator: Remove from the back of the head.

  • Wash Hands Thoroughly: Use soap and water.

Visualizing Your Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Decision_Workflow cluster_0 Initial Assessment cluster_1 Task-Specific PPE Selection cluster_2 Required PPE Ensemble start Handling this compound? is_solid Is the material in solid form? start->is_solid is_solution Is the material in solution? weighing Weighing or Aliquoting Solid? is_solid->weighing Yes solution_prep Preparing or Transferring Solution? is_solution->solution_prep Yes weighing->solution_prep No respirator Add Respirator: - Half-face respirator - Organic vapor/acid gas cartridge - P100 filter weighing->respirator Yes reaction Running a Reaction? solution_prep->reaction No apron Add Chemical-Resistant Apron solution_prep->apron Yes reaction->apron Yes core_ppe Core PPE: - Goggles - Double Nitrile Gloves - Lab Coat - Closed-toe Shoes respirator->core_ppe apron->core_ppe

Caption: PPE selection workflow for handling this compound.

Spill Management and Decontamination

In the event of a spill, immediate and correct action is vital to prevent wider contamination and exposure.

Small Spills (Solid):
  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Don Enhanced PPE: At a minimum, this includes a full-face respirator with appropriate cartridges, a chemical-resistant suit or apron, and heavy-duty nitrile gloves.

  • Containment: Gently cover the spill with a dry absorbent material, such as vermiculite or sand.

  • Collection: Carefully sweep the material into a designated, labeled waste container. Avoid creating dust.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water.[1]

  • Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste.

Decontamination of Equipment:

All non-disposable equipment that comes into contact with this compound should be decontaminated. A standard procedure involves:

  • A preliminary rinse with a suitable organic solvent to dissolve any residue.

  • A thorough wash with laboratory detergent and water.

  • A final rinse with deionized water.

Waste Disposal Plan

All waste contaminated with this compound, including surplus material, empty containers, and used PPE, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled solvent waste container.

  • Sharps: Any contaminated sharps must be placed in a designated sharps container.

Consult your institution's environmental health and safety (EHS) department for specific guidelines on hazardous waste disposal.[2]

Emergency Procedures and First Aid

In case of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Always have the Safety Data Sheet (SDS) for this compound readily available for emergency responders.

By adhering to these protocols, you can confidently and safely handle this compound, ensuring a secure research environment for yourself and your colleagues.

References

  • This compound | C6H2Cl3NO2 | CID 28697 - PubChem. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - 1,2,4-Trichloro-5-Nitrobenzene - Cole-Parmer. (n.d.). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.